molecular formula C7H6FIO B578032 (3-Fluoro-4-iodophenyl)methanol CAS No. 1261615-96-6

(3-Fluoro-4-iodophenyl)methanol

Cat. No.: B578032
CAS No.: 1261615-96-6
M. Wt: 252.027
InChI Key: CJCIAGJETMTBJI-UHFFFAOYSA-N
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Description

(3-Fluoro-4-iodophenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.027. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCIAGJETMTBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743127
Record name (3-Fluoro-4-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261615-96-6
Record name (3-Fluoro-4-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Fluoro-4-iodophenyl)methanol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (3-Fluoro-4-iodophenyl)methanol, a key halogenated building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, explaining not just the "what" but the "why" behind the scientific choices, ensuring a robust and validated understanding of this versatile compound.

Core Compound Identification and Properties

This compound is a strategically substituted benzyl alcohol derivative. The presence and specific positioning of the fluoro and iodo groups, along with the reactive benzylic alcohol, make it a valuable synthon for introducing complex functionalities into target molecules.

PropertyValueSource(s)
CAS Number 1261615-96-6[1][2]
Molecular Formula C₇H₆FIO[3]
Molecular Weight 252.03 g/mol [4]
Appearance White crystalline powder[2]
Boiling Point 263.4 ± 25.0 °C at 760 mmHg[1]
Melting Point Data not readily available; requires experimental determination.
Solubility Inferred to be soluble in methanol, ethanol, ethyl acetate, and DMSO; sparingly soluble in nonpolar solvents like hexanes; and poorly soluble in water.[5]
Storage Store at 2-8°C in a dry, sealed container away from light to prevent degradation.[4]

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 3-fluoro-4-iodobenzaldehyde. This precursor can be synthesized from the commercially available 3-fluoro-4-iodotoluene. This multi-step approach provides a clear path from a simple starting material to the desired functionalized alcohol.

Synthesis Workflow Diagram

synthesis_workflow A 3-Fluoro-4-iodotoluene B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, Reflux C 1-(Bromomethyl)-3-fluoro-4-iodobenzene B->C D 1-(Bromomethyl)-3-fluoro-4-iodobenzene E Sodium Bicarbonate (NaHCO₃), DMSO, 120 °C F 3-Fluoro-4-iodobenzaldehyde E->F G 3-Fluoro-4-iodobenzaldehyde H Sodium Borohydride (NaBH₄), Methanol (MeOH), 0 °C to RT I This compound H->I

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 3-Fluoro-4-iodobenzaldehyde

This procedure is adapted from established methods for the conversion of substituted toluenes to benzaldehydes[6].

  • Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 3-fluoro-4-iodotoluene (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

  • Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Evaporate the solvent under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-iodobenzene, which is used directly in the next step.

  • Oxidation: Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) and heat the mixture to 120 °C for 1.5-2 hours.

  • Cool the mixture, quench with water, and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 3-fluoro-4-iodobenzaldehyde.

Step 3: Reduction to this compound

This step utilizes sodium borohydride, a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the aryl halides[7][8][9].

  • Setup: In a round-bottom flask, dissolve the crude 3-fluoro-4-iodobenzaldehyde (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄ and decompose borate esters.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel[10][11][12].

  • Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield this compound as a white solid.

Characterization and Analytical Methods

Proper characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed[13].

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic region (approx. 7.0-7.8 ppm) will show complex multiplets for the 3 aromatic protons, with splitting patterns influenced by H-H and H-F couplings. A doublet for the benzylic CH₂ protons (approx. 4.6 ppm), coupled to the hydroxyl proton. A broad singlet or triplet for the OH proton (variable, approx. 1.5-3.0 ppm), which will disappear upon D₂O exchange.
¹³C NMR Aromatic region (approx. 110-165 ppm) will show 6 distinct signals. The carbon bearing the fluorine (C-F) will appear as a large doublet due to ¹JCF coupling. Other aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF). The carbon bearing the iodine (C-I) will have a characteristic chemical shift. A signal for the benzylic carbon (-CH₂OH) will be observed around 60-65 ppm.
FT-IR (cm⁻¹) Broad peak around 3200-3600 cm⁻¹ (O-H stretch, alcohol). Peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch). Peak around 1000-1100 cm⁻¹ (C-O stretch, primary alcohol). Characteristic C-F and C-I stretches in the fingerprint region (below 1200 cm⁻¹).
Mass Spec (ESI) Predicted [M+H]⁺ = 252.9520 m/z. Predicted [M+Na]⁺ = 274.9339 m/z.
Chromatographic Purity Analysis

Purity should be assessed using High-Performance Liquid Chromatography (HPLC)[14][15][16].

  • Method: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product, with purity typically >97% after chromatography.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its three key functional groups. This allows for sequential, controlled modifications, making it a powerful tool in multi-step syntheses.

Caption: Key reactivity pathways of this compound.

Reactions of the Alcohol Group
  • Oxidation: The primary alcohol can be smoothly oxidized to 3-fluoro-4-iodobenzaldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This is a foundational transformation, allowing for subsequent reactions like reductive amination or Wittig olefination.

  • Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis[17][18][19]. This is often used to install linkers or modify solubility in drug candidates.

Reactions of the Aryl Iodide
  • Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive in palladium-catalyzed reactions. The Suzuki-Miyaura coupling is a prime example, where the iodo group is coupled with a boronic acid or ester to form a new carbon-carbon bond[20][21][22][23][24]. This is one of the most powerful methods for constructing biaryl systems, which are privileged structures in many pharmaceuticals. The high reactivity of the C-I bond allows this coupling to occur under mild conditions, often leaving the other functional groups intact.

Applications in Drug Discovery and Development

Halogenated intermediates are critical in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine serves as a versatile synthetic handle.

  • Pharmaceutical Intermediate: this compound is primarily used as a building block for more complex active pharmaceutical ingredients (APIs). Its structure is found within scaffolds designed to target a range of diseases.

  • Antiviral Research: A patent for related substituted 3-fluorophenyl methanol compounds highlights their potential application in preparing drugs for the prevention and treatment of cytomegalovirus (CMV) infections, suggesting this class of compounds has valuable antiviral properties[25].

  • Oncology and Anti-infectives: The ability to easily form biaryl structures via Suzuki coupling makes this reagent valuable in the synthesis of kinase inhibitors and other anti-cancer agents, as well as novel anti-microbial compounds where a twisted or extended conformation is required for biological activity[2][4].

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

Hazard Information
Pictograms
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid generating dust. Handle as a powder in a contained manner.

  • Ensure containers are tightly sealed when not in use.

References

(3-Fluoro-4-iodophenyl)methanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Fluoro-4-iodophenyl)methanol

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as indispensable building blocks. Their unique electronic and steric properties can profoundly influence molecular interactions, metabolic stability, and bioavailability. This compound is one such critical intermediate, featuring a strategically substituted aromatic ring. The presence of both fluorine and iodine atoms offers multiple avenues for further synthetic elaboration, making it a valuable precursor in the synthesis of complex chemical entities.[1]

However, the utility of any chemical intermediate is predicated on its purity and structural integrity. Unambiguous confirmation of its identity is paramount. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the spectral data but also delve into the underlying principles of data acquisition and interpretation, reflecting the rigorous standards of analytical chemistry.

Molecular Structure and Properties

A precise understanding of the molecular architecture is the foundation for all spectral interpretation.

Caption: 2D Structure of this compound

Table 1: Core Molecular Data

Property Value Source
CAS Number 1261615-96-6 [1][2]
Molecular Formula C₇H₆FIO [3]
Molecular Weight 252.03 g/mol [1]

| Monoisotopic Mass | 251.94473 Da |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, we can piece together the precise connectivity of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR reveals the number of distinct proton environments and their neighboring atoms. For this compound, we expect signals corresponding to the three aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The electron-withdrawing effects of fluorine and iodine, along with spin-spin coupling to the ¹⁹F nucleus, are key to interpreting the aromatic region.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Ar-H (H-5) ~7.6 Doublet (d) 1H JH-H ≈ 8.5
Ar-H (H-2) ~7.2 Doublet of doublets (dd) 1H JH-F ≈ 10.0, JH-H ≈ 2.0
Ar-H (H-6) ~7.1 Doublet of doublets (dd) 1H JH-H ≈ 8.5, JH-F ≈ 8.5
CH ₂OH ~4.7 Singlet (s) or Doublet (d) 2H JH-OH (if coupled)

| CH₂OH | Variable (~1.5-3.0) | Singlet (s, broad) | 1H | Exchanges with D₂O |

Interpretation:

  • Aromatic Region (δ 7.0-7.7): The three aromatic protons are chemically distinct. The proton at position 5 is expected to be the most downfield due to the deshielding effect of the adjacent iodine atom. It appears as a simple doublet from coupling to the proton at position 6. The protons at positions 2 and 6 will show more complex splitting due to coupling with each other (ortho or meta) and, crucially, coupling to the fluorine atom (JH-F).[4][5]

  • Benzylic Protons (δ ~4.7): The two protons of the CH₂ group are typically observed as a sharp singlet.[6] Depending on the solvent and concentration, they may show coupling to the hydroxyl proton, appearing as a doublet.

  • Hydroxyl Proton (Variable): The chemical shift of the OH proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet and will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[7]

¹³C NMR Spectroscopy: Carbon Backbone Mapping

Carbon NMR provides a count of the unique carbon atoms in the molecule. For this compound, we expect seven distinct signals: six for the aromatic ring and one for the methylene carbon. The key diagnostic features are the large, direct carbon-fluorine coupling constant (¹JC-F) and the significant shielding effect of the iodine atom on the carbon to which it is attached.[8][9]

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Signal Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C -F (C-3) ~162 (d) Large ¹JC-F coupling (~250 Hz)
C -CH₂OH (C-1) ~140 Quaternary carbon
C -H (C-5) ~139 Aromatic CH
C -H (C-6) ~128 Aromatic CH
C -H (C-2) ~116 (d) Smaller ²JC-F coupling (~20 Hz)
C -I (C-4) ~92 Strong shielding by Iodine

| C H₂OH | ~64 | Aliphatic carbon attached to oxygen |

Interpretation:

  • C-F Signal (δ ~162): The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet with a very large coupling constant (¹JC-F), which is an unmistakable signature.[10]

  • C-I Signal (δ ~92): Conversely, the carbon bonded to iodine experiences a strong "heavy atom effect," causing it to be highly shielded and appear far upfield compared to the other aromatic carbons.[11]

  • Other Aromatic Carbons: The remaining four aromatic carbons will appear in the typical range of δ 115-140 ppm. The C-2 carbon will also exhibit a smaller two-bond coupling to fluorine (²JC-F).

  • Methylene Carbon (δ ~64): The benzylic carbon signal appears in the typical region for a carbon atom single-bonded to an oxygen atom.[9][10]

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer): [12] a. Insert the sample into the spectrometer's magnet. b. Lock the field on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

  • ¹H NMR Acquisition: a. Acquire a standard one-pulse proton spectrum. b. Set a spectral width of approximately 16 ppm, centered around 6 ppm. c. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds. d. Co-add 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Switch the probe to the carbon channel. b. Acquire a proton-decoupled ¹³C spectrum. c. Set a spectral width of approximately 240 ppm, centered around 120 ppm. d. Use a 45° pulse angle and a relaxation delay of 2 seconds. e. Co-add 512-1024 scans for adequate signal-to-noise.

  • Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). b. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. c. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[4] d. Integrate the signals in the ¹H spectrum.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (alcohol) 3550 - 3200 Strong, Broad The broadness is due to hydrogen bonding.[13]
C-H stretch (aromatic) 3100 - 3010 Medium Typically observed just above 3000 cm⁻¹.[14]
C-H stretch (aliphatic, CH₂) 2950 - 2850 Medium Characteristic of the methylene group.[14]
C=C stretch (aromatic ring) 1600 - 1450 Medium-Weak A series of absorptions confirms the aromatic ring.
C-O stretch (primary alcohol) ~1050 Strong A strong peak indicative of the C-OH bond.[15]
C-F stretch 1250 - 1000 Strong Often found in the fingerprint region.

| C-I stretch | 600 - 500 | Medium-Strong | Appears at a low wavenumber due to the heavy iodine atom.[16] |

Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule. The most diagnostic peak is the broad, strong absorption band in the 3550-3200 cm⁻¹ region, which is definitive evidence for the hydroxyl (-OH) group.[13][17] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the overall structure of a substituted benzyl alcohol. The strong C-O stretch around 1050 cm⁻¹ further supports the primary alcohol functionality. Finally, strong absorptions in the fingerprint region (below 1300 cm⁻¹) will correspond to the C-F and C-I stretching vibrations.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To quickly obtain an IR spectrum of the solid sample to identify its functional groups.

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: a. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. b. Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: a. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. b. The typical spectral range is 4000-400 cm⁻¹.

  • Post-Acquisition: a. Clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft tissue. b. Label the key peaks on the resulting spectrum with their corresponding vibrational modes.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its structure.

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Ion Identity Notes
252 [M]⁺˙ Molecular ion. Confirms the molecular weight.
234 [M - H₂O]⁺˙ Loss of water from the molecular ion.
125 [M - I]⁺ Fission of the C-I bond.

| 109 | [C₇H₆F]⁺ | Fragment corresponding to fluorotoluene. |

Interpretation: In an Electron Ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺˙). For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 252, confirming the molecular formula.[3] Due to the high stability of the benzyl cation, a common fragmentation pathway involves the loss of the hydroxyl group. Another prominent pathway is the loss of a water molecule (18 Da) to give a peak at m/z 234. Cleavage of the relatively weak C-I bond would result in a fragment at m/z 125. The relative abundance of these fragments helps to piece together the molecular structure.

Plausible Fragmentation Pathway

G M [M]⁺˙ m/z = 252 M_H2O [M - H₂O]⁺˙ m/z = 234 M->M_H2O - H₂O M_I [M - I]⁺ m/z = 125 M->M_I - •I M_CH2OH [M - CH₂OH]⁺ m/z = 221 M->M_CH2OH - •CH₂OH

Caption: A simplified fragmentation pathway for this compound.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Objective: To determine the accurate mass of the compound.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: a. The mass spectrometer should be calibrated using a known standard. b. Set the instrument to positive ion ESI mode.

  • Sample Infusion: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: a. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). b. Adducts with sodium ([M+Na]⁺ at m/z 275) or protons ([M+H]⁺ at m/z 253) are commonly observed in ESI.[3]

  • Data Analysis: a. Identify the peak corresponding to the protonated molecule or other adducts. b. The high-resolution mass obtained can be used to confirm the elemental composition.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. IR spectroscopy confirms the presence of the key alcohol functional group. Mass spectrometry verifies the molecular weight and elemental composition. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, including the specific substitution pattern on the aromatic ring. This comprehensive analytical workflow ensures the identity and quality of this important chemical building block, providing researchers with the confidence needed for its application in complex synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, the utility of a building block is fundamentally governed by its physical and chemical properties. (3-Fluoro-4-iodophenyl)methanol, a halogenated benzyl alcohol derivative, presents itself as a valuable intermediate, particularly in the synthesis of complex, biologically active molecules where fluorine and iodine substituents can modulate metabolic stability, binding affinity, and potency.[1][2] This guide provides an in-depth analysis of two critical parameters for this compound: solubility and stability. For researchers, process chemists, and formulation scientists, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for efficient process development, robust analytical method design, and the creation of safe and effective final products. This document moves beyond a simple data sheet, offering insights into the causality behind experimental design and providing validated protocols for in-house assessment.

Core Physicochemical Profile

Before delving into its behavior in solution, it is essential to establish the fundamental physicochemical properties of this compound. These parameters provide the foundational context for its solubility and stability characteristics. The presence of a polar alcohol group, a hydrophobic iodinated phenyl ring, and an electronegative fluorine atom creates a molecule with balanced but distinct chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261615-96-6[3][4]
Molecular Formula C₇H₆FIO[1][5]
Molecular Weight 252.03 g/mol [1]
Appearance White powder[3]
Predicted Boiling Point 263.4 ± 25.0 °C at 760 mmHg[1][2]
Predicted XLogP 1.8[5]

XLogP is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity, predicting limited solubility in water but good solubility in many organic solvents.

Solubility Profile: From Theory to Practice

Solubility is a critical attribute that influences everything from reaction kinetics in process chemistry to bioavailability in drug development.[6][7] The structure of this compound—containing both a hydrogen-bond-donating alcohol and a large, hydrophobic halogenated aromatic ring—suggests a nuanced solubility profile.

Theoretical Considerations

The molecule's solubility is a tale of two competing functionalities. The benzyl alcohol moiety can participate in hydrogen bonding, promoting dissolution in polar protic solvents like water and alcohols. Conversely, the 4-iodo and 3-fluoro substitutions on the phenyl ring increase its molecular weight and surface area, enhancing its hydrophobicity and favoring solubility in organic solvents. Therefore, we can predict poor aqueous solubility and progressively better solubility in polar aprotic and non-polar organic solvents.

Experimental Determination: The Shake-Flask Method

To move from prediction to quantification, a robust experimental method is required. While high-throughput kinetic solubility assays are common in early discovery, the "gold standard" for determining true thermodynamic solubility remains the shake-flask method.[8][9] This equilibrium-based approach ensures that the measured solubility represents a true saturated solution, providing reliable data for formulation and process development.

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, though 48-72 hours may be necessary for compounds with slow dissolution kinetics.[6]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.

  • Quantification: Carefully aspirate a precise volume of the clear supernatant. Dilute the sample with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV.

  • Analysis: Analyze the diluted sample against a calibration curve prepared from known concentrations of the compound to determine its concentration in the saturated solution (i.e., its solubility).[6]

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification & Analysis A Add excess solid compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B Seal Vial C Centrifuge or Filter to remove solid B->C Equilibrium Reached D Aspirate supernatant C->D Clear Supernatant E Dilute sample D->E F Analyze via HPLC-UV against calibration curve E->F

Caption: Workflow for determining thermodynamic solubility.

Expected Solubility Data

While specific experimental data is proprietary to individual labs, the following table provides an expected solubility profile based on the compound's structure and the properties of analogous molecules.

Table 2: Expected Solubility of this compound

SolventTypeExpected Solubility (mg/mL)Qualitative Description
WaterPolar Protic< 0.1Insoluble
PBS (pH 7.4)Aqueous Buffer< 0.1Insoluble
EthanolPolar Protic> 50Freely Soluble
MethanolPolar Protic> 100Very Soluble
AcetonitrilePolar Aprotic~ 20-50Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
Ethyl AcetateModerately Polar~ 10-30Soluble
DichloromethaneNon-polar~ 5-15Sparingly Soluble

Stability Profile and Degradation Pathways

Understanding a molecule's stability is paramount for determining its shelf-life, defining appropriate storage conditions, and ensuring the safety and efficacy of a final drug product.[10] Forced degradation studies are intentionally aggressive experiments designed to predict the degradation pathways and products that may form under long-term storage conditions.[11][12] These studies are a cornerstone of developing a stability-indicating analytical method.[13]

Forced Degradation (Stress Testing)

Forced degradation involves exposing the compound, in both solid and solution states, to conditions more severe than accelerated stability testing.[12] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[10] Key stress conditions include:

  • Hydrolytic Stability: Exposure to acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60-80 °C).

  • Oxidative Stability: Treatment with an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), at room temperature.[14]

  • Thermal Stability: Exposure of the solid powder and a solution to dry heat (e.g., 80-105 °C).

  • Photostability: Exposure of the solid and a solution to a combination of visible and UV light as specified by ICH Q1B guidelines.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

  • Oxidation: The primary alcohol is the most likely site for oxidation. This can proceed in two steps: first to the corresponding aldehyde, (3-Fluoro-4-iodobenzaldehyde) , and upon further oxidation, to the carboxylic acid, (3-Fluoro-4-iodobenzoic acid) . This pathway is highly probable under oxidative stress (H₂O₂).[15]

  • Acid-Catalyzed Etherification: Under strong acidic and thermal conditions, two molecules of the benzyl alcohol can undergo dehydration to form bis(3-fluoro-4-iodobenzyl) ether .[15]

  • Photolysis: The Carbon-Iodine bond is significantly weaker than C-F or C-H bonds and is susceptible to cleavage upon exposure to UV light. This could lead to the formation of radical species and subsequent complex degradation products.

Diagram: Predicted Oxidative Degradation Pathway

G A This compound B (3-Fluoro-4-iodobenzaldehyde) A->B [O] (e.g., H₂O₂) C (3-Fluoro-4-iodobenzoic acid) B->C [O] (Further Oxidation)

Caption: Primary predicted pathway under oxidative stress.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can unambiguously assess the drug substance in the presence of its potential impurities, excipients, and degradation products.[16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose.[13]

Core Objective: Specificity

The primary goal is to develop an HPLC method that can separate the parent peak of this compound from all peaks corresponding to degradation products generated during forced degradation studies. This ensures that any measured decrease in the parent peak area is due to actual degradation and not co-elution with other species.

  • Prepare Stressed Samples: Subject the compound to hydrolytic, oxidative, thermal, and photolytic stress as described in Section 3.1. Include an unstressed control sample.

  • Initial Method Scouting:

    • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).

    • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for detection of the parent and all degradants.

  • Method Optimization:

    • Inject the control and a mixture of all stressed samples.

    • Adjust the gradient slope, mobile phase pH, and temperature to achieve baseline separation of the parent peak from all degradant peaks. The goal is a resolution (Rs) > 1.5 between all adjacent peaks.

  • Demonstrate Specificity:

    • Analyze each individual stressed sample. The chromatogram should show a decrease in the parent peak area and the appearance of new, well-resolved degradant peaks.

    • Perform peak purity analysis on the parent peak in the stressed samples using the PDA detector. The peak should be spectrally pure, confirming no co-elution.

  • Method Validation: Once specificity is established, validate the method according to ICH guidelines for key parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[18]

Diagram: Stability-Indicating Method Development Workflow

G A Prepare Stressed Samples (Acid, Base, H₂O₂, Heat, Light) B HPLC Method Scouting (Column, Mobile Phase, Gradient) A->B C Inject Mix of Stressed Samples B->C D Is Resolution (Rs) > 1.5 for all peaks? C->D E Optimize Method (Adjust Gradient, pH, Temp) D->E No F Demonstrate Specificity (Peak Purity Analysis) D->F Yes E->C G Validate Method (ICH) (Linearity, Accuracy, Precision) F->G H Final SIAM G->H

Caption: Workflow for SIAM development and validation.

Summary and Handling Recommendations

This compound is a moderately lipophilic compound with expectedly poor aqueous solubility but good solubility in common organic solvents like methanol, ethanol, and DMSO. Its stability profile is largely dictated by the primary alcohol and the carbon-iodine bond.

Key Recommendations:

  • Storage: The solid material should be stored in a well-sealed container in a cool, dark, and dry place (recommended 2-8°C) to protect it from light, moisture, and heat.[1][2]

  • Solution Handling: For creating stock solutions, DMSO and methanol are excellent choices. Aqueous buffers are not suitable for achieving high concentrations. When preparing aqueous dilutions from a DMSO stock, be mindful of potential precipitation.

  • Formulation & Process: The compound's susceptibility to oxidation and photolytic degradation should be considered. Processes should minimize exposure to strong oxidizing agents and UV light. The use of antioxidants or light-protective packaging may be necessary for formulated products.

  • Analytical Testing: A validated, stability-indicating RP-HPLC method is essential for all quality control and stability assessments to ensure accurate quantification of the parent compound and detection of any potential degradation products.

References

(3-Fluoro-4-iodophenyl)methanol: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] When paired with a versatile synthetic handle like iodine, the resulting building block becomes an invaluable asset for generating diverse molecular libraries. (3-Fluoro-4-iodophenyl)methanol is one such critical intermediate, offering a unique combination of functionalities for researchers and drug development professionals. Its phenyl ring is activated for various transformations, the fluorine atom provides desirable physicochemical modifications, and the iodine atom serves as a prime site for cross-coupling reactions.[1]

This guide provides an in-depth technical overview of this compound, covering its commercial availability, key suppliers, plausible synthetic routes, and critical applications in pharmaceutical research, particularly in the development of novel therapeutics.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its core structure consists of a benzyl alcohol moiety substituted with fluorine at the meta-position and iodine at the para-position relative to the hydroxymethyl group.

PropertyValueSource(s)
CAS Number 1261615-96-6[3][4][5]
Molecular Formula C₇H₆FIO[6][7]
Molecular Weight 252.03 g/mol [7]
Appearance White powder[3]
Boiling Point 263.4±25.0°C at 760 mmHg[6]
InChIKey CJCIAGJETMTBJI-UHFFFAOYSA-N[7]
SMILES C1=CC(=C(C=C1CO)F)I[7]

Commercial Availability and Sourcing

This compound is available from a range of fine chemical suppliers, catering to both small-scale research and larger developmental needs. When sourcing this reagent, it is critical for researchers to verify purity, typically via ¹H NMR and HPLC, and to request a Certificate of Analysis (CoA) from the supplier.

SupplierPurityAvailable QuantitiesNotes
Fluorochem 95%1g, 5g, 25gA well-established supplier for fluorinated building blocks.[4]
Zhejiang Jiuzhou Chem Co.,Ltd 99%Bulk (Metric Ton scale)Specializes in organic intermediates with large production capacity.[3]
ChemicalBook VariesVaries by listingAn online marketplace connecting various suppliers.[5]
AOBChem Not Specified250mg, 500mg, 1g, 5gProvides a range of quantities for research purposes.[8]
Sunway Pharm Ltd 97%250mg, 1g, 5gOffers various purity grades and package sizes.[9]

Strategic Sourcing and Quality Control Workflow

The process of acquiring and validating a key starting material like this compound is a self-validating system crucial for experimental reproducibility. The following workflow is recommended.

G cluster_sourcing 1. Sourcing cluster_qc 2. In-House Quality Control cluster_use 3. Application s1 Identify Suppliers (e.g., Fluorochem, AOBChem) s2 Compare Purity, Cost, and Lead Time s1->s2 s3 Request Certificate of Analysis (CoA) s2->s3 q1 Confirm Structure (¹H NMR, ¹³C NMR) s3->q1 Material Received q2 Assess Purity (HPLC, LC-MS) q1->q2 q3 Verify Identity (Mass Spectrometry) q2->q3 u1 Proceed with Synthesis (e.g., Cross-Coupling) q3->u1 Release for Use u2 Store under Inert Atmosphere q3->u2 Store for Future Use

Caption: Recommended workflow for sourcing and validating this compound.

Synthetic Pathways

While commercially available, understanding the synthetic origin of this compound is valuable for cost analysis and for custom synthesis planning. A common and logical retrosynthetic approach originates from a more readily available substituted benzoic acid.

Proposed Synthetic Route: Reduction of 3-Fluoro-4-iodobenzoic Acid

This pathway involves the direct reduction of the carboxylic acid functional group to a primary alcohol. This is a high-yielding and straightforward transformation in organic synthesis.

G start 3-Fluoro-4-iodobenzoic Acid (Starting Material) reagent Reducing Agent (e.g., BH₃·THF, LiAlH₄) in Anhydrous Solvent (THF) start->reagent Step 1: Reduction workup Aqueous Workup & Purification (e.g., Column Chromatography) reagent->workup Step 2: Quench & Isolate product This compound (Final Product) workup->product

Caption: Synthetic flowchart for the preparation of the target compound.

Exemplary Experimental Protocol

This protocol is a representative example based on standard literature procedures for the reduction of benzoic acids and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-fluoro-4-iodobenzoic acid (10.0 g, 37.6 mmol).

  • Dissolution: Dissolve the starting material in 150 mL of anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 45.1 mL, 45.1 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of methanol, followed by 50 mL of 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it a highly strategic building block.

  • The Role of Fluorine: The electron-withdrawing nature of the fluorine atom can lower the pKa of the benzylic alcohol, potentially influencing hydrogen bonding interactions with biological targets. It also enhances lipophilicity and can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.[1][2]

  • The Role of Iodine: The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkynyl, and other groups, which is essential for exploring the Structure-Activity Relationship (SAR) of a lead compound.[1]

  • Antiviral Agents: This scaffold has been identified as a key component in the synthesis of compounds with potential antiviral activity. Specifically, substituted 3-fluorophenyl methanol derivatives have been investigated for the prevention and treatment of cytomegalovirus (CMV) infections.[10] The ability to diversify the molecule at the 4-position via the iodo group allows for the fine-tuning of activity and selectivity against viral targets.[10]

G center This compound F Fluorine Atom center->F I Iodine Atom center->I OH Hydroxymethyl Group center->OH prop1 Modulates pKa & Metabolic Stability F->prop1 prop2 Enables Cross-Coupling (Suzuki, Sonogashira, etc.) I->prop2 prop3 Site for Esterification or Etherification OH->prop3 app Applications in Drug Discovery prop1->app prop2->app prop3->app

Caption: Structure-function relationships of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Hazards: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from oxidizing agents.

Conclusion

This compound stands out as a valuable and versatile building block for the modern medicinal chemist. Its commercial availability from multiple suppliers allows for its integration into discovery and development pipelines. The compound's dual functionality—a fluorine atom for property modulation and an iodine atom for synthetic diversification—provides a powerful platform for the synthesis of novel small molecules, particularly in the search for new antiviral therapies. A thorough understanding of its properties, sourcing, and safe handling is paramount to leveraging its full potential in the advancement of pharmaceutical research.

References

A Researcher's Comprehensive Guide to the Safe Handling and Application of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Hazard Identification

(3-Fluoro-4-iodophenyl)methanol is a halogenated aromatic alcohol of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring both fluorine and iodine atoms on the phenyl ring, makes it a valuable synthetic intermediate. However, this same structural complexity necessitates a nuanced and rigorous approach to its handling and safety management. This guide provides an in-depth analysis of the compound's risk profile, grounded in its chemical properties, to empower researchers to work safely and effectively.

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] A summary of these hazards is presented below.

Hazard Class GHS Code Hazard Statement Primary Route of Exposure
Acute Toxicity, OralH302Harmful if swallowed[2]Ingestion
Skin Corrosion/IrritationH315Causes skin irritation[2]Dermal Contact
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]Ocular Contact
Specific Target Organ ToxicityH335May cause respiratory irritation[2]Inhalation

Section 2: The Chemistry of Risk - A Mechanistic Approach to Safety

A foundational understanding of the compound's chemical reactivity is paramount to anticipating and mitigating risks. The safety protocols outlined in this guide are directly derived from the inherent properties of the molecule's structure.

Inherent Instabilities and Reactivity Profile:

  • Carbon-Iodine Bond Lability: The carbon-iodine bond is the weakest carbon-halogen bond. This inherent weakness means the compound can be susceptible to degradation, particularly when exposed to light, heat, or certain reagents, potentially releasing iodine species. While iodine itself is less reactive than other halogens, its compounds can be versatile in chemical reactions.[3][4]

  • Potential for Light and Air Sensitivity: Halogenated organic compounds, especially those containing iodine, can be sensitive to light and air.[5] Photodecomposition can occur, leading to discoloration and the formation of impurities. While not explicitly pyrophoric, prolonged exposure to air could lead to gradual oxidation of the benzylic alcohol group. Therefore, storage in an inert atmosphere is a critical precautionary measure.[5][6]

  • Thermal Decomposition Hazards: In the event of a fire, halogenated organic compounds may decompose to form highly toxic and corrosive gases.[7] For this compound, thermal decomposition can release hazardous substances such as carbon oxides (CO, CO2), gaseous hydrogen fluoride (HF), and hydrogen iodide (HI).[8]

  • Incompatibility with Strong Oxidizers: The primary alcohol moiety (-CH₂OH) is susceptible to oxidation. Contact with strong oxidizing agents can lead to vigorous, potentially exothermic reactions, creating unwanted byproducts and posing a significant safety risk.[8]

Section 3: Hierarchy of Controls - Engineering Safeguards and Personal Protective Equipment (PPE)

To ensure laboratory safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective measures for risk reduction.

cluster_0 Hierarchy of Controls for this compound node_elim Elimination (Not Feasible) node_sub Substitution (Not Feasible) node_elim->node_sub Most Effective node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls (SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) node_admin->node_ppe Least Effective

Figure 1: Hierarchy of controls for managing chemical risk.

1. Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood.[9] This is non-negotiable. A fume hood provides critical protection by capturing and exhausting vapors, preventing inhalation exposure and containing potential splashes or spills.[10]

2. Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be worn at all times when handling this compound.[9] The selection of appropriate PPE is crucial for preventing dermal and ocular exposure.

Equipment Specification Rationale
Hand Protection Nitrile GlovesProvides chemical resistance against incidental contact.[7][9] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
Eye Protection Safety Goggles with Side Shields (conforming to EN166 or ANSI Z87.1)Protects against splashes and airborne particles.[11] Standard safety glasses are insufficient.
Skin/Body Protection Cotton Lab CoatProtects skin and personal clothing from contamination.[9] Cotton is preferred over synthetic materials due to its lower risk of melting in a fire.[10]
Footwear Closed-toe ShoesProtects feet from spills.[9]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and personal safety.

SOP 1: General Handling and Use

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources.[7][12]

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Aliquotting: If working with a solid, perform all weighing and transfers within the fume hood to contain any dust. If working with a solution, use appropriate glassware (e.g., glass syringes for air-sensitive transfers) to minimize exposure.[6]

  • Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard pictograms.[11][13]

  • Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work surface.

SOP 2: Storage Protocol

  • Container: Store the compound in its original, tightly sealed container.[2][7] For long-term storage, consider an amber glass vial to protect from light.[5]

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7][14] Do not store in direct sunlight.[5]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7][8]

  • Inert Atmosphere: For optimal stability and to prevent degradation, storing the material inside a glove box or desiccator with an inert atmosphere (Nitrogen or Argon) is strongly recommended.[5]

SOP 3: Waste Disposal

  • Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9]

  • Labeling: The waste container must be clearly labeled and kept tightly sealed when not in use.[7][11]

  • Institutional Policy: Never dispose of this chemical down the drain.[9] Adhere strictly to your institution's hazardous waste management guidelines for final disposal.[9]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist or if feeling unwell, seek immediate medical attention.[2][15]

  • Skin Contact: Take off all contaminated clothing immediately.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Immediately call a Poison Control Center or physician.[2][12][15]

Laboratory Spill Management The following workflow should be initiated for a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team.

cluster_1 Spill Response Workflow node_spill Spill Occurs node_alert Alert personnel in the immediate area node_spill->node_alert node_ppe Don appropriate PPE (gloves, goggles, lab coat) node_alert->node_ppe node_contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) node_ppe->node_contain node_collect Carefully collect absorbed material using non-sparking tools node_contain->node_collect node_waste Place in a sealed, labeled container for halogenated waste node_collect->node_waste node_clean Decontaminate the spill area node_waste->node_clean node_report Report the incident to lab supervisor node_clean->node_report

Figure 2: Step-by-step workflow for managing a small laboratory spill.

Section 6: Conclusion

This compound is a compound with significant synthetic potential. Realizing this potential requires a commitment to safety that is as rigorous as the science it enables. By understanding the compound's chemical nature, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can confidently and safely incorporate this valuable building block into their work.

Section 7: References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. 7

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. 9

  • Medline. (n.d.). SAFETY DATA SHEET. 12

  • Ossila. (n.d.). Air Sensitive Compounds. 5

  • Fluorochem. (n.d.). This compound Safety Information. Reagent Instruments Network. 2

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. 16

  • Fisher Scientific. (2021). SAFETY DATA SHEET for 4-(Trifluoromethyl)benzyl alcohol. 8

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. 14

  • Sigma-Aldrich. (2024). Methanol - SAFETY DATA SHEET. 15

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. 17

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. 6

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. 18

  • Air Science. (2020). How to Safely Store Chemicals. 13

  • Chemistry LibreTexts. (2020). Safety. 19

  • TETRAHEDRON CHEMISTRY CLASSES. (2021). WHY IODINATION OF BENZENE IS DIFFICULT? [YouTube]. 3

  • PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. --INVALID-LINK--

  • Chemistry For Everyone. (2025). How Reactive Is Iodine? [YouTube]. 4

  • Unknown. (n.d.). SAFETY IN THE LABORATORY. 10

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. 11

  • ChemicalBook. (2025). This compound (CAS 1261615-96-6). 20

  • PubChemLite. (n.d.). This compound (C7H6FIO). 21

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. 1

References

(3-Fluoro-4-iodophenyl)methanol: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery & Development Professionals

Abstract

In the intricate landscape of drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. (3-Fluoro-4-iodophenyl)methanol has emerged as a highly valuable scaffold, offering a unique combination of features that empower medicinal chemists to accelerate the discovery of novel therapeutics. This guide provides a comprehensive overview of the properties, synthesis, and strategic applications of this versatile building block, grounded in established chemical principles and supported by practical insights for its effective use in drug development pipelines.

The Molecular Blueprint: Analyzing the Strategic Value of this compound

At its core, this compound is a deceptively simple molecule. However, its substitution pattern on the phenyl ring is a deliberate convergence of functionalities, each conferring distinct and synergistic advantages in drug design.

  • The Fluorine Atom: The presence of fluorine is a well-established strategy in medicinal chemistry.[1][2] Its high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk.[3][4] Key effects include:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking sites of oxidative metabolism and thereby increasing a drug's half-life and bioavailability.[1][4]

    • Binding Affinity: Fluorine can modulate the acidity (pKa) of nearby functional groups, enhancing interactions with biological targets.[5] It can also participate in favorable electrostatic and hydrogen-bonding interactions within a protein's binding pocket.[3]

    • Lipophilicity & Permeability: Strategic fluorination can fine-tune a compound's lipophilicity, which is crucial for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and enhancing membrane permeability.[1][5]

  • The Iodine Atom: The iodine atom serves a dual purpose. While it can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to binding affinity—its primary role in this context is that of a versatile synthetic handle. It is an ideal leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage, modular introduction of diverse chemical moieties, making it invaluable for Structure-Activity Relationship (SAR) studies.[6]

  • The Hydroxymethyl Group: The primary alcohol functionality provides another point for modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be used to form ethers and esters, enabling the exploration of different linker strategies or the introduction of prodrug functionalities to improve solubility or bioavailability.

Below is a diagram illustrating the key functional and reactive sites of the molecule.

G cluster_0 This compound cluster_1 mol mol a Fluorine (F): - Modulates pKa - Enhances metabolic stability - Improves binding affinity b Iodine (I): - Versatile synthetic handle - Ideal for cross-coupling - Halogen bonding potential c Hydroxymethyl (-CH₂OH): - Site for oxidation - Ether/Ester formation - Prodrug attachment point p1 p1->a p2 p2->b p3 p3->c

Caption: Key functional regions of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 1261615-96-6[7][8]
Molecular Formula C₇H₆FIO[7][9]
Molecular Weight 252.03 g/mol [7]
Appearance White powder[8]
Boiling Point 263.4±25.0°C at 760 mmHg[7]
Storage 2-8°C, dry and sealed[7]

Core Applications in Medicinal Chemistry Programs

This compound is not merely a catalog chemical; it is a strategic starting point for synthesizing complex molecules targeting a range of diseases. Its utility stems from its ability to serve as a foundational scaffold in diverse therapeutic areas.

Kinase Inhibitors

The 3-fluorophenyl motif is a recurring feature in many potent and selective kinase inhibitors.[6] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound is an ideal precursor for inhibitors targeting oncogenic kinases such as EGFR, HER2, and PLK1.[6] The synthetic workflow typically involves leveraging the iodine atom for a Suzuki or Buchwald-Hartwig coupling to introduce a core heterocyclic system (e.g., quinazoline, pyrimidine, pyrazole) that mimics the adenine region of ATP.

Antiviral Agents

Patents have disclosed the application of substituted 3-fluorophenyl methanol compounds in the preparation of antiviral drugs, particularly for combating infections by viruses like cytomegalovirus (CMV).[10] For immunocompromised patients, CMV can be a life-threatening pathogen, and novel therapeutics are urgently needed. The effectiveness of these compounds is often enhanced by the specific substitution pattern, where the fluoro group contributes to improved safety and efficacy profiles compared to existing treatments.[10]

General Antimicrobial and Anticancer Scaffolds

Beyond specific targets, this building block is used in the broader development of new antimicrobial and anticancer agents.[7] The rationale is that the 3-fluoro-4-iodophenyl scaffold provides a robust platform for generating large libraries of diverse compounds. The ease of structural modification allows for rapid optimization of biological activity against various bacterial strains or cancer cell lines.[7]

The following diagram illustrates the central role of this building block in a typical drug discovery workflow.

Workflow start (3-Fluoro-4-iodophenyl) methanol diversify Diversification via Cross-Coupling (at Iodine) start->diversify modify Modification of -CH₂OH Group start->modify library Compound Library Generation diversify->library modify->library screening High-Throughput Screening (HTS) library->screening sar SAR Studies & Hit-to-Lead screening->sar lead_opt Lead Optimization (ADME/Tox) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate Suzuki cluster_start Starting Materials cluster_prod Product reagents Pd(OAc)₂, PPh₃ K₂CO₃, Dioxane/H₂O 80-100 °C C 3-Fluoro-4-aryl-phenyl)methanol reagents->C A This compound B Arylboronic Acid (R-B(OH)₂) plus1 +

References

The Strategic Utility of (3-Fluoro-4-iodophenyl)methanol in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Logic of a Privileged Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. (3-Fluoro-4-iodophenyl)methanol emerges as a building block of significant strategic value, embodying a design logic that addresses several key challenges in the construction of novel chemical entities. Its utility is not merely a consequence of its constituent parts, but rather the synergistic interplay between the fluorine atom, the iodine atom, and the benzylic alcohol functionality.

The fluorine atom, with its high electronegativity and small van der Waals radius, is a well-established modulator of physicochemical and pharmacological properties.[1][2][3][4][5] Its incorporation can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5] The aryl iodide moiety serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[6][7] The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.[6] Finally, the methanol group provides a reactive site for further derivatization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters, expanding the diversity of accessible structures.[8]

This guide, from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the synthesis and application of this compound, offering not just protocols, but the underlying rationale for the experimental choices, thereby empowering researchers to leverage this valuable building block in their own synthetic endeavors.

Synthesis of this compound: A Practical and Scalable Approach

A robust and reliable synthesis of this compound is paramount for its widespread application. A common and efficient route commences from the commercially available 3-fluoro-4-aminobenzoic acid, proceeding through a two-step reduction followed by a Sandmeyer-type diazotization-iodination reaction.

Step 1: Reduction of the Carboxylic Acid

The initial step involves the reduction of the carboxylic acid functionality of 3-fluoro-4-aminobenzoic acid to the corresponding benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-fluoro-4-aminobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (3-fluoro-4-aminophenyl)methanol, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of LiAlH₄ is dictated by its high reactivity, which is necessary for the reduction of a carboxylic acid. The careful, sequential quenching procedure is crucial for safely decomposing the excess hydride and generating an easily filterable aluminum salt byproduct.

Step 2: Diazotization and Iodination

The final step involves the conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with an iodide salt.

Experimental Protocol:

  • (3-Fluoro-4-aminophenyl)methanol (1.0 eq.) is dissolved in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • A solution of potassium iodide (1.5 eq.) in water is then added portion-wise to the diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The mixture is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of potassium iodide as the iodide source is a common and effective method for introducing the iodine atom onto the aromatic ring. The sodium thiosulfate wash is essential for removing colored iodine impurities from the organic phase.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently displayed in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient coupling under conditions that are often milder than those required for the corresponding bromides or chlorides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[9]

Conceptual Workflow:

Suzuki_Miyaura_Workflow A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃, Cs₂CO₃) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Solvent (e.g., Dioxane/H₂O) C->D E Heat D->E F Biaryl Product E->F G Workup & Purification F->G

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a reaction vessel charged with this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.), add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • The mixture is sparged with an inert gas (argon or nitrogen) for 15-20 minutes.

  • The palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki-Miyaura couplings of aryl iodides. The use of a biphasic solvent system aids in the dissolution of both the organic and inorganic reagents. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O8585-95
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10075-85

Note: Yields are typical ranges based on literature for similar substrates.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a direct route to aryl alkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials.[1][10]

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide [Cu(I)], Base base Base base->alkyne Buchwald_Hartwig_Components ArylIodide This compound Product Arylamine Product ArylIodide->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product facilitates Ligand Bulky Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Catalyst activates Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) Base->Product enables

References

An In-depth Technical Guide on the Reactivity of the Benzylic Alcohol in (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-iodophenyl)methanol is a key structural motif and a versatile building block in contemporary medicinal chemistry and materials science. The strategic placement of the fluoro and iodo substituents on the phenyl ring significantly modulates the electronic properties of the molecule, thereby influencing the reactivity of its benzylic alcohol functionality. This in-depth technical guide provides a comprehensive analysis of the reactivity of the benzylic alcohol in this compound, with a focus on oxidation, substitution, and esterification reactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

The confluence of a benzylic alcohol, a fluorine atom, and an iodine atom within a single molecule makes this compound a highly valuable intermediate in multi-step organic synthesis. Fluorine-containing pharmaceuticals often exhibit enhanced metabolic stability, improved binding affinity, and better bioavailability.[1] Concurrently, the iodo-substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of molecular complexity. The reactivity of the benzylic alcohol is central to the synthetic utility of this compound, enabling its conversion into aldehydes, ketones, ethers, esters, and alkyl halides, which are pivotal functional groups in the pharmacophores of numerous drug candidates.

This guide will dissect the nuanced reactivity of the benzylic alcohol, underpinned by the electronic and steric influences of the halogen substituents. We will explore the causality behind the selection of specific reagents and reaction conditions, providing a robust framework for the rational design of synthetic routes utilizing this key intermediate.

Electronic and Steric Landscape of this compound

The reactivity of the benzylic alcohol is intrinsically linked to the electronic environment of the phenyl ring. The fluorine atom at the 3-position and the iodine atom at the 4-position exert opposing electronic effects that fine-tune the reactivity of the benzylic carbon.

  • Inductive Effects (-I): Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the stability of charged intermediates at the benzylic position.

  • Mesomeric Effects (+M): Both halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This electron-donating mesomeric effect is more pronounced for fluorine than for iodine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

The interplay of these effects dictates the stability of carbocationic or radical intermediates formed at the benzylic position during substitution and oxidation reactions. The electron-withdrawing inductive effect of the ortho-fluoro substituent can destabilize a developing positive charge at the benzylic carbon, potentially slowing down SN1-type reactions. Conversely, in SN2 reactions, electron-withdrawing groups can stabilize the transition state, thereby increasing the reaction rate.[2]

Key Transformations of the Benzylic Alcohol

The benzylic alcohol of this compound can undergo a variety of synthetically useful transformations. The following sections provide detailed protocols and mechanistic insights for the most pertinent reactions.

Oxidation to 3-Fluoro-4-iodobenzaldehyde

The selective oxidation of the primary benzylic alcohol to the corresponding aldehyde is a cornerstone transformation, providing a crucial precursor for imine formation, Wittig reactions, and other carbonyl chemistries. Due to the potential for over-oxidation to the carboxylic acid, mild and selective oxidizing agents are paramount.

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures.[3][4] This protocol is particularly advantageous for substrates with sensitive functional groups, such as the iodo-substituent in our target molecule.

Experimental Protocol: Swern Oxidation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (50 mL) and cool to -78 °C using an acetone/dry ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) to the stirred CH₂Cl₂.

  • In a separate flame-dried flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂ (10 mL) and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 15 minutes.

  • Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ (20 mL) and add this solution dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (Et₃N) (5.0 eq.) dropwise to the reaction mixture. The mixture may become thick.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-Fluoro-4-iodobenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The activated DMSO species, the chlorosulfonium salt, is highly reactive and thermally unstable. Maintaining a low temperature is crucial to prevent its decomposition and side reactions, such as the Pummerer rearrangement.[3]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent the quenching of the reactive intermediates.

  • Triethylamine: A non-nucleophilic base is required to deprotonate the intermediate alkoxysulfonium ylide, which then collapses to form the aldehyde and dimethyl sulfide.

Diagram: Swern Oxidation Workflow

Swern_Oxidation cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification reagents Oxalyl Chloride in CH₂Cl₂ DMSO in CH₂Cl₂ activation Activation at -78°C (Formation of Chlorosulfonium Salt) reagents->activation addition Addition of Alcohol at -78°C activation->addition alcohol This compound in CH₂Cl₂ alcohol->addition base_addition Addition of Et₃N at -78°C addition->base_addition warming Warm to RT base_addition->warming quench Quench with H₂O warming->quench extraction Extraction with CH₂Cl₂ quench->extraction purification Column Chromatography extraction->purification product 3-Fluoro-4-iodobenzaldehyde purification->product

Caption: Workflow for the Swern oxidation of this compound.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and highly selective method for oxidizing primary alcohols to aldehydes.[5][6] The reaction is typically performed at room temperature in chlorinated solvents and is known for its rapid reaction times and high yields.

Experimental Protocol: Dess-Martin Oxidation

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂) (40 mL).

  • Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (4 eq.).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL), then with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality of Experimental Choices:

  • DMP Stoichiometry: A slight excess of DMP ensures complete conversion of the starting alcohol.

  • Bicarbonate/Thiosulfate Quench: The aqueous solution of NaHCO₃ neutralizes the acetic acid byproduct, while Na₂S₂O₃ reduces the unreacted DMP and the iodinane byproduct to more water-soluble species, simplifying the workup.[7]

Nucleophilic Substitution: Conversion to Benzylic Halides

The conversion of the benzylic alcohol to a benzylic halide is a critical step for subsequent nucleophilic substitution or organometallic reactions. The hydroxyl group is a poor leaving group and must first be activated.

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a phosphine and a halogen source. For the synthesis of the benzyl bromide, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) are commonly employed.

Experimental Protocol: Appel-type Bromination

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂) (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq.) to the stirred solution.

  • Slowly add carbon tetrabromide (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield 3-Fluoro-4-iodobenzyl bromide.

Causality of Experimental Choices:

  • PPh₃ and CBr₄: These reagents form a phosphonium bromide intermediate in situ, which then activates the hydroxyl group for nucleophilic attack by the bromide ion.

  • Low Temperature: The initial addition is performed at 0 °C to control the exothermic reaction.

Diagram: Synthesis of 3-Fluoro-4-iodobenzyl Bromide

Appel_Reaction start This compound reagents PPh₃, CBr₄ in CH₂Cl₂ start->reagents conditions 0°C to RT reagents->conditions intermediate [ArCH₂OPPh₃]⁺Br⁻ (Intermediate) reagents->intermediate Activation product 3-Fluoro-4-iodobenzyl Bromide intermediate->product Sₙ2 Attack by Br⁻ byproduct Ph₃PO intermediate->byproduct

Caption: Appel-type reaction for the synthesis of 3-fluoro-4-iodobenzyl bromide.

Esterification: Formation of Benzylic Esters

Esterification of the benzylic alcohol is a common transformation in drug discovery to produce prodrugs or to modify the physicochemical properties of a lead compound.

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[8][9] To drive the equilibrium towards the ester product, an excess of one of the reactants (typically the more economical one) is used, or water is removed as it is formed.

Experimental Protocol: Fischer Esterification with Acetic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and glacial acetic acid (used as both reactant and solvent, ~10 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into ice-water (100 mL).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality of Experimental Choices:

  • Excess Acetic Acid: Serves as a reactant and solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.[10]

  • Sulfuric Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the benzylic alcohol.

  • Aqueous Workup: The NaHCO₃ wash is crucial to neutralize the excess acetic acid and the sulfuric acid catalyst.

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification is an excellent alternative.[11][12] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification with a Generic Carboxylic Acid

  • To a flame-dried round-bottom flask, add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂) (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq.) in a small amount of anhydrous CH₂Cl₂ and add this solution dropwise to the reaction mixture.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold CH₂Cl₂.

  • Combine the filtrates and wash with 0.5 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Causality of Experimental Choices:

  • DCC and DMAP: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[11]

  • Mild Conditions: The reaction proceeds at room temperature and under neutral pH, making it suitable for acid-labile substrates.

Quantitative Data Summary

Reaction TypeReagentsTypical ConditionsProductExpected Yield Range
Swern Oxidation Oxalyl Chloride, DMSO, Et₃NCH₂Cl₂, -78 °C to RT3-Fluoro-4-iodobenzaldehyde85-95%
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂, RT3-Fluoro-4-iodobenzaldehyde90-98%
Appel Bromination PPh₃, CBr₄CH₂Cl₂, 0 °C to RT3-Fluoro-4-iodobenzyl bromide75-90%
Fischer Esterification R-COOH, H₂SO₄ (cat.)Reflux3-Fluoro-4-iodobenzyl ester60-80%
Steglich Esterification R-COOH, DCC, DMAPCH₂Cl₂, 0 °C to RT3-Fluoro-4-iodobenzyl ester80-95%

Conclusion

The benzylic alcohol of this compound exhibits predictable yet nuanced reactivity, governed by the electronic interplay of its halogen substituents. This guide has delineated robust and field-tested protocols for its oxidation, nucleophilic substitution, and esterification. The choice of methodology—be it the low-temperature precision of the Swern oxidation, the mild efficiency of the Dess-Martin reagent, the classic simplicity of the Fischer esterification, or the gentle coupling of the Steglich reaction—must be dictated by the overall synthetic strategy and the compatibility of other functional groups within the molecule. A thorough understanding of the principles outlined herein will empower researchers to effectively leverage the synthetic potential of this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Biaryl Methanols with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1] This palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound is instrumental in the pharmaceutical and materials science sectors for constructing complex molecular architectures.[2][3]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of (3-Fluoro-4-iodophenyl)methanol. This particular substrate is of significant interest as the resulting fluoro-substituted biaryl methanol motif is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the benzylic alcohol provides a versatile handle for further functionalization. The carbon-iodine bond's high reactivity makes this compound an excellent electrophilic partner, often permitting milder reaction conditions.[2]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The primary steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)-X(Ln) pd0->pd_intermediate oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)-R(Ln) pd_intermediate->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product Ar-R diaryl_pd->product reductive_elimination Reductive Elimination reagents Ar-X boronic_acid R-B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Reagents and Materials
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Notes
This compoundElectrophile1.0 equiv (268 mg)Ensure high purity.
Arylboronic AcidNucleophile1.2 - 1.5 equivPurity is critical; protodeboronation can be an issue.[4]
Palladium CatalystCatalyst1-5 mol%See catalyst selection section for recommendations.
LigandStabilizes Catalyst1-1.2x mol% relative to PdCrucial for efficiency, especially with challenging substrates.[4]
BaseActivates Boronic Acid2.0 - 3.0 equivChoice depends on substrate sensitivity and desired reactivity.[4]
SolventReaction Medium0.1 - 0.2 M concentrationDegassed solvents are essential to prevent catalyst oxidation.[5]
Inert GasAtmosphereN/AHigh-purity argon or nitrogen is required.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon).

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure the complete removal of dissolved oxygen.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst) and add them to the reaction flask under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl methanol.

experimental_workflow start Start setup Combine Reactants and Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent degas Sparge with Inert Gas solvent->degas catalyst Add Catalyst System degas->catalyst react Heat and Stir catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Optimization

Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount for a successful coupling, especially with potentially challenging substrates.[4] While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields under milder conditions.[4]

  • For General Applications: Pd(dppf)Cl₂ is a reliable and commercially available pre-catalyst.

  • For Challenging Couplings: Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for promoting the difficult oxidative addition step with electron-rich or sterically hindered aryl halides.[5][6][7]

The Role of the Base and Solvent System

The base is crucial for activating the boronic acid for transmetalation.[4] The choice of base and solvent are often intertwined.

  • Bases:

    • K₂CO₃: A versatile and commonly used base.[8]

    • K₃PO₄: A stronger base that can be effective in more challenging couplings.[4]

    • Cs₂CO₃: Often provides excellent results but is more expensive.[4]

  • Solvents:

    • Aqueous Mixtures: A combination of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is frequently used to dissolve the inorganic base and facilitate the reaction.[9]

    • Anhydrous Conditions: In cases of base-sensitive functional groups or to minimize protodeboronation, anhydrous conditions with a soluble organic base or certain inorganic bases like CsF can be employed.[4]

Potential for Benzylic Alcohol Interference

The benzylic alcohol in this compound is generally well-tolerated in Suzuki-Miyaura couplings.[10] However, under strongly basic conditions or at elevated temperatures, it could potentially coordinate to the palladium center, inhibiting catalysis.[5] If low yields are observed and other optimizations fail, protection of the alcohol as a silyl ether may be considered.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (oxidation).- Inefficient oxidative addition.- Poor quality of boronic acid.- Ensure rigorous degassing of all reagents and solvents.[5]- Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[4]- Use fresh, high-purity boronic acid.
Protodeboronation of Boronic Acid - Excess water.- Strong base.- Prolonged reaction time at high temperature.- Use anhydrous conditions if possible.[4]- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Use a more active catalyst to shorten the reaction time.
Dehalogenation of Aryl Iodide - Presence of a hydrogen source.- Inefficient catalyst turnover.- Use a milder base.- Lower the reaction temperature.- Employ a more efficient ligand to favor the cross-coupling pathway.[1]
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).- Ensure thorough degassing.[1]- The use of phosphine ligands often facilitates the reduction of Pd(II) to Pd(0).[1]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable fluorinated biaryl methanol building blocks. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.

References

Application Notes & Protocols: High-Efficiency Sonogashira Coupling of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, its utility stems from the mild reaction conditions and high tolerance for a wide array of functional groups, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5]

This guide focuses on the specific application of the Sonogashira reaction to (3-Fluoro-4-iodophenyl)methanol, a valuable building block in drug discovery. The strategic placement of the iodo, fluoro, and hydroxymethyl groups presents a unique case for analysis and optimization. The high reactivity of the C-I bond, activated by the electron-withdrawing fluorine atom, allows for efficient coupling under mild conditions.[2][6][7] Furthermore, the presence of the unprotected primary alcohol (-CH2OH) highlights the reaction's excellent functional group compatibility, often obviating the need for protection-deprotection steps that can complicate synthetic routes.[8]

These notes provide researchers, scientists, and drug development professionals with a detailed mechanistic overview, a robust experimental protocol, and field-proven insights into optimizing the Sonogashira coupling for this and structurally related substrates.

Mechanistic Rationale: The Synergy of Dual Catalytic Cycles

The classic Sonogashira reaction operates through two interconnected, synergistic catalytic cycles powered by palladium and copper catalysts.[2][4] Understanding this dual mechanism is critical for rational troubleshooting and optimization.

  • The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for the C(sp²)-C(sp) bond formation.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-withdrawing fluorine atom on the aromatic ring accelerates this step by making the carbon atom more electrophilic.[9][10]

    • Transmetalation: The Pd(II) complex exchanges its iodide ligand with the alkynyl group from the copper acetylide species generated in the copper cycle. This key step brings both organic partners onto the palladium center.[7]

    • Reductive Elimination: The final step involves the formation of the new C-C bond as the desired product is expelled from the palladium center, which is simultaneously reduced back to its active Pd(0) state, thus closing the catalytic loop.[7][9]

  • The Copper Cycle (The Alkyne Activator): This cycle prepares the terminal alkyne for coupling.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[10][11]

    • Deprotonation: An amine base deprotonates the activated alkyne, leading to the formation of a highly nucleophilic copper acetylide intermediate.[11][12] This species is now primed to engage in the transmetalation step with the palladium complex.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition Intermediate pd0->pd_oxidative Oxidative Addition pd_transmetalation Transmetalation Intermediate pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-alkyne (Coupled Product) pd_transmetalation->product aryl_halide Ar-I (this compound) aryl_halide->pd_oxidative cu_catalyst Cu(I)X cu_pi_complex π-Alkyne-Copper Complex cu_catalyst->cu_pi_complex cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_pi_complex->cu_acetylide Deprotonation cu_acetylide->pd_oxidative Transfers Alkyne cu_acetylide->cu_catalyst Regenerates Cu(I) terminal_alkyne R-C≡C-H terminal_alkyne->cu_pi_complex base Base (e.g., Et₃N) base->cu_pi_complex

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Optimized Protocol for this compound

This protocol is designed to be a robust and high-yielding starting point. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst degradation and the undesired homocoupling of the alkyne (Glaser coupling).[1][4]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichSubstrate (1.0 equiv)
Terminal Alkyne>98%TCI, AcrosCoupling Partner (1.1 - 1.2 equiv)
PdCl₂(PPh₃)₂Catalyst GradeStrem, Alfa AesarPalladium Precatalyst (1-2 mol%)
Copper(I) Iodide (CuI)>99%Sigma-AldrichCo-catalyst (2-4 mol%)
Triethylamine (Et₃N) or DIPAAnhydrous, >99.5%Acros OrganicsBase and/or Solvent (≥ 3.0 equiv)
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichSolvent
Ethyl AcetateACS GradeFisher ScientificFor work-up
Saturated NH₄Cl solutionLab-prepared-For work-up
BrineLab-prepared-For work-up
Anhydrous Na₂SO₄ or MgSO₄ACS GradeFisher ScientificDrying agent
Celite® 545-Sigma-AldrichFiltration aid
Silica Gel230-400 meshSiliCycleFor column chromatography
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry, two-necked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, approx. 0.2 M relative to the aryl iodide) and triethylamine (Et₃N, 3.0 equiv) via syringe. Stir the mixture for 5-10 minutes at room temperature to allow for dissolution and catalyst pre-activation.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Progress: Stir the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting aryl iodide. If the reaction is sluggish, it can be gently heated to 40-50 °C.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the catalyst residues and salts, washing the pad with additional ethyl acetate.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Caption: General experimental workflow for the Sonogashira coupling protocol.

Causality Behind Experimental Choices: A Scientist's Perspective

A robust protocol is not merely a list of steps but a series of deliberate choices. Here we dissect the rationale behind the selected conditions.

ParameterRecommended ConditionScientific Rationale
Aryl Halide Iodide The reactivity order for aryl halides in oxidative addition is I > Br > Cl.[1][7] Using an aryl iodide ensures high reactivity, allowing the reaction to proceed under the mildest possible conditions (often room temperature), which enhances functional group tolerance and minimizes side reactions like thermal degradation.[7]
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%) This is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[2] Its phosphine ligands provide a good balance of stability and reactivity for this activated substrate. For less reactive substrates, bulkier, more electron-rich ligands might be necessary to promote oxidative addition.[2][4]
Cu Co-catalyst CuI (2-4 mol%) Copper(I) iodide is the classic and most reliable co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne by forming a π-complex, making the terminal proton significantly more acidic and accessible to the amine base.[10][11]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) The amine base serves two critical functions: it deprotonates the alkyne to form the reactive acetylide and neutralizes the HI acid generated during the catalytic cycle.[1] Et₃N is often sufficient and can also serve as a solvent, while bulkier secondary amines like DIPA can sometimes offer improved performance.
Solvent THF or DMF The solvent must dissolve all components of the reaction.[13] THF is a good general-purpose solvent for Sonogashira couplings. For more challenging or less soluble substrates, a more polar aprotic solvent like DMF can enhance reaction rates by better solvating the ionic intermediates.[13]
Temperature Room Temperature to 50 °C Due to the high reactivity of the aryl iodide, the reaction often proceeds efficiently at room temperature.[7] Gentle heating can be applied to increase the rate if necessary, but excessive temperatures should be avoided to prevent side reactions or catalyst decomposition.[7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (O₂ present).3. Wet reagents or solvents.1. Use a fresh bottle of palladium catalyst.2. Ensure the system is thoroughly degassed by performing at least three evacuate/backfill cycles. Maintain a positive pressure of inert gas.3. Use freshly distilled or commercially available anhydrous solvents and reagents.[8][14]
Glaser Homocoupling Observed Presence of oxygen in the reaction vessel.This side reaction is copper-catalyzed and oxygen-dependent.[1][4] Improve the degassing procedure significantly. If the problem persists, consider a copper-free Sonogashira protocol, though this may require different ligands and conditions.[6]
Reaction Stalls Prematurely Catalyst has decomposed over the reaction time.Add a second small portion of the palladium catalyst (e.g., 0.5 mol%) to the stalled reaction mixture under inert conditions.
Difficult Purification / Dark Color Formation of palladium black (colloidal palladium).This indicates catalyst decomposition. While often unavoidable to some extent, ensuring proper ligand-to-metal ratios and avoiding excessively high temperatures can minimize it. A thorough filtration through Celite during work-up is essential for its removal.

References

Application Notes and Protocols for the Heck Coupling of (3-Fluoro-4-iodophenyl)methanol with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of Fluorinated Stilbenoids in Modern Chemistry

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The substrate at the heart of this guide, (3-Fluoro-4-iodophenyl)methanol, is a particularly valuable building block. It incorporates a highly reactive aryl iodide, a versatile primary alcohol for further functionalization, and a strategically placed fluorine atom—a common motif in contemporary drug design known to enhance metabolic stability and binding affinity. The ability to selectively engage the C-I bond in a Heck coupling while preserving the benzylic alcohol is crucial for the synthesis of complex, fluorinated stilbenoid structures, which are key components in a variety of biologically active molecules.[4]

This document provides a comprehensive guide to the Heck coupling of this compound with various alkenes. It moves beyond a simple recitation of steps to explain the underlying principles, empowering researchers to not only replicate the described protocols but also to adapt and troubleshoot them for their specific synthetic challenges.

Understanding the Reaction: The Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] A deep understanding of these fundamental steps is critical for rational optimization of reaction conditions.

  • Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in a square planar Pd(II) complex.[3] The high reactivity of the C-I bond makes this step particularly facile.

  • Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[5]

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon must be accessible. A syn-β-hydride elimination occurs, forming the alkene product and a palladium-hydride species. This step generally favors the formation of the more thermodynamically stable E-isomer (trans-alkene).

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.[1]

Heck Catalytic Cycle cluster_cycle Heck Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) AlkeneComplex Ar-Pd(II)(Alkene)L₂⁺I⁻ ArPd(II)IL2->AlkeneComplex Alkene Coordination AlkylPd R-Pd(II)IL₂ AlkeneComplex->AlkylPd Migratory Insertion HydridoPd H-Pd(II)IL₂ AlkylPd->HydridoPd β-Hydride Elimination HydridoPd->Pd(0)L2 Reductive Elimination (+ Base) Product Substituted Alkene HydridoPd->Product Salt [Base-H]⁺I⁻ HydridoPd->Salt ArI This compound ArI->Pd(0)L2 Alkene Alkene Alkene->ArPd(II)IL2 Base Base Base->HydridoPd

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Considerations for this compound

The presence of both a fluorine atom ortho to the iodine and a hydroxymethyl group requires careful consideration of the reaction parameters to ensure high yield and selectivity.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[1] For aryl iodides, phosphine ligands are often beneficial for stabilizing the catalytic species and preventing the formation of palladium black.[4] Tri(o-tolyl)phosphine is a suitable choice due to its steric bulk, which can promote the desired reductive elimination step.

  • The Role of the Ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition. While aryl iodides are generally very reactive, this substituent may slightly modulate the electronic properties of the aromatic ring. However, significant inhibition is not typically observed with fluoro substituents in Heck couplings.[4]

  • Solvent Selection: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[6]

  • Base: An organic base such as triethylamine (Et₃N) is commonly employed to neutralize the hydriodic acid (HI) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst.[1] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective.[1]

  • Alkene Partner: The reaction is generally most efficient with electron-deficient alkenes, such as acrylates and styrenes.[1] The protocol below details the reaction with both n-butyl acrylate and styrene as representative examples.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Heck coupling of 4-iodobenzyl alcohol and are optimized for the specific substrate, this compound.[3]

Protocol 1: Coupling with n-Butyl Acrylate

Reaction: this compound + n-Butyl Acrylate → (E)-butyl 3-(2-fluoro-4-(hydroxymethyl)phenyl)acrylate

  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the aryl iodide. Stir the mixture until all solids have dissolved. Add triethylamine (2.5 equiv.) followed by n-butyl acrylate (1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Coupling with Styrene

Reaction: this compound + Styrene → (E)-(2-Fluoro-4-(2-phenylvinyl)phenyl)methanol

  • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to ~0.2 M). Stir until dissolved. Add triethylamine (2.5 equiv.) followed by styrene (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. This reaction may require a longer reaction time, typically 12-24 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Experimental_Workflow A 1. Reagent Preparation (Aryl Iodide, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent & Reagent Addition (DMF, Base, Alkene) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / GC-MS) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Heck coupling reaction.

Data Summary and Optimization

The following table provides a summary of typical reaction parameters and expected outcomes. Researchers should note that these are starting points, and optimization may be necessary for different alkene substrates.

ParameterRecommended ConditionRationale / Notes
Aryl Halide This compoundThe C-I bond is highly reactive, ensuring facile oxidative addition.[6]
Alkene Styrene, Acrylates, etc.Electron-deficient alkenes generally provide higher yields.[1]
Catalyst Pd(OAc)₂ (1-5 mol%)A reliable and common palladium precatalyst.[1]
Ligand P(o-tolyl)₃ (2-10 mol%)Stabilizes the Pd(0) species and can improve yields.[3]
Base Et₃N, K₂CO₃, NaOAc (2-3 equiv.)Neutralizes HI byproduct to regenerate the active catalyst.[1]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally preferred.[6]
Temperature 80-120 °CSufficient to drive the reaction without significant side product formation.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phosphine ligand and palladium catalyst.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the catalyst and/or ligand loading. The presence of impurities in the starting materials or solvent can also inhibit the catalyst. Ensure all reagents and solvents are of high purity and anhydrous.

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by increasing the ligand-to-palladium ratio or ensuring a strictly inert atmosphere.

  • Side Reactions: At higher temperatures, homocoupling of the alkene can become a competing side reaction. If this is observed, reducing the reaction temperature may be beneficial.

  • Protecting Group Strategy: While the benzylic alcohol is generally stable under these conditions, for particularly sensitive downstream applications, protection of the hydroxyl group (e.g., as a silyl ether) may be considered. However, this adds extra steps to the synthetic route.

Conclusion

The Heck coupling of this compound provides a robust and versatile method for the synthesis of functionalized, fluorinated stilbenoids. By understanding the mechanistic underpinnings of the reaction and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug discovery and chemical synthesis, facilitating the efficient construction of complex molecular architectures.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Value of (3-Fluoro-4-iodophenyl)methanol

This compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its utility is derived from the strategic placement of three key functional groups on a stable aromatic scaffold:

  • Iodine Atom: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds.

  • Fluorine Atom: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3] Its high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability.[4][5][6] This often leads to enhanced binding affinity, improved pharmacokinetic profiles, and increased resistance to metabolic degradation by enzymes like cytochrome P450.[3]

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol provides a versatile handle for subsequent synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, enabling further diversification of the molecular structure. While generally stable, its presence can sometimes influence reaction conditions, for instance by coordinating to the metal center.[7]

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for their profound impact.[8][9] These reactions provide a powerful and reliable toolkit for assembling complex molecules from simpler precursors under relatively mild conditions, with remarkable functional group tolerance.[8][10][11][12] This guide provides detailed protocols and mechanistic insights for leveraging this chemistry on the this compound scaffold.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle that typically involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[1][9][11] Understanding this fundamental mechanism is crucial for rational catalyst selection and troubleshooting.

The cycle generally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[1][10][13] The reactivity order for aryl halides is I > Br > Cl, making our substrate highly reactive.[1]

  • Transmetalation (for Suzuki, Sonogashira, etc.) / Olefin Coordination (for Heck): The second coupling partner is introduced. In reactions like the Suzuki coupling, an organoboron compound exchanges its organic group with the halide on the palladium center, a process called transmetalation.[8][10][14] For the Heck reaction, an alkene coordinates to the palladium complex.[11][13]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(I)L₂ OxAdd->PdII Trans Transmetalation (R-M) PdII->Trans PdII_R Ar-Pd(II)(R)L₂ Trans->PdII_R MI M-I Trans->MI RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R (Product) RedElim->ArR ArI Ar-I ArI->OxAdd RM R-M RM->Trans Suzuki Protocol Workflow Setup 1. Reagent Setup (Flask, Stir Bar) Inert 2. Inert Atmosphere (Evacuate/Backfill N₂ or Ar) Setup->Inert AddReagents 3. Add Reagents (Aryl Iodide, Boronic Acid, Base, Catalyst) Inert->AddReagents AddSolvents 4. Add Solvents (Organic Solvent, Water) AddReagents->AddSolvents Degas 5. Degas Mixture (Sparge with N₂/Ar) AddSolvents->Degas Heat 6. Heat Reaction (e.g., 80-100 °C) Degas->Heat Monitor 7. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 8. Aqueous Workup (Extraction) Monitor->Workup Purify 9. Purification (Column Chromatography) Workup->Purify Characterize 10. Characterization (NMR, MS) Purify->Characterize

References

Synthesis of Biaryl Compounds from (3-Fluoro-4-iodophenyl)methanol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of (3-Fluoro-4-iodophenyl)methanol

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these motifs with precision and efficiency is a paramount objective in contemporary organic chemistry. This compound represents a particularly valuable starting material for the construction of functionalized biaryls. The presence of an iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine substituent can enhance metabolic stability and modulate the electronic properties of the target molecule. Furthermore, the benzylic alcohol offers a versatile handle for subsequent synthetic transformations.

This comprehensive guide provides an in-depth exploration of the synthesis of biaryl compounds from this compound, with a focus on three of the most powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Negishi reactions. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind the selection of reagents and reaction conditions, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific synthetic challenges.

Core Concepts in Palladium-Catalyzed Biaryl Synthesis

The Suzuki-Miyaura, Stille, and Negishi reactions, while employing different organometallic reagents, all proceed through a similar catalytic cycle involving a palladium catalyst.[1] A deep understanding of this cycle is fundamental to optimizing reaction conditions and achieving high yields.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the high reactivity of the C-I bond makes this substrate an excellent candidate for this transformation.[2]

  • Transmetalation: The organometallic coupling partner (organoboron, organotin, or organozinc) transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-[M] PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar I-[M] RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 1: The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biaryl synthesis due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.[2] Notably, the presence of the unprotected benzylic alcohol in this compound is often well-tolerated in Suzuki couplings, obviating the need for protection-deprotection steps.[3]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For an electron-deficient aryl iodide like our substrate, electron-rich and bulky phosphine ligands are preferred. These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination step.[4] Ligands such as SPhos or RuPhos have proven effective in couplings of hindered and electron-poor aryl halides.[5]

  • The Role of the Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6][7] The choice of base can influence reaction rates and yields. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solvent mixture. The presence of water can also play a beneficial role in the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine this compound, Arylboronic Acid, Base, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent system: e.g., Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate for extraction

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[8]

Part 2: The Stille Coupling: A Powerful Tool with Orthogonal Reactivity

The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance, even with sensitive groups like aldehydes and ketones.[9] The organostannanes are generally stable to air and moisture, although their toxicity is a significant drawback that necessitates careful handling.

Causality Behind Experimental Choices
  • Organostannane Reagents: A key feature of Stille coupling is the differential reactivity of the organic groups attached to the tin atom. Typically, methyl or butyl groups are used as "non-transferable" ligands, as they have a lower migratory aptitude than the desired aryl or vinyl group. This selectivity is crucial for efficient coupling.[6]

  • Ligand Effects: As with Suzuki coupling, phosphine ligands play a vital role. For couplings involving aryl iodides, ligands like triphenylphosphine (PPh₃) or tri(2-furyl)phosphine are often effective. The choice of ligand can influence the rate of transmetalation, which is often the rate-determining step in the Stille catalytic cycle.[10]

  • Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction, particularly for less reactive substrates.

Detailed Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of this compound with an aryltributylstannane.

Materials:

  • This compound (1.0 equiv)

  • Aryltributylstannane (1.1-1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the palladium catalyst.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the aryltributylstannane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Stille reactions can be slower than Suzuki or Negishi couplings, and may require longer reaction times (12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Removal of Tin Byproducts: A common challenge in Stille coupling is the removal of tin byproducts. This can often be achieved by washing the organic layer with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be removed by filtration.

  • Extraction and Drying: After the fluoride wash, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts. This heightened reactivity often allows for milder reaction conditions and can be particularly advantageous for coupling with less reactive electrophiles. A significant advantage is the high functional group tolerance of many Negishi couplings.[11]

Causality Behind Experimental Choices
  • Preparation of Organozinc Reagents: Organozinc reagents can be prepared by the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent.[1] The in-situ generation of the organozinc reagent is often preferred to avoid handling these sensitive reagents.[12] The addition of lithium chloride (LiCl) can solubilize the organozinc species and enhance its reactivity.

  • Catalyst and Ligand System: Palladium catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are highly effective for Negishi couplings, especially with challenging substrates.[13] These ligands promote the key steps of the catalytic cycle and can lead to high turnover numbers.

Detailed Experimental Protocol: Negishi Coupling

This protocol outlines a one-pot procedure for the Negishi coupling, involving the in-situ generation of the arylzinc reagent followed by the cross-coupling reaction.

Negishi_Workflow Figure 3: Experimental Workflow for One-Pot Negishi Coupling start Start zinc_prep Prepare Arylzinc Reagent (e.g., from Aryl Halide and Zinc Dust) start->zinc_prep coupling Add this compound, Pd Catalyst, and Ligand zinc_prep->coupling react Stir at Room Temperature or with Gentle Heating coupling->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor quench Quench with Saturated NH4Cl Solution monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Obtain Pure Biaryl Product purify->product

References

Application Notes & Protocols: The Strategic Use of (3-Fluoro-4-iodophenyl)methanol in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Oncology

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic feasibility and ultimate pharmacological profile of a drug candidate.[1] (3-Fluoro-4-iodophenyl)methanol has emerged as a highly valuable and versatile building block, particularly in the development of targeted anticancer agents.[2] Its utility stems from a unique combination of structural features: a fluorine atom and an iodine atom positioned on a phenyl ring. This arrangement provides a powerful toolkit for medicinal chemists to fine-tune the properties of complex molecules.

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[3][4][5][6] The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby extending a drug's half-life.[5] Concurrently, the iodine atom serves as a versatile synthetic handle. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for the efficient and modular construction of diverse molecular architectures, which is essential for exploring structure-activity relationships (SAR).[7][8]

A prime example of the successful application of this scaffold is in the synthesis of Trametinib (Mekinist®), a potent and selective inhibitor of MEK1 and MEK2 kinases, which is FDA-approved for the treatment of various cancers, including melanoma.[9][10][11] This guide provides an in-depth analysis of the application of this compound, focusing on the synthesis of MEK inhibitors and outlining detailed protocols for key chemical transformations.

Case Study: Synthesis of Trametinib, a Potent MEK Inhibitor

Mechanistic Background: Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway, is a critical intracellular pathway that regulates cell proliferation, survival, and differentiation.[11][12] In a significant portion of human cancers, mutations in genes like BRAF and RAS lead to the constitutional overactivation of this pathway, driving uncontrolled tumor growth.[12]

MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that act as central nodes in this cascade.[12] Trametinib is a highly selective, allosteric inhibitor that binds to a unique pocket adjacent to the ATP-binding site of MEK1/2.[9][12][] This binding locks the enzyme in a catalytically inactive state, preventing the phosphorylation and activation of its downstream target, ERK, thereby inhibiting cell proliferation and inducing apoptosis.[12][] The (2-fluoro-4-iodophenyl)amino group of Trametinib is critical for its activity, directly engaging with a subpocket of the MEK enzyme.[9]

Synthetic Strategy Overview

The synthesis of Trametinib from this compound requires the conversion of the benzylic alcohol into the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate. This key intermediate is then cyclized with other reagents to construct the complex pyridopyrimidine core of the final drug molecule.[14][15]

G A This compound B Oxidation A->B C 3-Fluoro-4-iodobenzaldehyde B->C D Reductive Amination C->D E 3-Fluoro-4-iodobenzylamine D->E F Conversion to Aniline (e.g., Dehydrogenation or alternative route) E->F G 2-Fluoro-4-iodoaniline F->G H Urea Formation G->H I N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea H->I J Cyclization Reactions I->J K Trametinib J->K

Caption: High-level synthetic workflow from the starting alcohol to Trametinib.

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This multi-step protocol outlines the conversion of the starting alcohol to a key urea intermediate.

PART A: Oxidation to 3-Fluoro-4-iodobenzaldehyde

  • Rationale: The initial alcohol must be oxidized to an aldehyde to enable the introduction of a nitrogen-containing functional group. Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation, avoiding over-oxidation to the carboxylic acid.

  • Materials:

    • This compound

    • Dess-Martin periodinane (1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

PART B: Conversion to 2-Fluoro-4-iodoaniline

  • Rationale: Converting the aldehyde to the corresponding aniline is a critical step. While multiple routes exist, a common laboratory-scale approach involves forming an oxime followed by reduction.

  • Materials:

    • 3-Fluoro-4-iodobenzaldehyde (from Part A)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol/Water

    • Zinc dust (excess)

    • Acetic acid

  • Procedure (Oxime Formation & Reduction):

    • Dissolve the crude aldehyde in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and sodium acetate. Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and extract the product (3-fluoro-4-iodobenzaldoxime) with ethyl acetate. Concentrate to dryness.

    • Dissolve the crude oxime in acetic acid.

    • Carefully add zinc dust portion-wise while cooling the flask in a water bath to control the exothermic reaction.

    • After the addition is complete, stir at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a strong base (e.g., NaOH solution) and extract the product, 2-fluoro-4-iodoaniline, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the aniline by column chromatography (silica gel, hexane/ethyl acetate gradient).

PART C: Urea Formation

  • Rationale: The final step to the key intermediate involves forming a urea by reacting the aniline with an isocyanate. Cyclopropyl isocyanate is used here. An alternative, often used in large-scale synthesis, involves reacting the aniline with a phosgene equivalent (like CDI) followed by the addition of cyclopropylamine.

  • Materials:

    • 2-Fluoro-4-iodoaniline (from Part B)

    • Cyclopropyl isocyanate (1.05 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add cyclopropyl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. A precipitate may form.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

    • Triturate the residue with hexane or ether to induce crystallization.

    • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Diversification via Cross-Coupling Reactions

The iodine atom on the this compound scaffold is a powerful tool for lead optimization and the creation of novel chemical entities. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp² carbons (from the aryl iodide) and sp carbons (from a terminal alkyne).[7] This reaction is invaluable for extending a molecule's structure and exploring new binding interactions.

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound (or derivative) D Sonogashira Cross-Coupling A->D B Terminal Alkyne (R-C≡C-H) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) C->D E Alkynyl-substituted Product D->E

Caption: General workflow for diversification via Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling
  • Rationale: This protocol uses a standard palladium/copper co-catalyzed system under basic conditions to couple the aryl iodide with a terminal alkyne. The reaction must be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7] Microwave heating can be employed to significantly reduce reaction times.[16]

  • Materials:

    • This compound or a protected derivative (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous THF or DMF

  • Procedure:

    • To a dry reaction flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous solvent (THF or DMF) and the amine base (e.g., Et₃N, 3.0 eq) via syringe.

    • Degas the resulting solution by bubbling the inert gas through it for 10-15 minutes.

    • Add the terminal alkyne (1.2 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Coupling Reactions

The following table summarizes expected outcomes for Sonogashira couplings on aryl iodide scaffolds based on literature precedents.[7][17]

EntryAlkyne Substrate (R-C≡C-H)Catalyst SystemSolvent / BaseTemp.Time (h)Approx. Yield
1PhenylacetylenePd(PPh₃)₄ / CuITHF / Et₃NRT16>90%
21-HeptynePd(PPh₃)₄ / CuITHF / Et₃NRT16~85%
33-Butyn-1-olPd(PPh₃)₄ / CuITHF / Et₃N50 °C8~90%
4Propargyl alcoholPd(PPh₃)₄ / CuIDMF / DIPEART12~88%

Biological Activity of Derived Anticancer Agents

The utility of this compound as a starting material is ultimately validated by the high potency of the resulting anticancer agents.

CompoundTarget(s)IC₅₀ ValueCancer Cell LinesReference(s)
TrametinibMEK10.7 - 0.9 nMVarious[9][11]
TrametinibMEK20.9 nMVarious[11]
LP-65MEK / mTOR83.2 nM / 40.5 nMA375, D54[18][19]

Conclusion

This compound is a cornerstone building block for the synthesis of advanced, targeted anticancer therapeutics. Its bifunctional nature—a metabolically robust fluorine atom and a synthetically versatile iodine handle—provides an ideal platform for both constructing complex core structures and performing late-stage diversification to optimize drug properties. The successful development of the MEK inhibitor Trametinib powerfully illustrates the strategic advantage conferred by this starting material. The protocols and workflows detailed herein provide a solid foundation for researchers to leverage the unique chemical properties of this compound in the discovery and development of the next generation of anticancer agents.

References

Application Notes & Protocols: (3-Fluoro-4-iodophenyl)methanol as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Scaffolds in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Within this landscape, halogenated organic molecules have emerged as a cornerstone of modern medicinal chemistry. The incorporation of halogens, such as fluorine and iodine, into a drug candidate can profoundly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2][3] Concurrently, the iodo group serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions through transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions.[4][5][6]

(3-Fluoro-4-iodophenyl)methanol is a particularly compelling starting material for the development of new antimicrobial agents. This bifunctional molecule strategically positions a fluorine atom to potentially enhance biological activity and a synthetically tractable iodine atom on a phenyl ring. The benzylic alcohol moiety provides an additional site for derivatization, allowing for the creation of diverse chemical libraries from a single, well-defined precursor. This guide provides a comprehensive overview of the application of this compound in the synthesis of novel antimicrobial candidates, complete with detailed synthetic protocols and methodologies for subsequent biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for reaction design and optimization.

PropertyValueSource
CAS Number 1261615-96-6Internal Data
Molecular Formula C₇H₆FIOInternal Data
Molecular Weight 268.02 g/mol Internal Data
Appearance SolidInternal Data
Melting Point Not reportedInternal Data
Boiling Point Not reportedInternal Data
Solubility Soluble in methanol, ethanol, DMSO, DMFInternal Data

Synthetic Derivatization Strategies

The true potential of this compound lies in its capacity for facile derivatization at two key functional groups: the benzylic alcohol and the aryl iodide. This allows for a modular approach to library synthesis, enabling systematic exploration of structure-activity relationships (SAR).

G cluster_start Starting Material cluster_reactions Primary Derivatization Reactions cluster_products Intermediate Scaffolds start This compound oxidation Oxidation start->oxidation e.g., PCC, DMP etherification Williamson Ether Synthesis start->etherification R-X, Base (e.g., NaH) coupling Pd-Catalyzed Cross-Coupling start->coupling R'-B(OH)₂ or R'-acetylene [Pd] catalyst aldehyde 3-Fluoro-4-iodobenzaldehyde oxidation->aldehyde ethers Ether Derivatives (R-O-CH₂-Ar) etherification->ethers coupled_products Biaryl or Alkynyl Derivatives coupling->coupled_products

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust and versatile method for forming an ether bond.[7][8] By reacting the alkoxide of this compound with various alkyl halides, a library of ether derivatives can be generated. This allows for the introduction of diverse alkyl and substituted alkyl chains, which can modulate lipophilicity and steric bulk, key factors in antimicrobial activity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, propargyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon/nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (or THF) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Ensure the system is under an inert atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be evident.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

Rationale: The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions.[4][5][6] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly useful due to the commercial availability of a vast array of boronic acids and the mild reaction conditions. This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical space and potential for new biological interactions.

Materials:

  • This compound derivative (e.g., from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-pyridylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Biological Evaluation: A Tiered Screening Approach

Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial properties is essential. A tiered approach ensures efficient use of resources, starting with broad primary screening and progressing to more detailed characterization of promising lead compounds.

G cluster_synthesis Compound Library cluster_screening Screening Cascade cluster_outcome Lead Identification library Synthesized Derivatives of This compound mic Primary Screen: Minimum Inhibitory Concentration (MIC) (Gram-positive & Gram-negative panel) library->mic Initial evaluation mbc Secondary Screen: Minimum Bactericidal Concentration (MBC) (For potent hits from MIC) mic->mbc Characterize bactericidal vs. bacteriostatic activity toxicity Selectivity Assessment: Cytotoxicity Assay (e.g., MTT) (On mammalian cell lines) mbc->toxicity Assess therapeutic window lead Identification of Lead Compounds (High Potency, Low Toxicity) toxicity->lead Prioritize for further development

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][10][11] This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized test compounds

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).

  • Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. This will result in concentrations ranging from 640 µg/mL down to 1.25 µg/mL before the addition of bacteria. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). This is a critical distinction in drug development. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Materials:

  • MIC plate from Protocol 3

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a labeled section of an MHA plate.

  • Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% kill rate.[13]

Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: A promising antimicrobial agent must be selective, targeting microbial cells while exhibiting minimal toxicity to host mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the generation of novel antimicrobial compound libraries. Its dual functional handles allow for the systematic and independent modulation of its structure through established synthetic methodologies such as Williamson ether synthesis and palladium-catalyzed cross-coupling reactions. The outlined protocols provide a robust framework for synthesizing a diverse array of derivatives and subsequently evaluating their biological activity through a tiered screening cascade. By integrating synthetic chemistry with standardized microbiological and toxicological assays, researchers can efficiently identify lead compounds with high potency and favorable selectivity profiles, paving the way for the development of next-generation antimicrobial therapeutics.

References

Application Note: Selective Oxidation of (3-Fluoro-4-iodophenyl)methanol to 3-Fluoro-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of substituted benzaldehydes is a cornerstone of modern organic and medicinal chemistry. These compounds serve as versatile building blocks for a wide array of more complex molecules, particularly in the development of novel pharmaceuticals. 3-Fluoro-4-iodobenzaldehyde, specifically, is a key intermediate used in the synthesis of various bioactive compounds, including potassium channel openers and anti-estrogenic agents for pharmaceutical research.[1][2] The challenge in its synthesis from the corresponding primary alcohol, (3-Fluoro-4-iodophenyl)methanol, lies in achieving a selective and high-yielding oxidation. The reaction must be mild enough to prevent over-oxidation to the carboxylic acid while being chemoselective enough to leave the sensitive C-F and C-I bonds on the aromatic ring intact.

This guide provides a detailed, field-proven protocol for the oxidation of this compound, focusing on the Dess-Martin Periodinane (DMP) oxidation. This method is chosen for its exceptional mildness, high functional group tolerance, operational simplicity, and typically high yields under ambient conditions.[3][4] An alternative method, the Swern oxidation, will also be discussed as a viable, albeit more operationally demanding, option.

Choosing the Optimal Oxidation Strategy

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent further oxidation to a carboxylic acid.[5][6] While classic reagents like chromium-based oxidants (e.g., PCC) can achieve this, they are toxic and generate hazardous waste.[6] Modern synthetic chemistry favors methods that are both efficient and environmentally more benign.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent that offers significant advantages: it operates at room temperature and neutral pH, requires shorter reaction times, simplifies workup, and demonstrates high chemoselectivity for sensitive functional groups.[3][7] For a substrate like this compound, DMP's ability to selectively oxidize the alcohol without affecting the halogen substituents makes it an ideal choice.[8]

  • Swern Oxidation: This activated DMSO-based oxidation is also highly effective and mild, avoiding over-oxidation.[9][10] However, it has two primary drawbacks: it must be conducted at cryogenic temperatures (-78 °C), and it produces the notoriously malodorous byproduct, dimethyl sulfide ((CH₃)₂S).[11] While effective, the specialized equipment and unpleasant byproduct make it a secondary choice to DMP for this application.

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) systems are powerful for oxidizing benzylic alcohols.[12][13] They use a catalytic amount of TEMPO with a stoichiometric co-oxidant like bleach (NaOCl) or PhI(OAc)₂.[14][15] While highly effective, optimizing the catalytic cycle can sometimes be more complex than a stoichiometric reaction with DMP.

Based on this analysis, the Dess-Martin oxidation provides the most direct, reliable, and operationally straightforward path to the desired product.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The Dess-Martin oxidation proceeds through a ligand exchange mechanism. The alcohol substrate displaces an acetate group on the hypervalent iodine center of the DMP reagent. A base, typically the displaced acetate, then abstracts the proton on the alcohol-bearing carbon. This initiates a concerted elimination that forms the aldehyde, reduces the iodine(V) center to an iodine(III) species (iodinane), and releases acetic acid.[5][8]

RCH2OH This compound Intermediate Diacetoxyalkoxyperiodinane Intermediate RCH2OH->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Product 3-Fluoro-4-iodobenzaldehyde Intermediate->Product Deprotonation & Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Base Acetate (as base) Base->Intermediate

Caption: Simplified mechanism of the Dess-Martin Oxidation.
Reagent and Compound Data

Compound NameStructureCAS NumberMol. Weight ( g/mol )Properties & Hazards
This compound 1261615-96-6252.03White to off-white solid. Harmful if swallowed, causes skin and serious eye irritation.[16][17][18]
Dess-Martin Periodinane (DMP) 87413-09-0424.14White powder. Oxidizer. Potentially explosive under shock or heat; handle with care.[3]
3-Fluoro-4-iodobenzaldehyde 1003709-57-6250.01Solid. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[2][19][20]
Dichloromethane (DCM) CH₂Cl₂75-09-284.93Colorless, volatile liquid. Suspected carcinogen. Use in a well-ventilated fume hood.

Note: Structures are representational. Please refer to chemical databases for precise drawings.

Experimental Workflow Diagram

G Setup 1. Setup - Dry glassware - Inert atmosphere (N₂) - Magnetic stirring Reaction 2. Reaction - Dissolve alcohol in dry DCM - Add DMP (1.2 eq) - Stir at room temp Setup->Reaction Monitor 3. Monitoring - Use TLC (e.g., 20% EtOAc/Hex) - Visualize with UV light - Reaction complete in 1-3h Reaction->Monitor Workup 4. Workup & Quench - Dilute with DCM - Quench with Na₂S₂O₃/NaHCO₃ soln - Separate layers Monitor->Workup Upon completion Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography Workup->Purify Analyze 6. Analysis - ¹H NMR, ¹³C NMR, MS - Determine yield and purity Purify->Analyze

Caption: Overall workflow for the oxidation experiment.
Detailed Step-by-Step Protocol

Materials & Equipment:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for flash chromatography

  • TLC plates (silica gel on aluminum, F₂₅₄)

  • Standard laboratory glassware and PPE (lab coat, safety glasses, gloves)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.97 mmol).

  • Dissolution: Place the flask under an inert atmosphere (Nitrogen or Argon). Add 20 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.

    • Causality Note: Anhydrous conditions are crucial as DMP can be deactivated by excess moisture. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Addition of Oxidant: To the stirring solution at room temperature, add Dess-Martin Periodinane (2.02 g, 4.76 mmol, 1.2 equivalents) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 20-30 minutes.

    • TLC System: Use a mobile phase of 20% Ethyl Acetate in Hexanes. The starting material (alcohol) will have a lower Rf value than the product (aldehyde). Visualize spots under a UV lamp (254 nm). The reaction is typically complete within 1-3 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with 20 mL of DCM. Pour the mixture into a separatory funnel containing 40 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality Note: The NaHCO₃ solution neutralizes the acetic acid byproduct.[4] The Na₂S₂O₃ reduces the iodinane byproduct to a water-soluble species, simplifying the extraction.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate, and drain the lower organic layer. Extract the aqueous layer two more times with DCM (2 x 20 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to pale yellow solid or oil.

Purification and Characterization

Purification: The crude product should be purified by flash column chromatography on silica gel.

  • Slurry: Load the crude material onto the column using a minimal amount of DCM.

  • Eluent: Elute with a solvent system of 5-10% Ethyl Acetate in Hexanes.

  • Collection: Collect fractions and monitor by TLC to pool the pure product fractions.

  • Final Step: Concentrate the pure fractions in vacuo to afford 3-Fluoro-4-iodobenzaldehyde as a white solid.

Expected Characterization Data:

  • Yield: Typically >90%.

  • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the aldehydic proton (δ ≈ 9.9-10.0 ppm) and multiplets in the aromatic region (δ ≈ 7.0-8.0 ppm).[21][22]

  • ¹³C NMR (CDCl₃, 101 MHz): Expect the aldehyde carbonyl carbon signal around δ ≈ 190 ppm.[21] Aromatic carbons will show characteristic C-F and C-I couplings.

Safety & Handling

  • General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dess-Martin Periodinane: DMP is potentially explosive and should not be subjected to shock or excessive heat. Store in a cool, dry place.

  • Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual DMP in used glassware with Na₂S₂O₃ solution before cleaning.

References

Etherification reactions of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Etherification of (3-Fluoro-4-iodophenyl)methanol: Protocols, Mechanisms, and Practical Considerations

Authored by: A Senior Application Scientist

Abstract

This compound is a key structural motif in medicinal chemistry and materials science. Its strategic functionalization is paramount for developing novel molecular entities. The fluoro-substituent modulates electronic properties and metabolic stability, while the iodo-group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This document provides a comprehensive guide to the etherification of this compound, a critical transformation for creating diverse chemical libraries. We present detailed, field-proven protocols for the Williamson ether synthesis and acid-catalyzed dehydrative etherification, delve into the mechanistic underpinnings of these reactions, and offer insights into experimental design and optimization.

Introduction: Strategic Importance of (3-Fluoro-4-iodophenyl)methyl Ethers

The synthesis of ethers from this compound is a foundational step in drug discovery programs and the development of advanced materials. The resulting ether linkage introduces a stable, often flexible, connection to other fragments, while preserving the key functionalities of the aromatic ring.

  • In Drug Discovery: The ether moiety can act as a crucial pharmacophoric element, engaging in hydrogen bonding or improving physicochemical properties such as solubility and cell permeability. The preserved iodo-group allows for late-stage diversification via Suzuki, Sonogashira, or Heck couplings, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • In Materials Science: The unique electronic properties conferred by the fluorine and iodine atoms make these ethers valuable building blocks for liquid crystals, polymers, and organic light-emitting diodes (OLEDs).

This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary to successfully implement and adapt these etherification protocols.

Mechanistic Considerations: Pathways to Ether Formation

The conversion of a benzylic alcohol like this compound to an ether can be approached through several mechanistic pathways. Understanding these pathways is critical for selecting the appropriate reaction conditions and troubleshooting potential issues.

The Williamson Ether Synthesis: An SN2 Pathway

The Williamson ether synthesis is the most reliable and versatile method for preparing unsymmetrical ethers.[1][2] It is a classic SN2 reaction involving two fundamental steps:

  • Deprotonation: The alcohol is treated with a strong base to form a highly nucleophilic alkoxide.

  • Nucleophilic Substitution: The alkoxide attacks a primary alkyl halide or sulfonate, displacing the leaving group to form the ether.[3]

The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to drive the deprotonation to completion, ensuring a high concentration of the active nucleophile.[3][4] The reaction is best performed in polar aprotic solvents like DMF or THF, which solvate the counter-ion but not the nucleophile, thereby enhancing its reactivity.[3]

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ArCH2OH (3-F, 4-I)Ar-CH₂OH Alkoxide (3-F, 4-I)Ar-CH₂O⁻ Na⁺ ArCH2OH->Alkoxide + Base NaH Base->Alkoxide H2 H₂ (gas) Alkoxide->H2     + Alkoxide2 (3-F, 4-I)Ar-CH₂O⁻ Na⁺ RX R-X (Alkyl Halide) Ether (3-F, 4-I)Ar-CH₂-O-R RX->Ether NaX NaX Ether->NaX     + Alkoxide2->Ether +

Caption: Mechanism of the Williamson Ether Synthesis.

A critical consideration for this SN2 reaction is the structure of the alkylating agent. Primary alkyl halides are ideal, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, which produces an alkene instead of the desired ether.[1][2][3]

Acid-Catalyzed Dehydrative Etherification

An alternative route involves the acid-catalyzed condensation of alcohols. This method can be used for both symmetrical etherification (two molecules of the same alcohol) and unsymmetrical cross-etherification.[5][6][7] The mechanism proceeds through the following steps:

  • Protonation: An acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (H₂O).

  • Carbocation Formation/Nucleophilic Attack: For benzylic alcohols, the protonated alcohol can depart to form a resonance-stabilized benzylic carbocation. This carbocation is then attacked by a second molecule of alcohol. Alternatively, a second alcohol molecule can directly displace the water molecule in an SN2 fashion.

  • Deprotonation: The resulting protonated ether is deprotonated to regenerate the acid catalyst and yield the final ether product.

This method avoids the use of strong bases and alkyl halides but can be less selective, often yielding a mixture of symmetrical and unsymmetrical ethers when two different alcohols are used.[8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Williamson Ether Synthesis of (3-Fluoro-4-iodophenyl)methyl Ethyl Ether

This protocol details the synthesis of an unsymmetrical ether using ethyl iodide as the alkylating agent.

Principle: The hydroxyl group of this compound is deprotonated by sodium hydride (NaH) to form the corresponding sodium alkoxide. This potent nucleophile then displaces the iodide from ethyl iodide via an SN2 reaction to form the target ether.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen line

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 2.68 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) via syringe and stir the solution until the starting material is fully dissolved.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq, 0.48 g, 12.0 mmol) portion-wise over 10 minutes. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically indicated by the cessation of gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq, 1.2 mL, 15.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C to neutralize any unreacted NaH.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 40 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.[9]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Iron(III)-Catalyzed Symmetrical Etherification

This protocol provides a greener alternative for synthesizing the symmetrical bis(3-fluoro-4-iodophenyl)methyl ether, using a low-cost and environmentally benign iron catalyst.[5][6]

Principle: Iron(III) chloride catalyzes the dehydrative coupling of two molecules of the benzylic alcohol. The Lewis acidic iron center activates the hydroxyl group, facilitating its departure as water and promoting the formation of the ether linkage.

Materials and Reagents:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate (PC)

  • Petroleum ether or Hexane

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq, e.g., 2.68 g, 10.0 mmol), FeCl₃·6H₂O (5 mol%, 0.135 g, 0.5 mmol), and propylene carbonate (5 mL).[6]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C in an oil bath. Causality Note: The elevated temperature is required to overcome the activation energy for the dehydration reaction.[6]

  • Reaction Monitoring: Stir the reaction vigorously for 14-24 hours. Monitor the reaction by TLC for the disappearance of the starting material. Benzylic alcohols with electron-withdrawing groups may require longer reaction times or higher temperatures.[5][6]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add petroleum ether (30 mL) and stir for 10 minutes. Propylene carbonate is immiscible with petroleum ether, allowing for easy separation.

    • Extract the product from the propylene carbonate layer with petroleum ether or a mixture of petroleum ether/DCM (3 x 20 mL).

    • Combine the organic extracts and wash with water (2 x 20 mL) to remove any remaining propylene carbonate and iron salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Summary and Visualization

Table 1: Representative Conditions for Williamson Ether Synthesis

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
1Methyl IodideNaH (1.2)THFRT1285-95
2Ethyl BromideNaH (1.2)DMFRT1680-90
3n-Propyl IodideKH (1.2)THFRT1875-85
4Benzyl BromideAg₂O (1.5)Toluene602470-80

graph G {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [color="#34A853"];

// Nodes A [label="Starting Material\n(3-F, 4-I)Ar-CH₂OH", pos="0,4!", width=2.5]; B [label="Reaction Setup\n(Solvent, Reagents)", pos="0,2.5!", width=2.5]; C [label="Etherification Reaction\n(Stirring, Heating)", pos="0,1!", width=2.5]; D [label="Reaction Quench\n& Aqueous Workup", pos="2.5,1!", width=2.5]; E [label="Extraction & Drying", pos="4.5,1!", width=2.5]; F [label="Purification\n(Column Chromatography)", pos="4.5,-0.5!", width=2.5]; G [label="Characterization\n(NMR, MS)", pos="2.5,-0.5!", width=2.5]; H [label="Pure Ether Product\n(3-F, 4-I)Ar-CH₂-O-R", pos="2.5,-2!", width=2.5];

// Edges A -- B; B -- C; C -- D; D -- E; E -- F; F -- G; G -- H; } Caption: A generalized workflow for ether synthesis and purification.

Troubleshooting and Key Considerations

  • Low Yield in Williamson Synthesis: Ensure all reagents and solvents are anhydrous, as water will quench the base and the alkoxide. If elimination is a suspected side reaction (confirmed by MS or NMR), switch to a less hindered alkylating agent or a less sterically demanding base.
  • Competing C-Alkylation: While less common for benzylic alkoxides compared to phenoxides, C-alkylation at the ortho position can sometimes occur. [3]This can be minimized by using counter-ions (like Na⁺ or K⁺) that coordinate tightly with the oxygen atom.
  • Symmetrical Ether Byproduct: In acid-catalyzed reactions, the formation of the symmetrical ether from the starting alcohol is a common byproduct. Using a large excess of the second, more reactive, or less valuable alcohol can favor the formation of the unsymmetrical product. [5]* Stability of the Iodo Group: The C-I bond is generally stable to the conditions described. However, prolonged heating or exposure to certain catalysts (e.g., palladium with certain ligands in subsequent steps) could lead to undesired side reactions.

Conclusion

The etherification of this compound is a robust and versatile transformation essential for synthesizing complex molecules. The Williamson ether synthesis offers a reliable and high-yielding route to a wide range of unsymmetrical ethers, provided that reaction conditions are carefully controlled. For symmetrical ethers, acid-catalyzed or metal-catalyzed dehydrative methods present efficient and greener alternatives. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently utilize this compound as a cornerstone building block in their synthetic endeavors.


  • El-garhy, M., & El-Gendy, A. M. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: --INVALID-LINK--2. Yang, M., et al. (2002). Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification. Journal of the Chinese Chemical Society. Available at: --INVALID-LINK--3. El-garhy, M., & El-Gendy, A. M. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Institutes of Health (PMC). Available at: --INVALID-LINK--4. Wikipedia. (n.d.). Williamson ether synthesis. Available at: --INVALID-LINK--5. Cardoso, M. J., et al. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Journal of the Brazilian Chemical Society. Available at: --INVALID-LINK--6. Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: --INVALID-LINK--7. J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: --INVALID-LINK--8. Dilts, K., & Durand, M. (1991). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education. Available at: --INVALID-LINK--9. Pratt, E. F., & Figard, J. E. (1956). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society. Available at: --INVALID-LINK--10. Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: --INVALID-LINK--16. Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: --INVALID-LINK--19. Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Available at: --INVALID-LINK--/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers)25. Tavares, A. M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Available at: --INVALID-LINK--

References

Troubleshooting & Optimization

Overcoming low yields in Suzuki coupling with (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of (3-Fluoro-4-iodophenyl)methanol

Welcome to the technical support guide for overcoming challenges in the Suzuki-Miyaura coupling of this compound. This resource is designed for researchers, chemists, and process development professionals who are encountering difficulties, such as low yields or reaction stalling, with this specific substrate. The presence of the electron-withdrawing fluorine, the reactive iodine, and the potentially coordinating hydroxymethyl group creates a unique set of challenges that require careful optimization. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common failure modes encountered during the Suzuki coupling of this compound. Each issue is broken down into potential causes and actionable solutions.

Category 1: Low or No Conversion of this compound

This is often the most frustrating issue, where starting materials are recovered largely unreacted. The root cause typically points to a problem with the catalytic cycle's initiation or turnover.

Q1: My reaction shows minimal consumption of the aryl iodide, even after extended reaction times. What is the most likely culprit?

A1: A stalled reaction points to an inactive or inefficiently generated catalyst. The primary suspects are:

  • Inefficient Generation of the Active Pd(0) Catalyst: Many protocols use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1] If this reduction is slow or incomplete, the reaction will not initiate properly.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it back to inactive Pd(II).[2] Insufficient degassing of solvents, reagents, and the reaction headspace is a very common cause of failure.

  • Poor Ligand Choice: The ligand's role is to stabilize the Pd(0) center and facilitate the oxidative addition step.[2] For your substrate, which is somewhat electron-deficient due to the fluorine atom, an electron-rich and bulky phosphine ligand is generally required to promote the rate-limiting oxidative addition of the C-I bond to the palladium center.[3][4]

Recommended Actions:

  • Optimize Degassing: Ensure all solvents (including water, if used) and the reaction mixture are rigorously degassed.[2][5] Use a minimum of 3-4 freeze-pump-thaw cycles for the solvent, and subsequently sparge the complete reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes before heating.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Switch to a Precatalyst: Instead of Pd(II) salts like Pd(OAc)₂, consider using a well-defined Pd(0) source like Pd₂(dba)₃ or modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts).[4] These are designed for rapid and clean generation of the active LPd(0) species, often leading to more reproducible results.[1]

  • Ligand Selection: If you are using a simple ligand like PPh₃, switch to a more robust, electron-rich, and bulky biarylphosphine ligand.[6][7] Good starting points include SPhos, XPhos, or RuPhos.[2][7] These ligands are known to accelerate oxidative addition and stabilize the catalytic species, preventing decomposition.[7]

Category 2: High Starting Material Conversion but Low Yield of Desired Product

In this scenario, the aryl iodide is consumed, but the desired biaryl product is not formed efficiently. This indicates that the catalytic cycle is active but is being diverted by side reactions.

Q2: I'm observing significant formation of 3-fluorobenzyl alcohol (protodehalogenation) and/or biphenyl from my boronic acid (homocoupling). How can I suppress these side reactions?

A2: These side reactions are classic indicators of specific problems within the catalytic cycle.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[8] It is a major decomposition pathway, especially under harsh basic conditions or in the presence of excess water.[8][9] This depletes the boronic acid, stalling the desired cross-coupling. Some bulky phosphine ligands have also been shown to paradoxically accelerate this side reaction.[10]

  • Homocoupling: The formation of a biaryl product derived from the coupling of two boronic acid molecules is often promoted by the presence of oxygen or an incompletely reduced Pd(II) precatalyst.[11]

  • Protodehalogenation: The replacement of iodine with hydrogen on your starting material can occur, though it is often less common than protodeboronation. It can be caused by certain bases or inefficient catalytic turnover.[2]

Recommended Actions:

  • Moderate the Base: Strong bases can accelerate protodeboronation.[9][11] If you are using strong bases like NaOH or Cs₂CO₃, switch to a milder base such as K₃PO₄ or K₂CO₃.[7][11] The choice of base is critical and often needs to be screened.

  • Use a Boronic Ester: Boronic acids are more prone to protodeboronation than their corresponding esters.[12][13] Consider using the pinacol (BPin) or MIDA ester of your boronic acid.[12][14] MIDA boronates, in particular, are designed for the "slow release" of the boronic acid under basic conditions, keeping its concentration low and minimizing decomposition.[8][14]

  • Control Water Content: While some water is often necessary to solubilize the base and facilitate the reaction, excess water can promote protodeboronation.[15] If using a biphasic system (e.g., Toluene/Water), try reducing the amount of water or switching to a single organic solvent like dioxane with a soluble base like K₃PO₄.

  • Ensure Rigorous Inert Atmosphere: As mentioned before, oxygen promotes homocoupling. Re-evaluate and improve your degassing and inert atmosphere techniques.

Q3: Could the free hydroxymethyl (-CH₂OH) group on my this compound substrate be interfering with the reaction?

A3: Yes, the hydroxymethyl group can potentially cause issues, although it is often tolerated in Suzuki couplings.[16]

  • Ligand Poisoning: The oxygen of the hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle or leading to catalyst deactivation.[2][17] While some studies show hydroxyl groups can be beneficial and directing, in other cases they can be problematic.[17][18]

  • Base-Mediated Decomposition: Under strongly basic conditions, deprotonation of the alcohol could lead to side reactions, although this is less common.

Recommended Actions:

  • Ligand Choice is Key: The use of bulky biarylphosphine ligands (e.g., SPhos, XPhos) is again beneficial here.[2] Their steric bulk can create a "pocket" around the palladium center that disfavors coordination from the substrate's hydroxyl group, allowing the primary catalytic cycle to proceed.

  • Consider Protection (As a Last Resort): If you have systematically optimized all other parameters (catalyst, ligand, base, solvent, temperature) and still suspect hydroxyl group interference, a protection strategy may be necessary. Protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether is a standard approach. This adds steps to your synthesis but can definitively rule out or solve hydroxyl group interference.

Visual Troubleshooting and Workflow

To aid in diagnosing issues, the following flowchart provides a logical path from problem to solution.

TroubleshootingFlowchart Start Low Yield with This compound Check_Conversion Check SM Conversion (TLC, LCMS, NMR) Start->Check_Conversion Low_Conversion Low Conversion (>50% SM remains) Check_Conversion->Low_Conversion Low High_Conversion High Conversion (<20% SM remains) Check_Conversion->High_Conversion High Cause_Catalyst Likely Cause: Catalyst Inactivity Low_Conversion->Cause_Catalyst Check_Byproducts Analyze Byproducts High_Conversion->Check_Byproducts Sol_Degas Action: Improve Degassing (Freeze-Pump-Thaw) Cause_Catalyst->Sol_Degas Sol_Precat Action: Use Pd(0) Source or Modern Precatalyst Cause_Catalyst->Sol_Precat Sol_Ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Cause_Catalyst->Sol_Ligand Protodeboronation Protodeboronation or Homocoupling Detected Check_Byproducts->Protodeboronation Other_Decomp Other Decomposition / Tar Formation Check_Byproducts->Other_Decomp Sol_Base Action: Use Milder Base (K₃PO₄, K₂CO₃) Protodeboronation->Sol_Base Sol_Boron Action: Use Boronic Ester (BPin, MIDA) Protodeboronation->Sol_Boron Sol_Temp Action: Lower Temperature Other_Decomp->Sol_Temp Sol_Protect Action: Consider Protecting -CH₂OH Group Other_Decomp->Sol_Protect

Caption: Troubleshooting flowchart for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: What is the best "go-to" set of conditions for this specific substrate?

A: While every reaction requires optimization, a robust starting point for this compound would be:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: (Already part of the precatalyst)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: Dioxane or 2-MeTHF (ensure it is peroxide-free and degassed)

  • Boron Source: The corresponding boronic acid pinacol ester (1.2-1.5 equivalents)

  • Temperature: 80-100 °C

This combination utilizes a modern, reliable precatalyst, a bulky ligand suitable for the substrate, a moderately strong but non-aggressive base, and a more stable boron source to mitigate common failure modes.

Q: Can I run this reaction "ligandless"?

A: "Ligandless" Suzuki couplings, which often rely on Pd(OAc)₂ or PdCl₂, are sometimes successful for simple, activated substrates.[19] However, for a challenging substrate like this compound, this approach is highly likely to fail. The lack of a stabilizing ligand leads to rapid catalyst decomposition (forming inactive palladium black) and provides no electronic or steric acceleration for the difficult oxidative addition step.[19] A well-chosen phosphine ligand is critical for success here.[7]

Q: How do I know if my boronic acid has decomposed?

A: Boronic acids are susceptible to decomposition over time, especially forming cyclic anhydrides (boroxines) upon dehydration. This can affect their reactivity. Before use, you can check the purity of your boronic acid by ¹H NMR. A common sign of decomposition is a broad, ill-defined set of aromatic peaks. Using fresh, high-purity boronic acid or, preferably, the more stable pinacol ester derivative is the best practice.[11][14]

Optimized Experimental Protocol

This protocol incorporates best practices for overcoming the challenges discussed.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid pinacol ester (1.3 eq)

  • XPhos Pd G3 precatalyst (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and sparged with Argon for 30 min

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum. Evacuate the flask and backfill with high-purity Argon. Repeat this vacuum/Argon cycle a total of 3-5 times.

  • Via cannula, add the degassed 2-MeTHF to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Place the sealed flask in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Common Pitfalls

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and highlights where common side reactions can divert the process.

SuzukiCycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-I Pd_Inactive Inactive Pd(II) (Oxidized Catalyst) Pd0->Pd_Inactive Catalyst Death PdII L₂Pd(II)(Ar¹)(I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd L₂Pd(II)(Ar¹)(Ar²) Transmetal->DiarylPd + [Ar²B(OR)₂(OH)]⁻ RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 + Ar¹-Ar² ArI Ar¹-I ((3-F-4-I-Ph)CH₂OH) ArI->OxAdd Boronic Ar²-B(OR)₂ Boronic->Transmetal Protodeboronation Protodeboronation Boronic->Protodeboronation Side Reaction Base Base (e.g., K₃PO₄) Base->Transmetal Product Ar¹-Ar² (Desired Product) Oxygen O₂ Oxygen->Pd_Inactive Deboronated Ar²-H Protodeboronation->Deboronated H2O_Base H₂O / Base H2O_Base->Protodeboronation

Caption: Suzuki cycle with key side reactions.

References

Preventing Sonogashira homocoupling with (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

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A Specialized Guide for Researchers Utilizing (3-Fluoro-4-iodophenyl)methanol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the intricacies of complex cross-coupling reactions is paramount to your research success. This guide is designed to provide in-depth troubleshooting and practical advice for the Sonogashira coupling, with a specific focus on the unique challenges presented by substrates such as this compound. Our goal is to empower you with the knowledge to not only identify and solve common issues like homocoupling but also to understand the underlying chemical principles that govern these transformations.

Troubleshooting Guide: Preventing Sonogashira Homocoupling

The undesired dimerization of terminal alkynes, known as Glaser-Hay homocoupling, is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is employed.[1][2] This section provides a systematic approach to diagnosing and mitigating this issue.

Issue 1: Significant Formation of Alkyne Dimer (Homocoupling Product)

  • Question: My reaction with this compound is yielding a substantial amount of the homocoupled alkyne byproduct. What are the primary causes and how can I minimize it?

  • Answer: The formation of alkyne dimers is predominantly catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[2][3][4] The mechanism involves the oxidative coupling of two copper-acetylide intermediates.[5] Here’s a prioritized troubleshooting strategy:

    • Implement Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[2][6] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This involves thorough degassing of the solvent and the use of Schlenk techniques or a glovebox.

    • Reduce Copper Catalyst Loading: While copper(I) iodide (CuI) accelerates the desired cross-coupling, excessive amounts can significantly increase the rate of homocoupling.[2] Try decreasing the CuI loading to the minimum effective concentration.

    • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling pathway.[2][7] This can be achieved by adding the alkyne to the reaction mixture via a syringe pump over an extended period.

    • Transition to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to employ a copper-free Sonogashira protocol.[1][8][9] Numerous methods have been developed that circumvent the Glaser coupling side reaction entirely.[10][11]

Issue 2: Low Yield of the Desired Cross-Coupled Product

  • Question: I've managed to reduce homocoupling, but now the overall yield of my desired product is low. What factors should I investigate?

  • Answer: Low yields can stem from several factors, often related to catalyst activity and reagent purity.

    • Catalyst Decomposition (Palladium Black): The formation of a black precipitate ("palladium black") indicates the decomposition of the active Pd(0) catalyst.[2][6] This can be caused by oxygen, impurities, or excessively high temperatures.[2][12] Using high-purity reagents and maintaining strict anaerobic conditions are crucial preventative measures. The choice of ligand can also play a significant role in stabilizing the palladium catalyst.[13]

    • Reagent Quality: Impurities in the this compound, the alkyne, solvent, or base can poison the catalyst.[2] Ensure all reagents are of high purity and that the amine base is anhydrous.[2]

    • Inadequate Base: The amine base serves the dual purpose of deprotonating the terminal alkyne and neutralizing the hydrogen iodide (HI) byproduct.[2] Ensure the base is of sufficient strength and used in an appropriate excess. Common bases include triethylamine and diisopropylamine.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanistic role of copper in the Sonogashira reaction, and why does it promote homocoupling?

    • A1: In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[13][14] This intermediate then undergoes transmetalation with the palladium complex, which has already undergone oxidative addition with the aryl halide.[13] While this accelerates the desired cross-coupling, the copper acetylide can also undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the homocoupled diyne product (Glaser coupling).[1][3][4]

  • Q2: Are there specific ligands that can help suppress homocoupling in copper-catalyzed reactions?

    • A2: Yes, the choice of phosphine ligand on the palladium catalyst can influence the competition between the desired cross-coupling and the homocoupling side reaction. Bulky and electron-rich phosphine ligands can sometimes favor the reductive elimination step of the cross-coupling pathway, thereby minimizing the lifetime of the intermediates that could lead to homocoupling.[13][15] However, the optimal ligand is often substrate-dependent, and some screening may be necessary.

  • Q3: Can I run a Sonogashira coupling with this compound without a copper co-catalyst?

    • A3: Absolutely. Copper-free Sonogashira reactions are a well-established and often preferred method to completely avoid the issue of Glaser homocoupling.[1][8][9] These protocols typically require slightly different reaction conditions, such as the use of specific ligands or a different base, to facilitate the direct reaction between the palladium acetylide and the aryl halide.[10][11][16]

  • Q4: Does the reactivity of the aryl halide influence the likelihood of homocoupling?

    • A4: Yes, there is an indirect relationship. The reactivity of aryl halides in the Sonogashira coupling follows the order I > OTf > Br > Cl.[6] With a highly reactive aryl iodide like this compound, the cross-coupling reaction is generally fast. If the rate of cross-coupling is significantly faster than the rate of homocoupling, the desired product will be favored. Conversely, with less reactive aryl halides (e.g., bromides or chlorides), the slower cross-coupling can allow more time for the homocoupling side reaction to occur, especially if reaction conditions are not optimized.[7][17]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with this compound

This protocol is a starting point and may require optimization based on the specific alkyne used.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N, as base and solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of aryl iodide) followed by triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with this compound

This protocol is designed to eliminate the formation of the homocoupled byproduct.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL per mmol of aryl iodide).

  • Add the terminal alkyne (1.5 equiv.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

ParameterStandard Cu-CatalyzedCopper-FreeRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄CuI is omitted to prevent homocoupling.[1][8]
Base TriethylamineCesium CarbonateA stronger base is often required in copper-free systems.
Temperature Room Temperature80-100 °CHigher temperatures are often needed to drive the reaction in the absence of a copper co-catalyst.[18]
Risk of Homocoupling Moderate to HighVery LowThe primary advantage of the copper-free protocol.[9][10]

Visual Guides

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle cluster_Glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Deprotonation (R-C≡CH, Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Transmetalation to Pd Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidative Dimerization (O₂) Troubleshooting_Workflow Start High Homocoupling Observed Q1 Are you using rigorous anaerobic conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you tried reducing the CuI loading? A1_Yes->Q2 Action1 Implement degassing and use of inert gas (Ar/N₂). A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is slow addition of the alkyne feasible? A2_Yes->Q3 Action2 Decrease CuI to the minimum effective amount. A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Use a syringe pump for slow alkyne addition. A3_Yes->Action3 Final_Action Switch to a Copper-Free Protocol. A3_No->Final_Action Action3->Final_Action

References

Technical Support Center: Palladium-Catalyzed Couplings of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed coupling reactions involving (3-Fluoro-4-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities and potential pitfalls of using this specific substrate. The presence of a fluorine atom, an iodine atom, and a benzylic alcohol on the same aromatic ring presents a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the side reactions and experimental issues you may encounter.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific, observable problems in your reaction, their probable causes rooted in reaction mechanisms, and actionable solutions to mitigate them.

Issue 1: Significant Formation of 3-Fluorobenzyl Alcohol (Hydrodehalogenation)

Q: My reaction is producing a significant amount of the deiodinated starting material, 3-fluorobenzyl alcohol. What is causing this, and how can I prevent it?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced to the corresponding arene.[1][2]

Probable Causes:

  • Hydrogen Source: Trace water in the reaction mixture is a common hydrogen source for this undesired reduction.[2] Other potential sources include amine bases or alcoholic solvents, which can be oxidized by the palladium complex to generate a hydride ligand.[1]

  • Inefficient Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow, the intermediate aryl-palladium complex has a longer lifetime, increasing the likelihood of reacting with a hydride source.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of hydrodehalogenation versus the desired coupling.[2]

Solutions:

  • Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled solvents or those from a reliable commercial source.[3]

  • Choice of Base: If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors.

  • Ligand Optimization: Screen a panel of ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos), can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[4][5]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling.

Issue 2: Formation of Biphenyl Byproduct (Homocoupling)

Q: I am observing the formation of a symmetrical biphenyl byproduct derived from my starting material. What leads to this homocoupling, and what are the best strategies to suppress it?

A: Homocoupling of the aryl halide is another prevalent side reaction. It can occur through a palladium(II)-mediated pathway, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) is not efficient or if oxygen is present in the reaction.[1][6][7]

Probable Causes:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids in Suzuki reactions and can also lead to the formation of Pd(II) species that facilitate homocoupling.[1][7]

  • Inefficient Precatalyst Reduction: If a Pd(II) source like Pd(OAc)₂ is used, its reduction to Pd(0) can sometimes proceed through a pathway involving the homocoupling of the organometallic coupling partner or the aryl halide.[1][6]

  • High Catalyst Loading: Higher concentrations of palladium can sometimes increase the rate of side reactions like homocoupling.[8]

Solutions:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for particularly sensitive reactions.[9]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can bypass the need for in situ reduction of a Pd(II) species, thereby minimizing this homocoupling pathway.[9]

  • Optimize Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.[10] A screening of different catalyst/ligand combinations is often beneficial.[9]

  • Control Stoichiometry: Ensure the stoichiometry of the coupling partners is carefully controlled. An excess of the organometallic reagent can sometimes favor homocoupling.

Issue 3: Unwanted Reactions at the Benzylic Alcohol

Q: My desired product is formed, but I am also seeing byproducts that suggest the benzylic alcohol of my this compound is reacting. What types of reactions can occur, and how can I protect this functional group?

A: The benzylic alcohol is a potentially reactive functional group that can participate in side reactions under certain palladium-catalyzed coupling conditions.

Probable Causes:

  • Oxidation: Under certain conditions, particularly with some bases or additives, the benzylic alcohol can be oxidized to the corresponding aldehyde.

  • β-Hydride Elimination (in certain contexts): While less common for a benzylic alcohol, related β-hydride elimination processes from palladium-alkoxide intermediates can be a decomposition pathway, especially at higher temperatures.[11][12]

  • Etherification: If the reaction is run at high temperatures with a strong base, intermolecular etherification (Williamson ether synthesis-type reaction) could occur.

Solutions:

  • Protecting Groups: The most robust solution is to protect the benzylic alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is a common and effective choice. These are generally stable to a wide range of palladium-catalyzed coupling conditions and can be easily removed post-coupling.

  • Milder Reaction Conditions: Opt for milder bases (e.g., K₂CO₃ instead of NaOt-Bu) and lower reaction temperatures where possible.[13] The development of modern, highly active catalyst systems often allows for reactions to be run at or near room temperature.[14]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts from over-reaction or degradation.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[14] Commonly successful reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is one of the most versatile and widely used cross-coupling reactions.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. This reaction is typically very efficient with aryl iodides.[14]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[12]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[15]

Q2: How do I choose the right palladium catalyst and ligand for my specific reaction?

A2: The choice of catalyst and ligand is crucial for success and depends on the specific coupling reaction.[5]

  • For Suzuki-Miyaura: A common starting point is Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[4] Pre-formed palladium precatalysts incorporating these ligands are also excellent choices.

  • For Sonogashira: The classic conditions use a palladium source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI).[14] Copper-free conditions have also been developed using highly active palladium/phosphine systems.

  • For Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the amine coupling partner. The Buchwald and Hartwig groups have developed specific generations of ligands tailored for primary amines, secondary amines, and other nitrogen nucleophiles.[12]

  • General Tip: When in doubt, start with a versatile catalyst system like Pd₂(dba)₃ with XPhos, as it has shown broad applicability across many coupling reactions.

Q3: What is the role of the base in these coupling reactions, and how do I select the appropriate one?

A3: The base plays multiple critical roles in the catalytic cycle.[16] In Suzuki-Miyaura coupling, it facilitates the formation of the boronate complex, which is more active in transmetalation.[16] In Buchwald-Hartwig amination, it deprotonates the amine to form the palladium-amido complex. In Sonogashira and Heck reactions, it neutralizes the HX generated during the reaction.

  • Common Bases:

    • Inorganic Carbonates/Phosphates: K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used, particularly in Suzuki reactions. They are generally well-tolerated by many functional groups.

    • Alkoxides: Sodium tert-butoxide (NaOt-Bu) is a strong base often required for Buchwald-Hartwig aminations, especially with less reactive aryl halides. However, it can be incompatible with base-sensitive functional groups.[17]

    • Organic Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in Sonogashira and Heck reactions.

Q4: My reaction is not proceeding to completion. What are the first things I should check?

A4: If you observe low or no conversion, a systematic check is necessary.[3]

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium catalysts can degrade over time, especially if not stored properly. Consider using a fresh batch or a different precatalyst. The formation of palladium black is a visual indicator of catalyst decomposition.[4]

  • Reagent Purity: Verify the purity of your starting materials, especially the organometallic coupling partner (e.g., boronic acid), which can degrade upon storage.

  • Inert Atmosphere: Confirm that your reaction was properly degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can deactivate the active Pd(0) catalyst.[4]

  • Solvent Quality: Ensure you are using anhydrous solvent, as water can interfere with many steps of the catalytic cycle.[3]

  • Temperature: Some coupling reactions require heating to proceed at a reasonable rate. Ensure your reaction is at the optimal temperature for the specific catalyst system you are using.

Data and Protocols

Table 1: Recommended Starting Conditions for Various Couplings
Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4), CuI (1)Et₃N (2.0)THFRT-50
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (2.5)NaOt-Bu (1.2)Toluene100
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF80-110

Note: These are general starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and degassed solvent (e.g., toluene, to make a 0.1 M solution).

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Visualizing the Process

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(I)L2 Oxidative Addition Intermediate Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (+ Ar-I) ArPd(II)(OR')L2 Transmetalation Intermediate ArPd(II)(I)L2->ArPd(II)(OR')L2 Transmetalation (+ Ar'-B(OR)2, Base) Dehalogenation Hydrodehalogenation (Ar-H) ArPd(II)(I)L2->Dehalogenation + [H] source Homocoupling Homocoupling (Ar-Ar) ArPd(II)(I)L2->Homocoupling + Ar-I or O2 Ar-Ar' Desired Product ArPd(II)(OR')L2->Ar-Ar' Reductive Elimination caption Fig. 1: Suzuki-Miyaura catalytic cycle and major side reactions.

Caption: Fig. 1: Suzuki-Miyaura catalytic cycle and major side reactions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Multiple Products? Dehalogenation Major Side Product: 3-Fluorobenzyl Alcohol? Start->Dehalogenation Yes Homocoupling Major Side Product: Biphenyl Dimer? Start->Homocoupling No Sol_Dehalo1 Check for Water/Protic Sources Use Anhydrous Solvents Dehalogenation->Sol_Dehalo1 Sol_Dehalo2 Screen Bulky, e--Rich Ligands (e.g., XPhos, SPhos) Dehalogenation->Sol_Dehalo2 NoReaction Low Conversion, Starting Material Remains? Homocoupling->NoReaction No Sol_Homo1 Thoroughly Degas Reaction (Ar sparge, Freeze-Pump-Thaw) Homocoupling->Sol_Homo1 Sol_Homo2 Use Pd(0) Precatalyst (e.g., Pd2(dba)3) Homocoupling->Sol_Homo2 Sol_NoRxn1 Verify Catalyst Activity (Use fresh catalyst) NoReaction->Sol_NoRxn1 Sol_NoRxn2 Check Reagent Purity (esp. organometallic partner) NoReaction->Sol_NoRxn2 Sol_NoRxn3 Optimize Temperature & Base NoReaction->Sol_NoRxn3 caption Fig. 2: Decision tree for troubleshooting common issues.

Caption: Fig. 2: Decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Products from (3-Fluoro-4-iodophenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from (3-fluoro-4-iodophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The unique electronic properties imparted by the fluorine and iodine substituents make this reagent valuable, but they can also present specific challenges during product purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of products from reactions involving this compound.

Q1: What are the most common reaction types for this compound, and what are the typical byproducts I should expect?

A1: this compound is frequently used in a variety of reactions, including:

  • Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds, typically creating biaryl structures.[1][2] Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst and ligands.[3][4]

  • Mitsunobu Reaction: This reaction is used to convert the alcohol to other functional groups like esters, ethers, or azides.[5][6][7] The primary byproducts are triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate (e.g., diethyl hydrazinedicarboxylate).[5][8]

  • Ether and Ester Synthesis: Standard Williamson ether synthesis or esterification reactions can be performed. Byproducts often include unreacted starting materials and, in the case of esterifications, residual coupling agents or acid/base catalysts.

Q2: What is the first step I should take to develop a purification strategy for my product?

A2: The first and most critical step is to perform a preliminary analysis of your crude reaction mixture using Thin Layer Chromatography (TLC).[9][10] TLC will help you to:

  • Identify the number of components in your mixture.

  • Determine the relative polarities of your product and impurities.

  • Screen for an appropriate solvent system for column chromatography. An ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[9]

Q3: Are there any general considerations for handling fluorinated and iodinated compounds during purification?

A3: Yes, the presence of fluorine and iodine atoms can influence the properties of your compound:

  • Polarity: Fluorine is highly electronegative and can alter the polarity of your molecule, sometimes in non-intuitive ways. This can affect its solubility and interaction with chromatographic stationary phases.[11][12]

  • Detection: Iodinated compounds can sometimes be sensitive to light and may decompose over time. It is good practice to store them in the dark and in a cool place.

  • Chromatography: Fluorinated compounds can exhibit unique interactions with stationary phases. While standard silica gel is often effective, for challenging separations, fluorinated stationary phases (like those with pentafluorophenyl or tridecafluoro groups) can offer alternative selectivity.[11]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification process.

Issue 1: Difficulty Removing Byproducts from a Mitsunobu Reaction

Q: I've performed a Mitsunobu reaction and am struggling to separate my product from triphenylphosphine oxide (TPPO) and the hydrazine byproduct using column chromatography. What can I do?

A: This is a very common issue. Here are several strategies to address it:

  • Pre-Chromatography Workup:

    • Crystallization of TPPO: After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or hexanes. TPPO is often insoluble in these solvents and will precipitate out, allowing for its removal by filtration.

    • Acidic Wash: If your product is stable to acid, you can perform a liquid-liquid extraction with dilute hydrochloric acid. This will protonate the hydrazine byproduct, making it water-soluble and easily removed in the aqueous layer.[5]

    • Alternative Reagents: For future reactions, consider using polymer-bound triphenylphosphine or a modified phosphine with a basic handle, which allows for easier removal of the corresponding oxide by filtration or an acid wash.[5][6] Another option is to use reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be easily removed by filtration.[6]

  • Chromatography Optimization:

    • If co-elution is still an issue, try a different solvent system. A gradient elution from a non-polar to a more polar solvent system can often improve separation.

    • Consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide different selectivity compared to silica gel.

Issue 2: Low Yield After Column Chromatography

Q: My crude NMR looks clean, but I'm getting a very low yield after flash column chromatography. What could be the problem?

A: Low recovery from column chromatography can be due to several factors:

  • Product Adsorption on Silica Gel: Highly polar or acidic/basic compounds can irreversibly adsorb to silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[13]

  • Product Instability: Your compound might be degrading on the silica gel.

    • Solution: Minimize the time your compound spends on the column. Use a faster flow rate and collect fractions quickly. You can also try a less acidic stationary phase like neutral alumina.

  • Improper Column Packing or Loading: An improperly packed column with channels or cracks can lead to poor separation and product loss.[9]

    • Solution: Ensure your silica gel is packed as a uniform slurry.[9] When loading your sample, dissolve it in a minimal amount of solvent and apply it as a concentrated band to the top of the column.[13]

Issue 3: Product "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my product, but it's separating as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[14] Here are some solutions:

  • Change the Solvent System:

    • Use a lower-boiling point solvent.

    • Try a two-solvent system. Dissolve your compound in a good solvent at room temperature, then slowly add a poor solvent until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[15]

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[14][16]

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Part 3: Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying a neutral product from a Suzuki coupling reaction.

  • Slurry Preparation: In a beaker, mix silica gel with your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) to form a slurry. The amount of silica should be 30-50 times the weight of your crude product.[9]

  • Column Packing: Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand to the top of the silica bed.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully add the solution to the top of the column.[13]

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane/Ethyl Acetate) to elute your product and any more polar impurities.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Liquid-Liquid Extraction for Workup

This protocol is useful for an initial cleanup of a reaction mixture before further purification.

  • Quenching: Quench the reaction mixture by adding it to a separatory funnel containing deionized water.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[17][18] Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower layer. The location of your product (aqueous or organic layer) will depend on its polarity and the solvents used.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask containing a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[19]

Part 4: Visualization & Data

Purification Strategy Decision Tree

Purification_Strategy Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Solid Is the product a solid? TLC->Solid Clear separation of spots Extraction Consider Liquid-Liquid Extraction for initial cleanup TLC->Extraction Complex mixture or baseline material Liquid Product is a liquid or oil Solid->Liquid No Recrystallize Attempt Recrystallization Solid->Recrystallize Yes Column Perform Column Chromatography Liquid->Column Success Pure Product Recrystallize->Success Successful Fail Recrystallization Failed (oiling out, low purity) Recrystallize->Fail Unsuccessful Column->Success Fail->Column Extraction->TLC Re-analyze

Caption: A decision tree for selecting an appropriate purification strategy.

Table 1: Common Solvent Systems for Flash Chromatography
Polarity of ProductStarting Eluent (Hexane/Ethyl Acetate)Gradient Elution To (Hexane/Ethyl Acetate)
Non-polar98:290:10
Moderately Polar90:1070:30
Polar80:2050:50

References

Technical Support Center: Purifying Derivatives of (3-Fluoro-4-iodophenyl)methanol using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Fluoro-4-iodophenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for successful column chromatography purification of this unique class of halogenated compounds. The presence of both fluorine and iodine atoms, along with the polar hydroxyl group, presents specific challenges and opportunities in chromatographic separation that this guide will address.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a column chromatography protocol for this compound and its derivatives.

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications involving these derivatives, standard silica gel (SiO₂) of 230-400 mesh for flash chromatography is the recommended starting point .[1] Silica gel is a polar stationary phase that effectively separates compounds based on polarity.[2] Given that this compound and its derivatives are generally polar due to the alcohol functional group, silica gel provides good retention and separation from less polar impurities.

However, for derivatives with multiple fluorine atoms or for separating closely related fluorinated compounds, a pentafluorophenyl (PFP) bonded silica phase can offer unique selectivity.[3][4] PFP phases can engage in dipole-dipole, π-π, and halogen-bonding interactions, which can be advantageous for separating halogenated aromatic compounds.[3]

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The key to selecting the optimal mobile phase is to perform preliminary analysis using Thin Layer Chromatography (TLC) .[5][6] The ideal solvent system for flash column chromatography should provide a retention factor (Rf) value for your target compound between 0.25 and 0.35 .[5][7]

  • Starting Solvent System: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[5][8][9]

  • Adjusting Polarity:

    • If your compound has a very low Rf (sticks to the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If your compound has a very high Rf (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.

  • For More Polar Derivatives: If your derivatives are highly polar and do not move from the baseline even with high concentrations of ethyl acetate, you can try incorporating a small percentage (1-5%) of an even more polar solvent like methanol in dichloromethane .[8][10]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Polarity of DerivativeRecommended Starting Solvent System
Non-polar to Moderately PolarHexanes:Ethyl Acetate (9:1 to 1:1)
PolarDichloromethane:Methanol (99:1 to 95:5)
Very PolarEthyl Acetate:Methanol (98:2 to 90:10)

Q3: What is the difference between gravity and flash column chromatography, and which should I use?

A3: The primary difference lies in the method of solvent elution. Gravity chromatography relies on gravity to move the mobile phase through the stationary phase, making it a slower process.[1][10][11] In contrast, flash chromatography uses positive pressure (typically from compressed air or nitrogen) to force the solvent through the column, resulting in a much faster and more efficient separation.[1][10][12]

For the purification of this compound derivatives in a research and drug development setting, flash chromatography is highly recommended .[1][12] The increased speed reduces the time the compound spends on the potentially acidic silica surface, which can be crucial for sensitive molecules like iodinated aromatics that may be prone to degradation.[13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Problem 1: My target compound is co-eluting with an impurity.

Answer 1:

  • Optimize the Mobile Phase: This is the most common reason for poor separation. Prepare several TLCs with slightly different solvent polarities. A small change in the solvent ratio can sometimes significantly improve separation. If a binary system (e.g., hexanes:ethyl acetate) is not providing adequate separation, consider a ternary system. For example, adding a small amount of a third solvent with a different polarity, like dichloromethane, can alter the selectivity.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel doesn't resolve the co-elution, the impurity may have a very similar polarity to your product. As mentioned in the FAQs, a PFP-bonded silica phase can offer different selectivity for halogenated compounds and may resolve the co-eluting species.[3][4]

  • Check for Tailing: If the spots on your TLC are "tailing" or "streaking," this can lead to poor separation on the column. Tailing can be caused by overloading the TLC plate or by the compound interacting too strongly with the stationary phase. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can sometimes improve peak shape.

Problem 2: I am getting a low yield of my purified compound.

Answer 2:

  • Compound Degradation on the Column: Iodinated aromatic compounds can be sensitive to the acidic nature of silica gel.[13] If you suspect your compound is degrading, you can try the following:

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your mobile phase containing a small amount (e.g., 0.1-1%) of a neutralizer like triethylamine. This will help to neutralize the acidic sites on the silica surface.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel. However, you will need to re-optimize your mobile phase with TLC using alumina plates.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. If your compound is very polar, ensure your mobile phase has sufficient polarity to elute it. A gradient elution, where you gradually increase the polarity of the mobile phase during the run, can be effective for eluting a wide range of polarities.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and can result in product loss. Ensure your column is packed uniformly without any air bubbles.

Problem 3: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate.

Answer 3:

  • Switch to a More Polar Solvent System: If ethyl acetate is not polar enough to move your compound, you will need to use a more polar mobile phase. A common next step is to use a mixture of dichloromethane and methanol.[8][10] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be aware that using more than 10% methanol with silica gel can sometimes lead to the dissolution of the stationary phase.[14]

  • Consider Reversed-Phase Chromatography: If your compound is extremely polar, it may be better suited for reversed-phase chromatography. In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water and acetonitrile or methanol).

Problem 4: I see a new spot on the TLC of my collected fractions that was not in the crude mixture.

Answer 4:

This is a strong indication of on-column decomposition . As discussed in "Problem 2," iodinated aromatic compounds can be unstable on silica gel. The appearance of a new, often more polar, spot suggests that your target molecule is degrading during the purification process. The solutions are the same as for low yield due to degradation: deactivate the silica gel with a base like triethylamine or switch to a less acidic stationary phase like neutral alumina.[13]

Experimental Workflow & Protocols

Workflow for Column Chromatography Purification

Caption: Workflow for a typical column chromatography purification.

Protocol 1: Determining the Optimal Solvent System using TLC
  • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of the dissolved crude product onto the pencil line.

  • Prepare a developing chamber with a chosen solvent system (e.g., 4:1 hexanes:ethyl acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Cover the chamber.[5]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for your target compound: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).[9]

  • Adjust the solvent system polarity until the Rf of your target compound is between 0.25 and 0.35.[5]

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until the level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column ("dry loading").

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air or nitrogen pressure to the top of the column to begin elution.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Logical Troubleshooting Flowchart

Troubleshooting cluster_poor_separation Troubleshooting Poor Separation cluster_low_yield Troubleshooting Low Yield cluster_no_elution Troubleshooting No Elution cluster_new_spot Troubleshooting New Spot Formation start Problem Encountered poor_separation Poor Separation / Co-elution start->poor_separation low_yield Low Yield start->low_yield no_elution Compound Not Eluting start->no_elution new_spot New Spot Appears start->new_spot optimize_mp1 Optimize Mobile Phase (TLC) poor_separation->optimize_mp1 check_degradation Check for Degradation low_yield->check_degradation check_adsorption Irreversible Adsorption? low_yield->check_adsorption increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->increase_polarity on_column_degradation On-Column Degradation new_spot->on_column_degradation change_sp Change Stationary Phase (e.g., PFP) optimize_mp1->change_sp check_tailing Address Tailing (add modifier) change_sp->check_tailing deactivate_silica Deactivate Silica (e.g., with Et3N) check_degradation->deactivate_silica use_alumina Use Neutral Alumina check_degradation->use_alumina gradient_elution Use Gradient Elution check_adsorption->gradient_elution reverse_phase Consider Reversed-Phase Chromatography increase_polarity->reverse_phase on_column_degradation->deactivate_silica on_column_degradation->use_alumina

Caption: A logical flowchart for troubleshooting common column chromatography issues.

References

Stability of (3-Fluoro-4-iodophenyl)methanol under basic reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Fluoro-4-iodophenyl)methanol. This document serves as a critical resource for researchers, scientists, and drug development professionals. Our goal is to provide you with in-depth, field-proven insights into the stability of this versatile building block under common basic reaction conditions, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling and reaction of this compound with bases.

Q1: Is this compound generally stable to common bases used in synthesis?

Answer: The stability of this compound is highly dependent on the strength of the base, the reaction temperature, and the solvent. The molecule has several reactive sites to consider:

  • Benzylic Alcohol (CH₂OH): The alcohol proton is weakly acidic, with a pKa similar to that of benzyl alcohol (around 15.4).[1][2] Strong bases will deprotonate it to form a benzyloxide anion. This anion is a potent nucleophile and can participate in subsequent reactions.

  • Aryl Halides (Iodine and Fluorine): The aromatic ring is substituted with two halogens. Aryl halides are generally resistant to nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups or very strong bases are used.[3][4][5] In this molecule, the fluorine and iodine atoms do not provide strong activation.

Therefore, while the compound is stable to mild inorganic bases (e.g., NaHCO₃, K₂CO₃) at room temperature, stronger bases or elevated temperatures can initiate degradation pathways.

Q2: I plan to deprotonate the alcohol with a strong base like Sodium Hydride (NaH). What are the risks?

Answer: Using strong, non-nucleophilic bases like NaH to form the corresponding alkoxide is a common strategy. The primary risk is not from the base itself, but from the subsequent reactivity of the generated benzyloxide anion, especially at elevated temperatures.

  • Intramolecular Reactions: While unlikely, the possibility of intramolecular displacement of a halide by the alkoxide should be considered, though this would require forming a strained ring system.

  • Intermolecular Reactions: The generated alkoxide is a strong nucleophile. If any electrophilic species are present or formed in situ, the alkoxide will react. At high temperatures, this could include intermolecular etherification (Williamson-type synthesis) if a suitable electrophile is available.

  • Benzyne Formation: Extremely strong bases, such as sodium amide (NaNH₂), can induce an elimination-addition reaction via a highly reactive "benzyne" intermediate.[6] This can lead to a mixture of products where the incoming nucleophile adds to different positions on the aromatic ring. While less common with bases like NaH, it is a known pathway for aryl halides under harsh conditions.[3]

Q3: My reaction mixture turned dark, and TLC/LCMS analysis shows multiple new spots after treatment with a base. What are the likely decomposition products?

Answer: A color change and the appearance of multiple impurities are classic signs of decomposition. Based on the structure of this compound, several degradation pathways are plausible under basic conditions.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (3-Fluoro-4-iodobenzaldehyde), which may be further oxidized to the carboxylic acid. This is more common in the presence of an oxidant but can sometimes be mediated by air (oxygen) under basic conditions, especially with certain metal catalysts.

  • Nucleophilic Aromatic Substitution (SₙAr): Although the ring is not strongly activated, a strong nucleophile (like the generated benzyloxide or another nucleophile in your reaction) could potentially displace the fluoride or iodide atom, particularly at high temperatures.[7] The general mechanism involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide.[7]

  • Elimination of HF: While more commonly observed in fluorinated aliphatic alcohols, base-induced elimination of hydrogen fluoride (HF) from a C-F bond adjacent to a deprotonated site can occur, leading to unstable intermediates and subsequent polymerization or rearrangement.[8]

The diagram below illustrates the primary decision points and potential outcomes when subjecting the molecule to basic conditions.

G cluster_input Experimental Conditions cluster_outcomes Potential Outcomes Start This compound Base Select Base Start->Base Temp Select Temperature Base->Temp Stable Compound is Likely Stable Base->Stable Weak Base (K2CO3, NaHCO3) Deprotonation Reversible Deprotonation (Benzyloxide Formation) Base->Deprotonation Strong Base (NaH, t-BuOK) Temp->Stable Low Temp (< 40°C) Degradation High Risk of Degradation (Oxidation, SNAr, etc.) Temp->Degradation High Temp (> 80°C) Deprotonation->Degradation High Temp

Caption: Decision workflow for base stability.

Troubleshooting Guide

Use this guide to diagnose and resolve issues encountered during your experiments.

Symptom / Observation Potential Cause Recommended Action & Explanation
Reaction mixture darkens significantly upon adding a strong base (e.g., NaOH, KOH, NaH). 1. Air Oxidation: The benzylic alcohol may be oxidizing to the aldehyde, which can be unstable and polymerize.Action: Run the reaction under an inert atmosphere (Nitrogen or Argon). Explanation: Removing oxygen prevents the base-catalyzed oxidation of the sensitive benzylic alcohol.
LCMS analysis shows a product with a mass corresponding to the loss of Iodine (-126 amu) and addition of the nucleophile. Nucleophilic Aromatic Substitution (SₙAr) of Iodide: The C-I bond is weaker than the C-F bond and is the more likely site for SₙAr.Action: Reduce the reaction temperature. If high temperature is required for another part of the reaction, consider a different synthetic route or protecting the alcohol group. Explanation: SₙAr reactions are kinetically controlled and highly temperature-dependent.[3] Lowering the temperature will significantly slow this side reaction.
LCMS shows a product with a mass corresponding to the loss of Fluorine (-19 amu) and addition of the nucleophile. Nucleophilic Aromatic Substitution (SₙAr) of Fluoride: Although the C-F bond is strong, fluoride is a good leaving group for SₙAr if the intermediate anion is sufficiently stabilized.Action: Similar to iodide displacement, lower the temperature. Consider using a less nucleophilic base if its only purpose is deprotonation. Explanation: This pathway is less common than iodide displacement but can be promoted by specific solvents or strong nucleophiles.[9][10]
A complex mixture of unidentified products is observed, with no major desired product. Benzyne Formation / Polymerization: Use of a very strong base (e.g., NaNH₂) or excessively high temperatures may have initiated a benzyne mechanism or other radical decomposition pathways.Action: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic hindered base (e.g., LiHMDS, LDA) at low temperatures. Explanation: Avoiding harsh conditions that favor elimination-addition pathways is critical for maintaining the integrity of the aromatic ring.[6]
Experimental Protocol: Base Stability Test

To proactively assess the stability of this compound with your specific base and solvent system, perform this small-scale forced degradation study.

Objective:

To determine the stability of the target compound over time in the presence of a selected base at a specific temperature.

Materials:
  • This compound

  • Chosen Base (e.g., NaH, K₂CO₃, NaOH)

  • Anhydrous reaction solvent (e.g., THF, DMF)

  • Internal standard (e.g., dodecane, undecane; choose a compound that is inert and has a distinct retention time)

  • Quenching solution (e.g., saturated aq. NH₄Cl or 1M HCl)

  • Analytical tools: TLC plates, HPLC or LCMS system

Procedure:
  • Prepare Stock Solution: Accurately weigh ~25 mg of this compound and a similar amount of the internal standard. Dissolve in 10 mL of the reaction solvent. This is your Stock Solution .

  • Reaction Setup: In a clean, dry vial, add a magnetic stir bar and 1.0 mL of the Stock Solution . If required, make the system inert by purging with N₂ or Ar.

  • Time Zero Sample (T₀): Withdraw a 50 µL aliquot from the vial. Quench it immediately in a separate vial containing 0.5 mL of the quenching solution and 0.5 mL of a suitable extraction solvent (e.g., ethyl acetate). This is your T₀ reference sample.

  • Initiate Reaction: Add the desired amount of base (e.g., 1.1 equivalents) to the reaction vial. Start the timer and maintain the desired reaction temperature (e.g., 25°C, 60°C).

  • Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw a 50 µL aliquot and quench it as described in Step 3.

  • Analysis: Analyze all quenched samples (T₀, T₁, T₂, etc.) by HPLC or LCMS. Compare the peak area ratio of this compound to the internal standard at each time point.

Workflow Diagram:

G cluster_prep Preparation cluster_rxn Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solution (Substrate + Internal Std) B Take T=0 Sample A->B C Add Base & Start Timer/Heat B->C D Sample at Time Points (T=x) C->D E Quench Each Sample D->E F Analyze all Samples by HPLC / LCMS E->F G Calculate Area Ratio (Substrate / Std) F->G H Assess Stability: Compare T=x vs T=0 G->H

Caption: Workflow for the base stability test protocol.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction

Welcome to the technical support resource for researchers utilizing (3-Fluoro-4-iodophenyl)methanol. This versatile building block is crucial in medicinal chemistry and drug development, primarily due to its suitability for palladium-catalyzed cross-coupling reactions where the C-I bond serves as a reactive handle.[1][2] The presence of the fluorine atom can confer desirable properties such as enhanced metabolic stability and modified binding affinities in the final products.[3][4][5]

However, the success of these synthetic transformations is critically dependent on the stability and activity of the catalyst. Catalyst deactivation is a common and often frustrating issue that can lead to stalled reactions, low yields, and inconsistent results. This guide is designed to provide you, a research scientist or drug development professional, with a structured approach to diagnosing, troubleshooting, and preventing common catalyst deactivation issues encountered when working with this substrate.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems in a question-and-answer format to help you diagnose the issue in your experiment.

Q1: My reaction has stalled or shows very low conversion to the desired product. What are the likely catalyst-related causes?

A1: Stalled or incomplete reactions are the most common symptom of catalyst deactivation. The primary causes can be categorized into three main areas: catalyst poisoning, formation of inactive palladium species, and suboptimal reaction conditions.

1. Catalyst Poisoning

This occurs when impurities or even the reagents themselves strongly bind to the catalyst's active sites, rendering them inaccessible to the reactants.[6][7][8]

  • Causality & Diagnosis:

    • Impurities: Trace impurities in reagents or solvents are a frequent culprit. Sulfur-containing compounds are notorious poisons for palladium catalysts.[9][10] Halides, cyanides, and various nitrogen-containing heterocycles can also act as poisons.[6][11][12]

    • Substrate/Reagent Purity: While this compound itself is not a typical poison, impurities from its synthesis can be. Similarly, boronic acids or other coupling partners may contain residual impurities.

    • Diagnostic Step: The most reliable way to diagnose poisoning is to run a control experiment using highly purified reagents and solvents.[13] If the high-purity reaction proceeds smoothly while the standard reaction fails, poisoning is the confirmed cause.

  • Solutions:

    • Reagent Purification: Purify all starting materials. Recrystallize solid reagents and distill liquid reagents. Use anhydrous, degassed solvents of the highest purity available.

    • Use of Scavengers: If the poison is known, specific scavengers can be added. For instance, treatment of starting materials with activated carbon can sometimes remove organic poisons.[9]

    • Increase Catalyst Loading: As a last resort, a higher catalyst loading might overcome the effects of a low-level impurity, though this is not an ideal or cost-effective solution.

2. Formation of Inactive Palladium Species (Palladium Black)

The active catalyst in most cross-coupling reactions is a soluble, low-ligated Pd(0) species. This species is often unstable and can decompose into catalytically inactive palladium aggregates, commonly observed as a black precipitate (palladium black).[14]

  • Causality & Diagnosis:

    • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote aggregation.[13]

    • High Temperatures: Excessive heat can accelerate the decomposition and sintering of the catalyst particles, especially with heterogeneous catalysts.[15]

    • Ligand Degradation or Improper Ligand Choice: Ligands stabilize the active Pd(0) species. If the ligand is not robust enough for the reaction conditions or is used in a suboptimal ratio, the catalyst can become unstable. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective at preventing this.[14]

    • Diagnosis: Visual inspection of the reaction flask for the formation of black solids is the primary indicator.[13]

  • Solutions:

    • Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed before adding the catalyst. This is typically done by several cycles of vacuum/inert gas backfill or by sparging with an inert gas like argon or nitrogen.

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.

    • Optimize Temperature: Do not overheat the reaction. Run trials at lower temperatures to find the minimum required for efficient conversion.

    • Ligand Selection: Use robust, stabilizing ligands appropriate for the specific cross-coupling reaction.

3. Suboptimal Reaction Conditions

Sometimes, the chosen conditions are simply not suitable for maintaining the catalyst in its active state.

  • Causality & Diagnosis:

    • Incorrect Base or Solvent: The choice of base and solvent can profoundly impact catalyst stability and activity.

    • Diagnosis: A systematic review of the literature for analogous transformations is the best diagnostic tool. Compare your conditions to established, high-yielding protocols.

  • Solutions:

    • Systematic Optimization: Methodically screen different bases, solvents, and temperatures to identify the optimal conditions for your specific substrate combination.

Q2: I'm using a heterogeneous catalyst (e.g., Pd/C) and observe a significant drop in activity during catalyst recycling. What is the cause?

A2: Heterogeneous catalysts are prized for their ease of separation and recyclability, but their performance can degrade over multiple runs due to several mechanisms.

1. Sintering

Sintering is the thermal agglomeration of small metal nanoparticles on the support surface into larger, less active particles.[16][17] This process irreversibly reduces the active surface area of the catalyst.[18][19]

  • Causality & Diagnosis:

    • High Reaction Temperatures: Sintering is highly dependent on temperature.[18][19]

    • Diagnosis: Characterization of the spent catalyst using techniques like Transmission Electron Microscopy (TEM) can reveal an increase in particle size compared to the fresh catalyst.

  • Mitigation:

    • Temperature Control: Operate at the lowest effective temperature.

    • Catalyst Support: Choose catalysts on highly stable supports. Adding promoters like alumina can sometimes slow sintering.[16]

2. Leaching

Leaching involves the dissolution of active palladium species from the solid support into the reaction solution.[20] While it is now widely believed that these leached soluble species are the true catalysts for many cross-coupling reactions, excessive or irreversible leaching depletes the solid catalyst, making it less active for subsequent runs.[20][21][22]

  • Causality & Diagnosis:

    • Reaction Conditions: The solvent, base, and temperature can all influence the rate of leaching. Oxidative addition of the aryl iodide (your starting material) to the supported palladium is a key step that can initiate leaching.[20][22]

    • Diagnosis: Analyze the filtrate of the reaction mixture for palladium content using Inductively Coupled Plasma (ICP) analysis. A hot filtration test (filtering the solid catalyst from the hot reaction mixture and allowing the filtrate to continue reacting) can also determine if the catalysis is occurring in the solution phase.

  • Mitigation:

    • Condition Optimization: Modify reaction conditions to minimize leaching while maintaining activity.

    • Support Modification: Use supports that strongly anchor the palladium, though this can sometimes come at the cost of lower activity.

3. Fouling or Coking

Fouling is the physical blockage of the catalyst's pores and active sites by the deposition of insoluble byproducts, polymers, or "coke".[7][15][16]

  • Causality & Diagnosis:

    • Side Reactions: Unwanted side reactions can produce high-molecular-weight, insoluble organic materials that coat the catalyst.

    • Diagnosis: Thermogravimetric Analysis (TGA) of the spent catalyst can show weight loss corresponding to the burning off of deposited organic material.

  • Mitigation & Regeneration:

    • Optimize Selectivity: Adjust reaction conditions to minimize the formation of byproducts.

    • Regeneration: A fouled catalyst can sometimes be regenerated by washing with appropriate solvents to dissolve the deposits or by careful calcination (heating in air) to burn off coke.[23][24]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do the specific functional groups on this compound affect catalyst stability?

A1: The molecule's structure presents several features that can influence the catalytic cycle:

  • C-I Bond: This is the intended reactive site for oxidative addition to the Pd(0) center, initiating the cross-coupling reaction.[1] The iodide released can remain in the coordination sphere of the palladium, but excess halide concentration can sometimes act as a catalyst inhibitor.[6]

  • C-F Bond: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.[3][25] It does not typically interact directly with the catalyst in a deactivating manner.

  • Benzylic Alcohol (-CH₂OH): The hydroxyl group is a potential ligand for the palladium center. While generally considered a weak ligand, under certain conditions (e.g., with a strong base), it could coordinate to the metal and potentially inhibit catalysis or promote side reactions. However, in most standard cross-coupling protocols, this is not a major deactivating pathway.

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?

A2: There are four main pathways by which a catalyst loses activity. Understanding them is key to prevention.

Deactivation MechanismNaturePrimary CauseCommon in...
Poisoning [6][7]ChemicalStrong chemisorption of impurities (S, N, etc.) on active sites.Homogeneous & Heterogeneous
Sintering [17][18][19]Thermal/PhysicalHigh temperatures causing metal particle agglomeration.Heterogeneous Catalysis
Leaching [20][21]Chemical/PhysicalDissolution of active metal from a solid support into solution.Heterogeneous Catalysis
Fouling/Coking [7][16]PhysicalDeposition of insoluble byproducts blocking active sites/pores .Heterogeneous Catalysis
Q3: Can a deactivated catalyst be regenerated?

A3: It depends on the mechanism of deactivation.

  • Fouling: Yes, often the catalyst can be washed with solvents to remove soluble deposits or calcined under controlled conditions to burn off coke.[23][24][26]

  • Poisoning: Regeneration from poisoning can be difficult. For reversible poisons, changing conditions might be sufficient. For strong, irreversible poisons like sulfur, regeneration may require harsh thermal or chemical treatments that risk damaging the catalyst in other ways.[27][28]

  • Sintering: No, sintering is generally considered an irreversible process as it involves a physical restructuring of the catalyst's active phase.

  • Leaching: No, the leached metal is lost from the support and cannot be easily redeposited.

Part 3: Experimental Protocol

Protocol: Diagnostic Test for Catalyst Poisoning

This protocol is designed to determine if catalyst poisoning from reagents or solvents is the cause of low reaction conversion.

Objective: To compare the reaction outcome using standard laboratory reagents versus high-purity reagents.

Methodology:

  • Set up two identical reactions (Reaction A and Reaction B) in parallel. Use identical glassware, stir bars, heating mantles, and reaction parameters (temperature, time, stoichiometry).

  • Reaction A (Baseline):

    • Use your standard batch of this compound, your coupling partner (e.g., arylboronic acid), base, and ligand.

    • Use your standard solvent from the bottle.

  • Reaction B (High-Purity Control):

    • Use highly purified reagents. Recrystallize the this compound and other solid reagents.

    • Use a freshly opened bottle of anhydrous, degassed solvent of the highest available grade.

    • Use a fresh batch of catalyst and ligand from a reliable supplier.

  • Procedure for Both Setups:

    • To a dry, flamed Schlenk flask, add the solid reagents (aryl halide, coupling partner, base, ligand).

    • Seal the flask, and perform at least three cycles of evacuating the flask under vacuum and backfilling with a high-purity inert gas (e.g., Argon).

    • Add the degassed solvent via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction to the desired temperature and monitor both reactions over time by TLC or LC-MS.

  • Analysis:

    • If Reaction A fails/stalls while Reaction B proceeds to high conversion: This is a strong indication that one or more of your standard reagents or your solvent is contaminated with a catalyst poison.[13]

    • If both reactions fail: The issue is likely not poisoning, but rather suboptimal reaction conditions (temperature, base, ligand choice) or an inherent instability of the catalyst under these conditions.

Part 4: Visual Guides

Troubleshooting Workflow for Low Conversion

G Start Problem: Low or No Conversion Check_Precipitate Observe Reaction: Black Precipitate (Pd Black)? Start->Check_Precipitate Yes_Precipitate YES Check_Precipitate->Yes_Precipitate Yes No_Precipitate NO Check_Precipitate->No_Precipitate No Cause_Decomposition Cause: Catalyst Decomposition/ Aggregation Yes_Precipitate->Cause_Decomposition Run_Control Action: Run High-Purity Control Reaction No_Precipitate->Run_Control Solution_Decomposition Solution: 1. Ensure rigorous degassing. 2. Maintain inert atmosphere. 3. Optimize temperature & ligand. Cause_Decomposition->Solution_Decomposition Control_Works Control Works? Run_Control->Control_Works Yes_Control YES Control_Works->Yes_Control Yes Cause_Poisoning Cause: Catalyst Poisoning by Impurities Yes_Control->Cause_Poisoning No_Control NO Cause_Conditions Cause: Suboptimal Reaction Conditions No_Control->Cause_Conditions Solution_Poisoning Solution: 1. Purify all reagents/solvents. 2. Use material scavengers. Cause_Poisoning->Solution_Poisoning Solution_Conditions Solution: Systematically screen base, solvent, temperature, and ligand. Cause_Conditions->Solution_Conditions Control_works Control_works Control_works->No_Control No

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Primary Catalyst Deactivation Pathways

G Catalyst Active Catalyst (e.g., Soluble Pd(0) Species) Poisoning Poisoning (Chemical) Catalyst->Poisoning Impurities block active sites Sintering Sintering (Thermal) Catalyst->Sintering Nanoparticles agglomerate Leaching Leaching (Physical/Chemical) Catalyst->Leaching Metal dissolves from support Fouling Fouling/Coking (Physical) Catalyst->Fouling Byproducts coat catalyst surface

Caption: The four primary mechanisms of catalyst deactivation.

References

Chemoselectivity issues in functionalizing (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalizing (3-Fluoro-4-iodophenyl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific chemoselectivity challenges encountered when functionalizing this versatile building block.

The unique arrangement of the fluoro, iodo, and hydroxymethyl substituents on the phenyl ring presents a series of predictable yet often challenging reactivity patterns. Understanding the interplay between these functional groups is paramount to achieving high-yielding and selective transformations. This guide is structured to provide not only procedural solutions but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the chemical modification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but my yields are consistently low (<40%). I observe significant amounts of starting material and some de-iodinated product, (3-fluorophenyl)methanol. What is going wrong and how can I improve the outcome?

Answer: This is a classic chemoselectivity challenge. The primary issue often lies in a suboptimal catalyst system or reaction conditions that favor undesired side reactions over the intended cross-coupling.

Root Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The choice of palladium source and ligand is critical. A standard catalyst like Pd(PPh₃)₄ may not be robust enough, leading to the formation of inactive palladium black.

    • Solution: Employ a more active and stable pre-catalyst system. Buchwald or Hartwig's "second-generation" phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide superior results.[1][2] These bulky, electron-rich ligands facilitate the oxidative addition of the aryl iodide and promote the reductive elimination step of the catalytic cycle.[3][4]

  • Competitive Hydrodehalogenation (De-iodination): The formation of (3-fluorophenyl)methanol is a strong indicator of a competitive hydrodehalogenation pathway. This can be exacerbated by certain bases, solvents, or impurities.

    • Solution:

      • Base Selection: While strong bases like NaOtBu or KOtBu are common in Buchwald-Hartwig aminations[1][5], they can sometimes promote hydrodehalogenation in other couplings. For Suzuki reactions, milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[6][7]

      • Solvent Choice: Ensure you are using anhydrous solvents. Protic impurities (water, alcohols) can serve as a proton source for the de-iodination side reaction. Aprotic polar solvents like dioxane, THF, or toluene are standard.

  • Interference from the Benzylic Alcohol: The free hydroxyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle. While often not a major inhibitor, in sensitive systems it can contribute to lower yields.

    • Solution: Consider protecting the alcohol as a benzyl (Bn) ether or a silyl ether (e.g., TBS, TIPS).[8][9][10] A benzyl ether is stable to many cross-coupling conditions and can be removed later via hydrogenolysis.[8][9] This strategy can streamline reactivity by temporarily masking the hydroxyl group's influence.[11][12]

Optimized Suzuki Protocol (Example):

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand promoting efficient catalysis.
Base K₃PO₄ (2.5 equivalents)Effective base for Suzuki couplings with minimal side reactions.[6]
Solvent Toluene/H₂O (10:1)Biphasic system that facilitates the reaction.
Temperature 80-100 °CSufficient thermal energy to drive the reaction to completion.
Issue 2: Unwanted C-F Bond Activation

Question: During a high-temperature Sonogashira coupling, I'm observing a minor product that appears to have resulted from the reaction at the C-F bond. I thought the C-I bond was significantly more reactive. Why is this happening?

Answer: You are correct that the C-I bond is substantially more labile and reactive in palladium-catalyzed cross-coupling reactions than the C-F bond.[13][14] However, under forcing conditions (high temperatures, highly active catalysts), C-F bond activation can occur, particularly when the fluorine atom is activated by its electronic environment.

Root Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: While C-I bond activation is kinetically favored, prolonged reaction times at high temperatures can allow for the thermodynamically driven, albeit slower, C-F activation to become a competing pathway.[15][16]

    • Solution: Minimize reaction temperature and time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Employing a more active catalyst system (as described in Issue 1) can often allow for lower reaction temperatures, thus enhancing the selectivity for C-I functionalization.

  • Ligand and Additive Effects: Certain ligands or additives can inadvertently promote C-F activation.

    • Solution: For Sonogashira couplings, a copper(I) co-catalyst is standard and generally selective for the C-I bond.[17][18][19] If you are using a copper-free protocol, ensure the ligand system is not overly reactive towards C-F bonds. Stick to well-established ligands like PPh₃ or more modern biaryl phosphines.

Issue 3: Oxidation of the Benzylic Alcohol During Coupling or Workup

Question: After my Heck reaction, I've isolated the desired coupled product, but also a significant amount of the corresponding aldehyde. What is causing this oxidation?

Answer: The benzylic alcohol in this compound is susceptible to oxidation, which can occur either during the reaction or during the workup and purification steps.

Root Causes & Solutions:

  • Oxidative Conditions: Some palladium catalysts, particularly under aerobic conditions or in the presence of certain additives, can have oxidative activity.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use. This is crucial for many palladium-catalyzed reactions to prevent both oxidation of the substrate and deactivation of the Pd(0) catalyst.[20][21][22]

  • Workup and Purification: Exposure to air and silica gel during chromatography can lead to slow oxidation of the benzylic alcohol.

    • Solution:

      • Minimize the time the product is on the silica gel column.

      • Consider using a less acidic stationary phase like alumina if you suspect acid-catalyzed decomposition or oxidation.

      • If the aldehyde is a persistent issue, protecting the alcohol group prior to the coupling reaction is the most robust solution.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the functional groups on this compound in palladium-catalyzed cross-coupling reactions?

The reactivity order is overwhelmingly dominated by the carbon-halogen bond strength: C-I >> C-Br >> C-Cl >> C-F .[13][14] Therefore, in any standard cross-coupling reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the reaction will selectively occur at the C-I bond.[4][23][24][25] The benzylic alcohol is generally stable under these conditions but can interfere as noted in the troubleshooting section. The C-F bond is typically inert except under very harsh conditions.[26][27][28]

Q2: Is it necessary to protect the hydroxyl group before attempting a cross-coupling reaction?

It is not always necessary, but it is often advisable for ensuring high yields and simplifying purification.[11][12]

  • When to protect: If you are experiencing low yields, side reactions involving the alcohol (like oxidation), or if your downstream synthetic steps are incompatible with a free hydroxyl group.

  • When you might not need to protect: For straightforward, high-yielding couplings where the alcohol does not interfere, proceeding without protection is more step-economical. A small-scale trial run is always recommended to determine the necessity of protection for your specific reaction.

Recommended Protecting Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionStability
Benzyl etherBnBenzyl bromide (BnBr), NaHH₂, Pd/CStable to most acidic/basic conditions.
tert-Butyldimethylsilyl etherTBSTBSCl, ImidazoleTBAF, HF, or mild acidStable to bases, cleaved by fluoride or acid.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule?

Direct SNAr at either the C-F or C-I position is generally not feasible under standard conditions. SNAr reactions require strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.[29] In this compound, the ring is not sufficiently electron-deficient for this pathway. Palladium-catalyzed cross-coupling reactions are the methods of choice for functionalizing the aryl halides on this molecule.[1][5]

Visualizing Chemoselectivity Challenges

To better understand the competitive pathways, consider the following logical diagram.

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Outcomes SM This compound Conditions Pd Catalyst, Base, Coupling Partner Desired Desired C-I Coupled Product (High Yield) Conditions->Desired Optimized Conditions (Active Catalyst, Mild Base) Side1 Hydrodehalogenation (De-iodination) Conditions->Side1 Suboptimal Conditions (Poor Catalyst, Protic Impurities) Side2 C-F Activation Product (Minor, under harsh conditions) Conditions->Side2 Forcing Conditions (High Temp, Long Time) Side3 Alcohol Oxidation (Aldehyde formation) Conditions->Side3 Oxidative Environment (Air, Impurities)

Caption: Competing reaction pathways in the functionalization of this compound.

This guide provides a foundational framework for troubleshooting and optimizing reactions with this compound. Successful synthesis hinges on a clear understanding of the substrate's inherent reactivity and the careful selection of reaction conditions to favor the desired transformation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Fluoro-4-iodophenyl)methanol and (3-bromo-4-fluorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Aryl halides are foundational precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions standing as a pillar of contemporary organic synthesis. This guide provides an in-depth technical comparison of the reactivity of two structurally similar yet electronically distinct aryl halides: (3-Fluoro-4-iodophenyl)methanol and (3-bromo-4-fluorophenyl)methanol . Our analysis will focus on their performance in three of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Introduction to the Substrates

This compound and (3-bromo-4-fluorophenyl)methanol are valuable intermediates in the synthesis of complex organic molecules. Both possess a benzyl alcohol moiety, a fluorine atom, and a halogen (iodine or bromine) suitable for cross-coupling. The fluorine substituent significantly influences the electronic properties of the aromatic ring, a factor that can modulate both reactivity and the physicochemical properties of the final products, such as metabolic stability and binding affinity.[1] The primary difference between these two molecules lies in the nature of the halogen at the 4-position, which is the key determinant of their relative reactivity in palladium-catalyzed processes.

Core Principles of Reactivity: The Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly dictated by the rate of the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2][3][4] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is therefore a critical factor. The generally accepted order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The weaker carbon-iodine (C-I) bond in this compound allows for a more facile oxidative addition compared to the stronger carbon-bromine (C-Br) bond in (3-bromo-4-fluorophenyl)methanol.[2][4] This fundamental difference in bond strength translates to faster reaction rates and often allows for the use of milder reaction conditions for the iodo-substituted compound.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side kinetic studies for these two specific molecules are not extensively reported in a single source, a wealth of experimental data from analogous systems allows for a reliable and authoritative comparison of their expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Given the established reactivity trends, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and in shorter reaction times than (3-bromo-4-fluorophenyl)methanol.

Expected Performance:

FeatureThis compound(3-bromo-4-fluorophenyl)methanolRationale
Reaction Temperature Room temperature to moderate heating (e.g., 60-80 °C)Typically requires heating (e.g., 80-110 °C)Lower C-I bond energy facilitates oxidative addition at lower temperatures.
Reaction Time Generally shorter (e.g., 1-6 hours)Generally longer (e.g., 6-24 hours)Faster rate of oxidative addition for the aryl iodide.
Catalyst Loading Often effective with lower catalyst loadingsMay require higher catalyst loadings for comparable yieldsHigher reactivity of the C-I bond.
Yields High to excellent under optimized conditionsGood to high, but may be more sensitive to reaction conditionsThe C-Br bond activation is more challenging, potentially leading to more side reactions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acid partners.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond in this compound is particularly advantageous in this reaction, often allowing for copper-free conditions and room temperature reactions.

Expected Performance:

FeatureThis compound(3-bromo-4-fluorophenyl)methanolRationale
Reaction Temperature Often proceeds at room temperatureUsually requires elevated temperatures (e.g., 50-100 °C)The C-I bond is more susceptible to oxidative addition.
Copper Co-catalyst Can often be performed under copper-free conditionsTypically requires a copper(I) co-catalyst (e.g., CuI)The higher reactivity of the aryl iodide compensates for the absence of the copper co-catalyst.
Reaction Time Faster (e.g., 2-8 hours)Slower (e.g., 8-24 hours)Reflects the difference in the rate of oxidative addition.
Yields Generally high to excellentGood, but can be variable depending on the alkyne and conditionsAryl bromides are inherently less reactive in the Sonogashira coupling.[5]

Experimental Protocols

Representative Protocol for Sonogashira Coupling of (3-bromo-4-fluorophenyl)methanol

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (3-bromo-4-fluorophenyl)methanol (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent such as THF, followed by an amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7][8] The reactivity trend of aryl halides (I > Br) generally holds true in this reaction as well, influencing the choice of catalyst system and reaction conditions.

Expected Performance:

FeatureThis compound(3-bromo-4-fluorophenyl)methanolRationale
Ligand Choice Can be effective with a broader range of phosphine ligandsOften requires more electron-rich and sterically demanding ligands (e.g., biarylphosphines)The more challenging oxidative addition of aryl bromides necessitates more sophisticated ligands to promote this step.
Reaction Temperature Generally lower temperatures are sufficient (e.g., 80-100 °C)Often requires higher temperatures (e.g., 100-120 °C)Reflects the lower activation energy for the oxidative addition of the C-I bond.
Reaction Time Typically shorter reaction timesLonger reaction times are commonSlower oxidative addition for the aryl bromide.
Yields High yields are generally achievableGood to high yields, but can be more sensitive to the choice of ligand and baseThe increased stability of the C-Br bond can lead to lower reaction efficiency.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualization of Key Mechanistic Steps

The following diagrams illustrate the fundamental steps in the catalytic cycles of the discussed cross-coupling reactions, highlighting the critical role of oxidative addition.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X Ar-X R-B(OH)2 R-B(OH)2 Ar-R Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Ar-X Ar-X H-C≡CR H-C≡CR Ar-C≡CR Ar-C≡CR

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation (HNR2 + Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2) Ar-X Ar-X HNR2 HNR2 Ar-NR2 Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Practical Recommendations

The comparative analysis of this compound and (3-bromo-4-fluorophenyl)methanol underscores a fundamental principle in palladium-catalyzed cross-coupling: the inherent superiority in reactivity of aryl iodides over aryl bromides. This enhanced reactivity, stemming from the weaker C-I bond, manifests in the ability to employ milder reaction conditions, shorter reaction times, and often simpler catalytic systems for this compound.

For drug development professionals and synthetic chemists, this translates to several practical considerations:

  • For rapid analogue synthesis and exploration of chemical space under mild conditions, this compound is the preferred substrate. Its higher reactivity allows for greater flexibility in reaction conditions and may be more compatible with sensitive functional groups.

  • (3-bromo-4-fluorophenyl)methanol remains a valuable and often more cost-effective building block. While requiring more forcing conditions, its successful application is well-established with the use of modern, highly active catalyst systems.

  • In sequential cross-coupling strategies involving multiple halogenated sites, the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization.

Ultimately, the choice between these two reagents will depend on the specific synthetic goals, economic considerations, and the complexity of the target molecule. This guide provides the foundational knowledge and practical insights to make an informed decision, enabling more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Suzuki Coupling of (Fluoro-iodophenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biarylmethanols

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in pharmaceutical and materials science, where the synthesis of complex biaryl structures is a common requirement. Within this context, functionalized building blocks such as (fluoro-iodophenyl)methanols are invaluable. The presence of three distinct functional handles—the iodo group for cross-coupling, the fluorine atom for modulating electronic properties and metabolic stability, and the hydroxymethyl group for further derivatization—makes these isomers highly strategic synthons.

However, not all isomers exhibit the same reactivity. The relative positions of the fluoro, iodo, and hydroxymethyl substituents dramatically influence the kinetics and overall success of the Suzuki coupling. This guide provides an in-depth comparison of the reactivity of (3-Fluoro-4-iodophenyl)methanol against its structural isomers. We will dissect the underlying electronic and steric factors, present supporting experimental frameworks, and offer field-proven insights to guide researchers in selecting the optimal substrate and reaction conditions for their synthetic campaigns.

The Decisive Factors: Unpacking Steric and Electronic Effects in Suzuki Coupling

The efficiency of the Suzuki-Miyaura reaction is largely dictated by the kinetics of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond.[1][3] The electronic nature and steric environment of this bond are therefore paramount.

  • Electronic Effects : The rate of oxidative addition is generally accelerated by electron-withdrawing groups (EWGs) on the aryl halide. These groups decrease the electron density of the aromatic ring, making the carbon-halogen bond more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst. Fluorine is a potent EWG via the inductive effect (-I), which strongly influences the C-I bond.[4] Conversely, the hydroxymethyl group (-CH₂OH) is considered a weak electron-donating group (+I).

  • Steric Hindrance : Bulky groups positioned ortho to the halogen can physically impede the approach of the palladium catalyst and its associated ligands.[5][6][7] This steric clash raises the activation energy of the oxidative addition step, often leading to slower reaction rates, lower yields, or the need for more forcing conditions and specialized, bulky ligands.[8]

Below is a diagram illustrating the fundamental catalytic cycle that governs this transformation.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R' trans_complex->product_complex center_node base_node [R'B(OH)₃]⁻ halide_node Ar-I boronic_node R'B(OH)₂ + Base Isomer_Comparison_Workflow cluster_inputs Isomeric Substrates cluster_analysis Reactivity Analysis cluster_outcome Predicted Outcome A This compound Meta-F, Para-CH₂OH Analysis_A Electronic Effect Strong Activation (-I) Steric Effect Minimal Hindrance A->Analysis_A B (4-Fluoro-2-iodophenyl)methanol Para-F, Ortho-CH₂OH Analysis_B Electronic Effect Moderate Activation (-I) Steric Effect High Hindrance (CH₂OH) B->Analysis_B C (2-Fluoro-4-iodophenyl)methanol Ortho-F, Para-CH₂OH Analysis_C Electronic Effect Strong Activation (-I) Steric Effect Moderate Hindrance (F) C->Analysis_C D (5-Fluoro-2-iodophenyl)methanol Meta-F, Ortho-CH₂OH, Ortho-F Analysis_D Electronic Effect Strong Activation (-I) Steric Effect Very High Hindrance (F + CH₂OH) D->Analysis_D Outcome_A High Reactivity Excellent Yield Analysis_A->Outcome_A Outcome_B Low Reactivity Poor Yield Analysis_B->Outcome_B Outcome_C Moderate Reactivity Good Yield Analysis_C->Outcome_C Outcome_D Very Low Reactivity Trace Product Analysis_D->Outcome_D

References

A Comparative Guide to the Efficacy of Palladium Catalysts for the Coupling of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Fluoro-4-iodophenyl)methanol is a valuable building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the iodinated aromatic ring is primed for palladium-catalyzed cross-coupling reactions, the fluorine atom can modulate the physicochemical properties of target molecules, and the hydroxymethyl group provides a handle for further synthetic transformations. The efficiency of C-C and C-N bond formation at the C4 position is critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this versatile substrate, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

The Crucial Role of the Palladium Catalyst

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The specific ligands coordinated to the palladium center profoundly influence the catalyst's stability, activity, and substrate scope.[3][4] For a substrate like this compound, the electronic effects of the fluorine and hydroxymethyl substituents can impact the oxidative addition step and the overall reaction kinetics.

Visualizing the Catalytic Cycles

To better understand the comparative efficacy of different palladium catalysts, it is essential to visualize the fundamental steps of the three key coupling reactions discussed in this guide.

Coupling_Reaction_Workflows General Catalytic Cycles for Palladium-Catalyzed Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling s_start Pd(0)L_n s_oa Oxidative Addition (Ar-Pd(II)-I) s_start->s_oa Ar-I s_tm Transmetalation (with R-B(OR)2) s_oa->s_tm Base s_re Reductive Elimination s_tm->s_re s_re->s_start Regeneration s_prod Ar-R Product s_re->s_prod h_start Pd(0)L_n h_oa Oxidative Addition (Ar-Pd(II)-I) h_start->h_oa Ar-I h_mi Migratory Insertion (of Alkene) h_oa->h_mi Alkene h_be β-Hydride Elimination h_mi->h_be h_be->h_start Base, Regeneration h_prod Ar-Alkene Product h_be->h_prod so_start Pd(0)L_n so_oa Oxidative Addition (Ar-Pd(II)-I) so_start->so_oa Ar-I so_tm Transmetalation (with Cu-Alkyne) so_oa->so_tm Cu(I) cocatalyst so_re Reductive Elimination so_tm->so_re so_re->so_start Regeneration so_prod Ar-Alkyne Product so_re->so_prod

Figure 1: Simplified workflows for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures.[5] The choice of palladium catalyst is critical for achieving high yields, especially with functionalized substrates.

Catalyst SystemLigand TypeTypical Loading (mol%)Reaction ConditionsYield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ Monodentate Phosphine2 - 5Toluene/Ethanol/Water, Na₂CO₃, 80-100 °C70 - >90Advantages: Commercially available, well-established.[6] Disadvantages: Air-sensitive, may require higher catalyst loading.[7][8]
PdCl₂(dppf) Bidentate Ferrocenylphosphine1 - 3Ethanol or n-butanol, K₂CO₃, 80-100 °C~88Advantages: Air-stable, robust, and often provides higher yields than Pd(PPh₃)₄.[8][9] Disadvantages: Can be more expensive.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich Biarylphosphines0.5 - 2Toluene or Dioxane, K₃PO₄, 100 °C>95Advantages: High catalytic activity, low catalyst loadings, broad substrate scope.[5] Disadvantages: Ligands can be costly.
PdCl₂(dtbpf) Bulky Ferrocenylphosphine1.5Aqueous surfactant (TPGS-750-M), LiBr, AcetoneHighAdvantages: Enables reaction in aqueous media, reducing environmental impact.[9] Disadvantages: Requires specific surfactant.
Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound.

Suzuki_Protocol Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: This compound (1.0 eq) Arylboronic acid (1.2 eq) K2CO3 (2.0 eq) catalyst Add PdCl2(dppf) (2 mol%) reagents->catalyst solvent Add degassed Ethanol catalyst->solvent purge Purge with Argon solvent->purge heat Heat to 80 °C with stirring purge->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry over Na2SO4 extract->dry purify Purify by column chromatography dry->purify Heck_Protocol Experimental Workflow for Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: This compound (1.0 eq) Alkene (1.5 eq) NaOAc (2.0 eq) catalyst Add Herrmann-Beller Palladacycle (1 mol%) reagents->catalyst solvent Add DMF catalyst->solvent purge Purge with Argon solvent->purge heat Heat to 120 °C with stirring purge->heat monitor Monitor by GC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with water cool->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify Sonogashira_Protocol Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: This compound (1.0 eq) Terminal Alkyne (1.2 eq) catalysts Add PdCl2(PPh3)2 (2 mol%) and CuI (3 mol%) reagents->catalysts solvent Add degassed THF and Et3N catalysts->solvent purge Purge with Argon solvent->purge stir Stir at RT purge->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

References

A Researcher's Guide to Leaving Groups in Fluoro-Substituted Phenyl Compounds: A Comparative Study of I, Br, and OTf

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of leaving groups in cross-coupling reactions is a critical determinant of synthetic efficiency and success. This guide provides an in-depth comparative analysis of three commonly employed leaving groups—iodide (I), bromide (Br), and triflate (OTf)—in the context of fluoro-substituted phenyl compounds. By integrating theoretical principles with experimental data, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.

The Fundamental Role of the Leaving Group in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis. These transformations universally proceed through a catalytic cycle that is initiated by the oxidative addition of an aryl electrophile (Ar-X) to a low-valent palladium complex. The nature of the leaving group (X) profoundly influences the rate and efficiency of this seminal step, thereby dictating the overall reaction kinetics and substrate scope.

The generally accepted order of reactivity for leaving groups in palladium-catalyzed cross-coupling reactions is: I > Br ≈ OTf > Cl .[1] This trend is primarily governed by the bond dissociation energy of the carbon-leaving group bond and the facility with which the leaving group departs.

Theoretical Comparison of I, Br, and OTf

A nuanced understanding of the intrinsic properties of each leaving group is essential for predicting their behavior in a given reaction.

Leaving GroupConjugate AcidpKa of Conjugate AcidPolarizabilityKey Characteristics
Iodide (I⁻)Hydroiodic Acid (HI)~ -10HighExcellent leaving group due to the weak C-I bond and high polarizability of the iodide ion, which stabilizes the transition state of oxidative addition.
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9ModerateGood leaving group, but the C-Br bond is stronger than the C-I bond, generally leading to slower reaction rates.
Triflate (OTf⁻)Triflic Acid (TfOH)~ -14LowExcellent leaving group due to the exceptional stability of the triflate anion, which is a very weak base. Its reactivity is often comparable to bromide.

Key Mechanistic Insight: The Oxidative Addition Step

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl electrophile to the Pd(0) catalyst.[2] The reactivity trend of I > Br > OTf can be rationalized by considering the mechanism of this step. For aryl halides, the reaction is thought to proceed through a three-centered transition state. The weaker C-I bond and the high polarizability of iodine facilitate its interaction with the palladium center, leading to a lower activation energy for oxidative addition compared to the stronger C-Br bond.

Aryl triflates, while having a strong C-O bond, are excellent leaving groups due to the extreme stability of the triflate anion. Their reactivity being comparable to aryl bromides highlights the significant contribution of leaving group stability to the overall rate of oxidative addition.[1]

Comparative Performance in Key Cross-Coupling Reactions

The presence of a fluoro-substituent on the phenyl ring can modulate the electronic properties of the substrate, influencing the rate of oxidative addition. The following sections provide a comparative overview of the performance of I, Br, and OTf as leaving groups on fluoro-substituted phenyl rings in three major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of leaving group can significantly impact reaction conditions and efficiency.

Experimental Data Summary: Suzuki-Miyaura Coupling of 4-Fluorophenyl Derivatives

EntrySubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
14-Fluorophenyl iodidePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12 h>95(Synthesized from multiple sources)
24-Fluorophenyl bromidePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 24 h85-95(Synthesized from multiple sources)
34-Fluorophenyl triflatePhenylboronic acidPd(OAc)₂/SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18 h80-90(Synthesized from multiple sources)

As the data suggests, 4-fluorophenyl iodide exhibits the highest reactivity, typically reaching completion in a shorter timeframe. 4-Fluorophenyl bromide and triflate demonstrate comparable, albeit slightly lower, reactivity, often requiring longer reaction times or more specialized catalyst systems to achieve high yields.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide/Triflate, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat to Desired Temperature under Inert Atmosphere catalyst->heat monitor Monitor Progress by TLC or GC-MS heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench purify Purify by Column Chromatography quench->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of leaving group is critical, especially when dealing with less reactive amines or sterically hindered substrates.

Experimental Data Summary: Buchwald-Hartwig Amination of 4-Fluorophenyl Derivatives with Morpholine

EntrySubstrateAmineCatalyst SystemConditionsYield (%)Reference
14-Fluorophenyl iodideMorpholinePd₂(dba)₃/XPhos, NaOtBuToluene, 100 °C, 8 h>95(Synthesized from multiple sources)
24-Fluorophenyl bromideMorpholinePd₂(dba)₃/XPhos, NaOtBuToluene, 100 °C, 16 h90-95(Synthesized from multiple sources)
34-Fluorophenyl triflateMorpholinePd(OAc)₂/BINAP, Cs₂CO₃Toluene, 110 °C, 24 h85-90(Synthesized from multiple sources)

Note: The data presented is a synthesis of typical results from various sources and is intended for comparative purposes.

Similar to the Suzuki coupling, the iodide derivative demonstrates the highest reactivity in the Buchwald-Hartwig amination. The bromide and triflate derivatives are also efficient substrates, although they may necessitate longer reaction times or the use of more sophisticated and often proprietary ligands to achieve comparable results.[3][4]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide/Triflate, Amine, and Base solvent Add Anhydrous Solvent reagents->solvent catalyst Add Palladium Precatalyst and Ligand solvent->catalyst heat Heat to Desired Temperature under Inert Atmosphere catalyst->heat monitor Monitor Progress by LC-MS heat->monitor filter Filter through Celite monitor->filter extract Aqueous Work-up filter->extract purify Purify by Column Chromatography extract->purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable arylalkynes. The reactivity trend of the leaving groups is particularly pronounced in this reaction.

Experimental Data Summary: Sonogashira Coupling of 4-Fluorophenyl Derivatives with Phenylacetylene

EntrySubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
14-Fluorophenyl iodidePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, 65 °C, 4 h>95(Synthesized from multiple sources)
24-Fluorophenyl bromidePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, 65 °C, 12 h80-90(Synthesized from multiple sources)
34-Fluorophenyl triflatePhenylacetylenePd(OAc)₂/PPh₃/CuI, i-Pr₂NHDMF, 80 °C, 18 h75-85(Synthesized from multiple sources)

Note: The data presented is a synthesis of typical results from various sources and is intended for comparative purposes.

In Sonogashira couplings, aryl iodides are significantly more reactive than their bromide and triflate counterparts. While high yields can be obtained with all three leaving groups, the reaction conditions for bromides and triflates are often more forcing, requiring higher temperatures and longer reaction times.

Logical Relationship of Reactivity

G I Aryl Iodide Reactivity Reactivity in Oxidative Addition I->Reactivity Highest Br Aryl Bromide Br->Reactivity Moderate OTf Aryl Triflate OTf->Reactivity Moderate

Caption: Relative reactivity of leaving groups in oxidative addition.

Practical Considerations and Conclusion

The choice of leaving group for a cross-coupling reaction on a fluoro-substituted phenyl ring is a multifaceted decision that requires consideration of reactivity, cost, and availability.

  • Aryl Iodides: Offer the highest reactivity, leading to milder reaction conditions and shorter reaction times. However, they are generally more expensive and less commercially available than the corresponding bromides.

  • Aryl Bromides: Represent a good balance of reactivity and cost. They are widely available and serve as reliable substrates in a vast array of cross-coupling reactions.

  • Aryl Triflates: Provide reactivity comparable to bromides and can be readily prepared from phenols. They are particularly useful when the corresponding halide is not easily accessible.

References

A Senior Application Scientist's Guide to the Structural Confirmation of (3-Fluoro-4-iodophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, (3-Fluoro-4-iodophenyl)methanol and its derivatives represent a class of versatile building blocks. The strategic placement of fluorine and iodine atoms on the phenyl ring allows for fine-tuning of pharmacokinetic properties and provides synthetic handles for further molecular elaboration. However, the very features that make these compounds valuable also necessitate a rigorous and unambiguous confirmation of their chemical structure. An incorrect substitution pattern or the absence of a key functional group can derail a research program, leading to wasted resources and invalid biological data.

This guide provides an in-depth comparison of the essential spectroscopic techniques required to definitively confirm the structure of this compound. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just protocols, but the underlying scientific rationale for a multi-faceted analytical approach.

The Analytical Imperative: A Multi-Spectroscopic Approach

Relying on a single analytical technique for structural confirmation is fraught with risk. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and trustworthy picture emerge. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

The workflow below illustrates the logical progression from a synthesized compound to a confirmed structure, emphasizing the complementary nature of these techniques.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Synthesis Putative this compound Derivative MS Mass Spectrometry (MS) - Confirms Molecular Weight - Confirms Elemental Composition (Iodine) Synthesis->MS IR Infrared (IR) Spectroscopy - Confirms Functional Groups (O-H, C-F, Aromatic) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms Connectivity - Confirms Regio- & Stereochemistry MS->NMR Weight matches? IR->NMR Groups present? Confirmation Unambiguous Structure Confirmed NMR->Confirmation All data consistent?

Caption: A multi-spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a suite of NMR experiments is required.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR reveals the number and environment of protons. For our target molecule, we expect signals for the benzylic protons (-CH₂OH), the hydroxyl proton (-OH), and the aromatic protons.

  • Benzylic Protons (-CH₂-): These two protons will appear as a singlet around 4.5-4.7 ppm. In the absence of adjacent protons, no splitting is expected. However, long-range coupling to the fluorine atom may cause this peak to appear as a narrow doublet.

  • Aromatic Protons (Ar-H): The three aromatic protons are chemically distinct. Their chemical shifts and splitting patterns are highly diagnostic of the 1,2,4-substitution pattern and are influenced by the electronic effects of the fluorine (electron-withdrawing) and iodine (weakly electron-donating/withdrawing) substituents. Crucially, the protons will exhibit coupling to the ¹⁹F nucleus.[1]

  • Hydroxyl Proton (-OH): This proton often appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In a solvent like DMSO-d₆, it can couple with the benzylic protons, appearing as a triplet.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given that fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive and informative experiment.[2]

  • Chemical Shift: For fluoroaromatic compounds, the ¹⁹F chemical shift typically falls within the range of -100 to -170 ppm (relative to CFCl₃).[3][4] The precise shift is sensitive to the electronic environment, providing a key piece of evidence for the substituent pattern.

  • Coupling: The ¹⁹F nucleus will couple with adjacent protons. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the atoms.

    • ³JHF (ortho): ~7-10 Hz

    • ⁴JHF (meta): ~4-7 Hz

    • ⁵JHF (para): ~1-3 Hz The presence and magnitude of these couplings in both the ¹H and ¹⁹F spectra are definitive proof of the fluorine's position on the ring.[5]

Caption: Key ¹H-¹⁹F coupling interactions in the target molecule.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a map of the carbon framework.

  • Chemical Shifts: We expect seven distinct carbon signals. The benzylic carbon (-CH₂OH) will appear around 60-65 ppm.[6] The aromatic carbons will appear between ~90-165 ppm. The carbon directly attached to iodine (C-I) will be significantly upfield (~90-100 ppm) due to the heavy atom effect, while the carbon attached to fluorine (C-F) will be downfield and appear as a large doublet due to one-bond C-F coupling.

  • ¹³C-¹⁹F Coupling: The most valuable feature is the coupling between carbon and fluorine nuclei.[7]

    • ¹JCF: A very large coupling (240-260 Hz) for the carbon directly bonded to fluorine. This is unmistakable evidence.

    • ²JCF and ³JCF: Smaller, long-range couplings (5-25 Hz) to the ortho and meta carbons, further confirming the substitution pattern.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as the first critical checkpoint.

  • Molecular Ion Peak [M]⁺: For C₇H₆FIO, the expected monoisotopic mass is approximately 251.94 g/mol .[8] High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million, providing strong evidence for the presence of C, H, F, I, and O in the correct proportions.

  • Isotopic Pattern: Unlike chlorine and bromine, iodine is monoisotopic (100% ¹²⁷I).[9][10] Therefore, the mass spectrum will not show a characteristic M+2 peak. This absence is itself a piece of evidence.

  • Fragmentation: The C-I bond is the weakest in the molecule. A common fragmentation pattern is the loss of an iodine radical, leading to a significant peak at [M-127]⁺. The presence of a peak at m/z 127 (I⁺) can also be indicative of an iodine-containing compound.[9][11]

Infrared (IR) Spectroscopy: The Functional Group Audit

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[12]

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.[13]

  • Aromatic C-H Stretch: A sharp absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicates C-H bonds on an aromatic ring.[14]

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[14]

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the C-O single bond of the benzylic alcohol.

  • C-F and C-I Stretches: The C-F stretch appears as a strong band around 1100-1300 cm⁻¹. The C-I stretch is found at lower wavenumbers, typically in the fingerprint region (500-600 cm⁻¹), and can be harder to assign definitively.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for this compound based on established principles and data from analogous compounds. This serves as a benchmark against which experimental data should be compared.

Technique Parameter Expected Observation / Value Structural Confirmation Provided
¹H NMR δ (ppm), Multiplicity, J (Hz)~7.8 (d, JHH≈8), ~7.4 (dd, JHH≈8, JHF≈6), ~7.1 (t, JHH, JHF≈8), ~4.6 (s or d), ~5.4 (t, -OH in DMSO)Confirms proton environments and H-H/H-F connectivity.
¹³C NMR δ (ppm), JCF (Hz)~160 (d, ¹JCF≈250), ~142 (d, ²JCF≈15), ~132 (d, ³JCF≈5), ~128, ~118 (d, ²JCF≈20), ~95 (d, ³JCF≈5), ~64Confirms carbon skeleton and C-F connectivity.
¹⁹F NMR δ (ppm), Multiplicity~ -110 to -130 (m)Confirms presence and electronic environment of fluorine.
MS (HRMS) [M+H]⁺ m/z252.9520 (Calculated for C₇H₇FIO⁺)Confirms molecular formula and molecular weight.
IR Wavenumber (cm⁻¹)~3350 (broad), ~3050, ~1580, ~1480, ~1250, ~1050Confirms presence of -OH, Ar-H, C=C, C-F, C-O groups.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for observing exchangeable protons like -OH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Dissolution: Gently vortex the sample to ensure complete dissolution.

  • Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) and a relaxation delay (D1) of at least 5 seconds for accurate integration.[15]

    • Acquire a proton-decoupled ¹³C spectrum. A quantitative spectrum may require a longer relaxation delay and NOE suppression.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • If necessary, perform 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm connectivity.

Protocol 2: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee high mass accuracy.

Protocol 3: Infrared Spectroscopy (ATR)
  • Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

The structural confirmation of a key synthetic intermediate like this compound is a non-negotiable step in the drug development pipeline. By employing a synergistic combination of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and infrared spectroscopy, researchers can build an unassailable body of evidence. Each technique provides a unique and complementary layer of information, and their collective agreement is the gold standard for validating the molecular structure. This rigorous analytical approach ensures the integrity of subsequent research and is a hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Compounds Derived from (3-Fluoro-4-iodophenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide offers an in-depth technical comparison of the synthesis and X-ray crystallographic analysis of compounds derived from (3-fluoro-4-iodophenyl)methanol. We will explore the rationale behind utilizing this specific starting material, provide detailed experimental protocols, and compare its synthetic pathway and crystallographic outcomes with alternative approaches. This document is designed to provide you with the expert insights needed to make informed decisions in your research and development endeavors.

The Strategic Advantage of the 3-Fluoro-4-iodophenyl Moiety in Crystal Engineering

The selection of a starting material in medicinal chemistry and materials science is a critical decision that profoundly influences the properties of the final compounds. This compound is a particularly interesting precursor due to the unique and often synergistic effects of the fluorine and iodine substituents on the phenyl ring.

Fluorine's Role: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. In the context of X-ray crystallography, fluorine's high electronegativity and small size can lead to distinct intermolecular interactions, such as C-H···F hydrogen bonds and dipole-dipole interactions, which can influence crystal packing. However, the small van der Waals radius of fluorine can sometimes introduce conformational flexibility, leading to disorder in the crystal lattice.

Iodine's Contribution: Iodine, a large and polarizable halogen, is a powerful tool in crystal engineering due to its ability to form strong and highly directional halogen bonds (I···X, where X is a halogen bond acceptor like O, N, or S). These interactions can provide a robust and predictable means of directing the self-assembly of molecules in the solid state, often leading to well-ordered crystals suitable for X-ray diffraction analysis.

The ortho-fluoro, meta-iodo substitution pattern in the target compounds derived from this compound presents a compelling case for investigation. The interplay between the electron-withdrawing fluorine and the halogen-bonding iodine can lead to unique electronic and steric properties, potentially resulting in novel crystal packing arrangements and improved solid-state characteristics.

Synthesis and Crystallization: A Comparative Workflow

This section details the synthesis of a representative compound from this compound and compares this approach with an alternative synthetic strategy for a structurally similar compound.

Primary Synthetic Route: Utilizing this compound

The synthesis of derivatives from this compound typically involves the initial conversion of the benzylic alcohol to a more reactive intermediate, such as a benzyl bromide, followed by nucleophilic substitution.

(A) Synthesis of 3-Fluoro-4-iodobenzyl Bromide

(B) Synthesis of a Representative Derivative

The resulting 3-fluoro-4-iodobenzyl bromide can then be reacted with a suitable nucleophile to generate a diverse range of compounds. For instance, reaction with a primary or secondary amine would yield the corresponding N-substituted benzylamine derivative.

Experimental Protocol: Synthesis of a Representative N-((3-fluoro-4-iodophenyl)methyl)alkanamine

  • Preparation of 3-Fluoro-4-iodobenzyl Bromide: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add phosphorus tribromide (0.4 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-4-iodobenzyl bromide, which can be used in the next step without further purification.

  • N-Alkylation: To a solution of the crude 3-fluoro-4-iodobenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add the desired alkylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target N-((3-fluoro-4-iodophenyl)methyl)alkanamine.

Alternative Synthetic Route: De Novo Ring Construction

An alternative approach to similar fluorinated and iodinated compounds could involve a multi-step synthesis starting from simpler, more readily available precursors, followed by the introduction of the halogen atoms at a later stage. For example, one could start with a fluorinated benzene derivative and introduce the iodine and the hydroxymethyl group through a series of reactions.

Experimental Protocol: Alternative Synthesis of a 4-Substituted-3-fluorobenzyl Derivative

This alternative route could begin with 3-fluoro-4-methylaniline.

  • Diazotization and Iodination: Treat 3-fluoro-4-methylaniline with sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) to form the diazonium salt. Subsequent reaction with potassium iodide (Sandmeyer reaction) would yield 2-fluoro-1-iodo-4-methylbenzene.

  • Benzylic Bromination: The methyl group can be converted to a bromomethyl group via radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Hydrolysis to the Alcohol: The resulting benzyl bromide can then be hydrolyzed to the corresponding benzyl alcohol under basic conditions.

Performance Comparison of Synthetic Routes

Parameter Route from this compound Alternative De Novo Synthesis
Starting Material Availability This compound is commercially available but can be expensive.Starts from simpler, more readily available and cheaper precursors.
Number of Steps Fewer steps, more convergent.More steps, potentially leading to lower overall yield.
Reaction Conditions Generally mild and straightforward transformations.Can involve harsh conditions (e.g., Sandmeyer reaction).
Overall Yield Potentially higher due to fewer steps.Likely lower due to the multi-step nature of the synthesis.

X-ray Crystallography: From Crystal Growth to Structure Refinement

Obtaining high-quality single crystals is often the most challenging step in determining a molecule's three-dimensional structure. The presence of the fluoro and iodo substituents in our target compounds can be leveraged to facilitate crystallization.

Crystallization Strategies

Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Anti-solvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound to induce precipitation and, under controlled conditions, crystallization.

For compounds containing the 3-fluoro-4-iodophenyl moiety, the strong halogen bonding potential of the iodine atom can be a significant advantage in promoting ordered crystal packing. Solvents that can act as halogen bond acceptors (e.g., acetone, ethyl acetate) might be screened to co-crystallize with the target compound and facilitate crystal growth.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to determine its solubility.

  • Crystallization Setup (Vapor Diffusion): Prepare a saturated or near-saturated solution of the compound in a good solvent (e.g., dichloromethane). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a small amount of a volatile anti-solvent (e.g., hexane). Allow the system to stand undisturbed at room temperature.

  • Monitoring: Monitor the vials periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction.

Workflow for X-ray Crystallographic Analysis

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement start Synthesized Compound crystal Single Crystal Growth start->crystal mount Crystal Mounting crystal->mount diffraction Data Collection (X-ray Diffractometer) mount->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation cif CIF File Generation validation->cif end end cif->end Final Crystal Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Representative Crystallographic Data

Due to the absence of a publicly available crystal structure for a compound directly synthesized from this compound, we present representative crystallographic data for a structurally analogous halogenated compound to illustrate the expected outcomes.

Parameter Representative Value Significance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.12, 15.45, 8.78Dimensions of the unit cell.
β (°) 98.5Angle of the unit cell for a monoclinic system.
Volume (ų) 1356Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Resolution (Å) 0.80A measure of the level of detail in the electron density map.
R-factor (%) 4.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit 1.05An indicator of the quality of the structure refinement.

Conclusion

The use of this compound as a starting material offers a compelling strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The presence of both fluorine and iodine provides a unique combination of properties that can be exploited to fine-tune the biological activity and solid-state characteristics of the resulting molecules. The strong halogen-bonding propensity of the iodine atom is a particularly valuable asset in facilitating the growth of high-quality single crystals, a critical prerequisite for successful X-ray crystallographic analysis.

While the direct synthesis from this compound is often more efficient in terms of the number of steps, alternative de novo synthetic routes provide flexibility and access to a wider range of structural analogs. The choice of synthetic strategy will ultimately depend on the specific research goals, the availability of starting materials, and the desired scale of the synthesis.

This guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of compounds derived from this compound. By understanding the principles and protocols outlined herein, researchers can better navigate the challenges and opportunities associated with the design and characterization of these promising molecules.

The Bioactive Potential of (3-Fluoro-4-iodophenyl)methanol Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. The (3-Fluoro-4-iodophenyl)methanol core, in particular, represents a privileged starting point for the synthesis of novel therapeutic agents. The interplay between the electron-withdrawing fluorine atom and the versatile iodine atom offers a rich chemical landscape for generating derivatives with diverse biological activities. This guide provides a comparative analysis of molecules conceptually derived from this scaffold, focusing on their potential as kinase inhibitors and antiviral agents. We will delve into the mechanistic rationale, experimental validation, and structure-activity relationships that underpin their therapeutic promise.

The this compound Scaffold: A Gateway to Bioactivity

The this compound moiety is a valuable building block for several reasons. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The iodine atom serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the exploration of a broad chemical space. This dual functionalization makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Comparative Biological Activities of Potential Derivatives

Table 1: Potential Biological Activities of this compound Derivatives

Derivative ClassPrimary TargetKey Potential ApplicationsRepresentative Core Structure in Known Inhibitors
Diaryl Amines MEK1/2 KinasesOncology (Melanoma, Colorectal Cancer)(2-Fluoro-4-iodophenyl)amino
Substituted Phenyl Methanols Viral Proteins (e.g., Cytomegalovirus)Infectious Diseases3-Fluorophenyl methanol
Sulfonamides B-Raf KinaseOncology (Melanoma)N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide

In-Depth Analysis of Key Therapeutic Areas

MEK Inhibition in Oncology

Mechanistic Rationale: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[1][2] Its aberrant activation is a hallmark of many human cancers.[2] MEK1/2 are central kinases in this cascade, making them attractive targets for anticancer drug development.[2] The (2-fluoro-4-iodophenyl)amino substructure is a key feature of several potent and selective MEK inhibitors, such as GDC-0623 and Pimasertib.[3]

Synthetic Approach from this compound:

A plausible synthetic route to a MEK inhibitor incorporating the desired scaffold would involve the oxidation of this compound to the corresponding aldehyde, followed by reductive amination with a suitable amine-containing heterocyclic core.

Experimental Workflow: In Vitro MEK1 Kinase Inhibition Assay

MEK_inhibition_assay cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection enzyme Recombinant MEK1 incubation Incubation at 37°C enzyme->incubation substrate Inactive ERK2 substrate->incubation atp ATP atp->incubation test_compound Test Compound test_compound->incubation Inhibition phosphorylated_erk Phosphorylated ERK2 incubation->phosphorylated_erk detection_reagent Detection Reagent (e.g., ADP-Glo™) phosphorylated_erk->detection_reagent signal Luminescence Signal detection_reagent->signal antiviral_cpe_assay cluster_preparation Assay Preparation cluster_infection Infection and Treatment cluster_evaluation Evaluation cell_seeding Seed host cells in 96-well plates add_compound Add compound dilutions to cells cell_seeding->add_compound compound_dilution Prepare serial dilutions of test compound compound_dilution->add_compound add_virus Infect cells with virus add_compound->add_virus incubation Incubate for several days add_virus->incubation cpe_observation Observe for Cytopathic Effect (CPE) incubation->cpe_observation cell_viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) cpe_observation->cell_viability_assay data_analysis Calculate EC50 and CC50 cell_viability_assay->data_analysis MAPK_pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibition by (3-Fluoro-4-iodophenyl) -derived amines TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Proliferation, Survival TranscriptionFactors->CellularResponse

References

A Comparative In-Silico Docking Guide to Ligands Derived from (3-Fluoro-4-iodophenyl)methanol for Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting in-silico molecular docking studies of novel ligands derived from the (3-Fluoro-4-iodophenyl)methanol scaffold. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the potential performance of these novel compounds against established tyrosine kinase inhibitors. By elucidating the underlying principles and providing detailed experimental protocols, this guide aims to empower researchers to leverage computational tools to accelerate the discovery of potent and selective therapeutic agents.

Introduction: The Rationale for In-Silico Ligand Design and Comparison

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within this endeavor, structure-based drug design has emerged as a powerful strategy, with in-silico molecular docking at its forefront.[1][2] This computational technique allows for the prediction of the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein.[1][2] By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby saving significant time and resources.[3]

The this compound scaffold presents a compelling starting point for the design of novel inhibitors. The presence of both fluorine and iodine atoms offers unique opportunities for establishing specific interactions within a protein's binding pocket. Halogen bonding, a non-covalent interaction involving a halogen atom, has been increasingly recognized for its importance in molecular recognition and its potential to enhance ligand affinity and selectivity.[3]

This guide will focus on the in-silico evaluation of virtually designed ligands derived from this scaffold against a well-validated cancer target: Tyrosine Kinase . Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, they are a major focus for the development of targeted cancer therapies.[4] We will compare the docking performance of our designed ligands against known tyrosine kinase inhibitors to benchmark their potential efficacy.

Experimental Design and Workflow

A robust in-silico docking study requires a systematic and well-validated workflow. The following sections detail the essential steps, from target selection to data analysis, providing the causal reasoning behind each choice to ensure scientific rigor.

Selection of the Protein Target

For this comparative study, we have selected the c-Src Tyrosine Kinase . c-Src is a non-receptor tyrosine kinase that is overexpressed and/or hyperactivated in a variety of human cancers, making it a well-established therapeutic target.[5] A high-resolution crystal structure of c-Src in complex with an inhibitor is available in the Protein Data Bank (PDB), which is crucial for defining the binding site and validating the docking protocol. Specifically, we will utilize the PDB entry 3EL7 .[5]

Ligand Preparation

2.2.1. Designing Derivatives of this compound

To explore the potential of the this compound scaffold, we have designed three virtual derivatives with varying functional groups. These modifications are intended to probe different regions of the kinase binding site and explore potential hydrogen bonding and hydrophobic interactions.

  • LIG1: (3-Fluoro-4-iodophenyl)methanamine

  • LIG2: N-((3-Fluoro-4-iodophenyl)methyl)acetamide

  • LIG3: 1-(3-Fluoro-4-iodophenyl)-N-methylmethanamine

2.2.2. Selection of Alternative/Reference Ligands

To provide a meaningful comparison, we have selected three well-known and clinically relevant tyrosine kinase inhibitors:

  • Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[6]

  • Lapatinib: A dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[7]

  • Sorafenib: A multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

2.2.3. Ligand Structure Preparation

All ligand structures, both the designed derivatives and the reference inhibitors, must be prepared for docking. This involves:

  • 2D to 3D Conversion: Generating a three-dimensional structure from a 2D representation (e.g., SMILES string).

  • Energy Minimization: Optimizing the 3D geometry of the ligand to a low-energy conformation using a suitable force field (e.g., MMFF94). This step is critical for ensuring that the ligand conformation is realistic.

  • Charge Assignment: Assigning partial atomic charges (e.g., Gasteiger charges).

  • Torsional Degrees of Freedom: Defining the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

Receptor Preparation

The crystal structure of the protein target obtained from the PDB requires careful preparation before it can be used for docking:

  • Removal of Non-essential Molecules: Water molecules, co-solvents, and any co-crystallized ligands are typically removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms are usually not resolved in X-ray crystal structures and must be added computationally.

  • Charge Assignment: Partial charges are assigned to the protein atoms.

  • Defining the Binding Site: The region of the protein where the docking simulation will be performed needs to be defined. This is typically done by creating a "grid box" centered on the position of the co-crystallized ligand in the original PDB file.[8] The size of the grid box should be sufficient to accommodate the ligands being docked.

Molecular Docking Protocol

For this study, we will utilize AutoDock Vina , a widely used and well-validated open-source molecular docking program.[8][9][10][11] The docking process involves placing the flexible ligand into the rigid receptor's binding site and evaluating the binding affinity using a scoring function. The scoring function in AutoDock Vina estimates the free energy of binding (ΔG) in kcal/mol. More negative values indicate a higher predicted binding affinity.

Step-by-Step Docking Workflow:

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format required by AutoDock Vina.[11]

  • Define the Search Space (Grid Box): Specify the coordinates and dimensions of the grid box that defines the binding site.[8]

  • Run the Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor and ligand files, as well as the grid box parameters.

  • Analyze the Results: The output of the docking simulation will be a set of predicted binding poses for each ligand, ranked by their binding affinity scores.

Data Analysis and Visualization

The analysis of docking results involves more than just comparing binding scores. A thorough evaluation includes:

  • Binding Affinity: The primary metric for comparison, representing the predicted strength of the ligand-receptor interaction.

  • Binding Pose: The predicted orientation and conformation of the ligand within the binding site.

  • Molecular Interactions: Identifying the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.

Visualization of the docked poses using molecular graphics software such as PyMOL or Discovery Studio is essential for understanding these interactions.

Workflow and Pathway Diagrams

To visually represent the methodologies described, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation cluster_2 Molecular Docking & Analysis L1 Design Derivatives of This compound L3 2D to 3D Conversion L1->L3 L2 Select Reference Tyrosine Kinase Inhibitors L2->L3 L4 Energy Minimization L3->L4 L5 Assign Charges & Torsions L4->L5 D1 Execute Docking with AutoDock Vina L5->D1 R1 Select Protein Target (c-Src Tyrosine Kinase - PDB: 3EL7) R2 Remove Water & Heteroatoms R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R4 Define Binding Site (Grid Box) R3->R4 R4->D1 D2 Analyze Binding Affinity (kcal/mol) D1->D2 D3 Visualize Binding Poses & Interactions D2->D3 D4 Comparative Analysis D3->D4

Caption: A comprehensive workflow for the in-silico comparative docking study.

Comparative Performance Analysis

The following table summarizes the hypothetical docking results of the designed ligands and the reference inhibitors against the c-Src tyrosine kinase. The binding affinities are presented in kcal/mol, and the key interacting residues are listed.

Ligand IDLigand Name/TypeBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
LIG1 (3-Fluoro-4-iodophenyl)methanamine-7.2Met341, Thr338, Glu310Hydrogen Bond, Halogen Bond, Hydrophobic
LIG2 N-((3-Fluoro-4-iodophenyl)methyl)acetamide-7.8Met341, Leu273, Val281Hydrogen Bond, Halogen Bond, Hydrophobic
LIG3 1-(3-Fluoro-4-iodophenyl)-N-methylmethanamine-7.5Met341, Ala390, Lys295Hydrogen Bond, Halogen Bond, Hydrophobic
REF1 Imatinib-9.5Met341, Thr338, Asp381Hydrogen Bond, Pi-Stacking, Hydrophobic
REF2 Lapatinib-9.1Met341, Leu273, Cys344Hydrogen Bond, Hydrophobic
REF3 Sorafenib-8.8Met341, Asp381, Phe382Hydrogen Bond, Pi-Stacking, Hydrophobic

Interpretation of Results:

The hypothetical binding affinities of the designed ligands (LIG1, LIG2, and LIG3) are in a promising range, suggesting potential inhibitory activity against c-Src tyrosine kinase. However, they do not surpass the predicted binding affinities of the established inhibitors (Imatinib, Lapatinib, and Sorafenib). This is an expected outcome and highlights the high degree of optimization present in clinically approved drugs.

Notably, the presence of the fluoro and iodo substituents in the designed ligands is predicted to contribute to halogen bonding interactions with the protein, a desirable feature for enhancing binding affinity and specificity. The variations in the functional groups of the designed ligands lead to different predicted interaction patterns, underscoring the importance of exploring chemical diversity around a core scaffold.

Discussion and Future Directions

This in-silico comparative guide demonstrates a systematic approach to evaluating the potential of novel ligands derived from the this compound scaffold as tyrosine kinase inhibitors. The results of such a study provide valuable insights for medicinal chemists to guide the synthesis and experimental validation of the most promising candidates.

The causality behind the observed (hypothetical) differences in binding affinities can be attributed to the specific molecular interactions formed within the c-Src binding pocket. For instance, the higher binding affinities of the reference inhibitors are likely due to their more extensive network of hydrogen bonds and hydrophobic interactions, as well as their optimized shape complementarity to the active site.

Future work should focus on:

  • Synthesis and In-Vitro Validation: The most promising designed ligands should be synthesized and their inhibitory activity against c-Src tyrosine kinase should be determined experimentally using biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: A broader library of derivatives should be designed and docked to establish a clear SAR, which will further guide the optimization of the scaffold.

  • Molecular Dynamics Simulations: To gain a more dynamic understanding of the ligand-protein interactions and the stability of the complex, molecular dynamics simulations can be performed on the top-ranked docked poses.

By integrating computational and experimental approaches, the journey from a promising scaffold to a potential clinical candidate can be significantly streamlined. This guide serves as a foundational blueprint for researchers embarking on such endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (3-Fluoro-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-4-iodophenyl)methanol is a halogenated aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, its chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.

This document moves beyond a simple checklist, delving into the causality behind each safety recommendation. By understanding the "why," researchers can cultivate a proactive safety culture, anticipating risks and implementing controls effectively.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound presents a multi-faceted hazard profile that demands careful consideration. The primary known hazards associated with this compound are outlined in the Globally Harmonized System (GHS) classifications.

Hazard Statement Summary

Hazard Code Hazard Statement Implication for Handling
H302 Harmful if swallowed.[1]Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.
H315 Causes skin irritation.[1]Direct contact with the skin can cause inflammation, redness, and discomfort. Appropriate gloves and a lab coat are essential to prevent exposure.
H319 Causes serious eye irritation.[1]Splashes or contact with vapors can result in significant eye damage. Chemical safety goggles are a minimum requirement; a face shield is recommended for larger quantities.
H335 May cause respiratory irritation.[1]Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid or its solutions should be conducted in a certified chemical fume hood.

The presence of both fluorine and iodine atoms on the aromatic ring contributes to its reactivity and potential biological activity. Halogenated aromatic compounds, as a class, can exhibit persistence in the environment and may have complex toxicological profiles.[2] Therefore, treating this compound with a high degree of caution is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the known hazards.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye damage as indicated by H319.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable initial choice), a chemically resistant lab coat, and closed-toe shoes.[2][3]Prevents skin contact, which can lead to irritation (H315).[1] Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[2]Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation (H335).[1]

Safe Handling Workflow: A Step-by-Step Protocol

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is a recommended best practice.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash end_op End of Operation cleanup_wash->end_op start Start start->prep_sds

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound and any other reagents being used. Pay close attention to hazard statements, precautionary statements, and emergency procedures.[2]

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[2]

  • Handling:

    • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of this compound, avoiding the creation of dust.

    • Transfer: Gently transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent to the solid in the fume hood.

  • Post-Handling:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Waste Disposal: Segregate all waste containing this compound into a designated, labeled "Halogenated Organic Waste" container.[3]

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]

Spill and Emergency Procedures: Preparing for the Unexpected

Even with the best precautions, spills can occur. A clear and practiced emergency plan is crucial.

Incidental Spill Cleanup (Small spills contained within a fume hood):

  • Alert others: Inform colleagues in the immediate vicinity.

  • Don appropriate PPE: Including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to dike the spill.[4][5] Do NOT use combustible materials like paper towels to absorb the spill.[6]

  • Collect the residue: Carefully scoop the absorbent material into a designated "Halogenated Organic Waste" container.

  • Decontaminate the area: Clean the spill surface with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the incident: Inform your laboratory supervisor.

For major spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Disposal Plan: Responsible Stewardship

Due to its halogenated nature, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: All solid waste, solutions, and contaminated materials (e.g., gloves, absorbent pads) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[3]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of in the sink.[7]

  • Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Some jurisdictions may have programs for iodine recovery from waste streams.[8][9]

By adhering to these guidelines, researchers can safely unlock the synthetic potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.